Pyridine sulfur trioxide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75831. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
pyridine;sulfur trioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFLDICVHJSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.O=S(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885349 | |
| Record name | Pyridine sulfur trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28322-92-1, 26412-87-3 | |
| Record name | Sulfur trioxide-pyridine complex | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur trioxide-pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26412-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur trioxide-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026412873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur trioxide pyridine complex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, compd. with sulfur trioxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine sulfur trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, compound with sulphur trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphur trioxide--pyridine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfur trioxide-pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL47N2N3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyridine Sulfur Trioxide Complex: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyridine sulfur trioxide complex (Py·SO₃) is a stable, versatile, and commercially available reagent that serves as a mild and efficient sulfonating agent. It is a coordination complex formed between the Lewis base, pyridine, and the Lewis acid, sulfur trioxide.[1][2] This complexation moderates the aggressive nature of free sulfur trioxide, allowing for more controlled and selective reactions in organic synthesis.[3] This guide provides an in-depth overview of its core chemical properties, applications, and relevant experimental procedures.
Core Chemical and Physical Properties
The this compound complex is typically a white to off-white or yellowish crystalline solid.[3][4][5] It is valued for its stability under standard ambient conditions when kept dry.[6] However, it is sensitive to moisture and will react with water to form pyridine and sulfuric acid.[4] Therefore, it must be stored in a dry, cool environment, often under refrigeration (2-8 °C), to maintain its integrity.[4][5]
Table 1: Physicochemical Properties of this compound Complex
| Property | Value | References |
| Chemical Formula | C₅H₅N·SO₃ | [3][4][6][7] |
| Molar Mass | 159.16 g/mol | [1][7][8][9] |
| Appearance | White to yellowish solid/powder | [3][4][5][7][10] |
| Odor | Pungent, pyridine-like | [3][4][5] |
| Melting Point | 155 - 165 °C | [3][4][11] |
| Density | ~1.6 g/cm³ | [4] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂, CHCl₃).[1][4][12] Reacts with water.[4] | |
| Stability | Stable under dry conditions; moisture-sensitive.[4][7][13] |
Chemical Structure and Reactivity
The complex is formed through the donation of the lone pair of electrons from the nitrogen atom of the pyridine ring to the electron-deficient sulfur atom of sulfur trioxide, forming a stable coordination bond.[4] This interaction significantly tempers the reactivity of SO₃, making the complex a manageable source of electrophilic sulfur trioxide for various chemical transformations.
Its primary reactivity is as a sulfonating agent, where it readily reacts with nucleophiles such as alcohols and amines.[4]
Key Applications in Organic Synthesis
The unique reactivity profile of the Py·SO₃ complex makes it an indispensable tool in several key synthetic operations.
The most prominent application of the complex is the sulfation of hydroxyl and amino groups. It is widely used to synthesize sulfate esters and sulfamates, which are important in various biological contexts and as intermediates in drug development.[1][2][12][14] The reaction with an alcohol proceeds via nucleophilic attack on the sulfur atom to yield the corresponding pyridinium salt of the sulfate ester.[1]
This method is particularly effective for the sulfation of sensitive and complex molecules like polysaccharides, steroids, and flavonoids, where harsh reagents would lead to decomposition.[2][15]
The Py·SO₃ complex is the key activating agent in the Parikh-Doering oxidation.[1][12] This reaction provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction employs dimethyl sulfoxide (DMSO) as the oxidant and a hindered base, such as triethylamine, to facilitate the final elimination step. It is a valuable alternative to other oxidation protocols, particularly for acid-sensitive substrates, as it is performed under neutral or slightly basic conditions.[16]
Experimental Protocols
While commercially available, the complex can be synthesized in the laboratory. A common method involves the reaction of chlorosulfonic acid with pyridine in an inert solvent at low temperature.[17][18]
Protocol:
-
A solution of dry pyridine (e.g., 0.121 mol) in a dry solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (e.g., 60 ml) is prepared in a three-necked flask equipped with a stirrer and thermometer.[17][18]
-
The solution is cooled to a temperature between -10 °C and 0 °C using an appropriate cooling bath.[17][18]
-
Chlorosulfonic acid (e.g., 0.0454 mol) is added dropwise to the cooled pyridine solution while maintaining the low temperature to control the exothermic reaction.[17][18]
-
After the addition is complete, the mixture is stirred for a short period (e.g., 10-30 minutes) as it may be allowed to warm to room temperature.[17][18]
-
The resulting precipitate (the Py·SO₃ complex) is collected by filtration.[18]
-
The solid is washed sequentially with ice-cold water, saturated sodium bicarbonate solution, and again with ice-cold water until the filtrate is neutral. It is then washed with cold ethanol and another organic solvent like toluene or DCM.[18]
-
The final product is dried thoroughly under high vacuum to remove all residual solvents and moisture.[18]
This protocol describes a general procedure for the O-sulfation of a hydroxyl-containing compound.
Protocol:
-
The alcohol substrate is dissolved in a dry, polar aprotic solvent such as pyridine or DMF.
-
The this compound complex (typically 3-5 equivalents per hydroxyl group) is added to the solution in portions.[15]
-
The reaction mixture is stirred at a temperature ranging from room temperature to 50-60 °C, depending on the reactivity of the substrate.[19] Reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is quenched by the addition of a cold sodium bicarbonate solution.
-
The sulfated product is typically isolated and purified using techniques such as dialysis, size-exclusion chromatography (e.g., G-10 filtration), or ion-exchange chromatography, owing to its polar and often water-soluble nature.[15][20]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of the complex. FT-IR and Raman spectroscopy are particularly informative.
Table 2: Selected Spectroscopic Data for this compound Complex
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| FT-IR | 3078, 3015 | C-H stretching modes of the pyridine ring | [21] |
| 1552, 1201 | Pyridine ring stretching modes | [21] | |
| FT-Raman | 3075 | C-H stretching mode of the pyridine ring | [21] |
| 1549, 1281, 1262, 1180 | Pyridine ring stretching modes | [21] | |
| ¹³C NMR | Data Available | See reference for spectrum | [22] |
| ¹H NMR | Data Available | See reference for spectrum | [9] |
Note: Specific peak assignments can vary slightly based on the experimental conditions and the physical state of the sample.
Safety and Handling
The this compound complex is a hazardous chemical that requires careful handling.
-
Corrosivity: It causes severe skin burns and eye damage.[6][10]
-
Toxicity: The complex is harmful if swallowed and causes irritation to the digestive and respiratory tracts.[10]
-
Reactivity: It reacts with water, potentially releasing sulfuric acid and pyridine.[4] It should be kept away from strong oxidizing agents.[13]
-
Handling: Always handle in a well-ventilated area or fume hood.[5][6][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances.[4][5][7]
References
- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]
- 4. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemscene.com [chemscene.com]
- 9. Sulfur trioxide-pyridine | C5H5NO3S | CID 168533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. This compound | 26412-87-3 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 17. prepchem.com [prepchem.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. WO2019113646A1 - Sulfation method - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound(26412-87-3) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Structure and Bonding in Pyridine Sulfur Trioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine sulfur trioxide complex (Py·SO₃) is a stable, solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It is a versatile and widely used reagent in organic synthesis, primarily as a mild sulfonating agent and as an activator for dimethyl sulfoxide (DMSO) in the Parikh-Doering oxidation of alcohols.[1][2][3] This technical guide provides a comprehensive overview of the structure, bonding, and reactivity of the this compound complex, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to its application in research and drug development.
Molecular Structure and Bonding
The this compound complex is a charge-transfer complex where the lone pair of electrons on the nitrogen atom of the pyridine ring donates to the electron-deficient sulfur atom of sulfur trioxide. This interaction forms a dative covalent bond between the nitrogen and sulfur atoms.
Visualization of the Molecular Structure
The molecular structure of the this compound complex is depicted below, illustrating the coordination between the pyridine and sulfur trioxide moieties.
Caption: Ball-and-stick model of the this compound complex.
Quantitative Structural Data
While a definitive single-crystal X-ray diffraction study with complete bond lengths and angles was not found in a comprehensive search of the available literature, computational studies provide valuable insights into the geometry of the complex. The following table summarizes key structural parameters obtained from theoretical calculations.
| Parameter | Bond/Angle | Value (Calculated) | Reference/Method |
| Bond Lengths (Å) | N-S | ~1.83 | Density Functional Theory (DFT) / Hartree-Fock |
| S-O | ~1.43 | DFT / Hartree-Fock (similar to free SO₃)[4] | |
| C-N (in pyridine) | ~1.34 | Consistent with aromatic C-N bonds | |
| C-C (in pyridine) | ~1.39 | Consistent with aromatic C-C bonds[5] | |
| Bond Angles (°) | O-S-O | ~119-120 | Close to the 120° of sp² hybridized sulfur in free SO₃ |
| O-S-N | ~106-109 | Tetrahedral-like arrangement around sulfur | |
| C-N-C | ~117 | Consistent with pyridine geometry |
Spectroscopic Properties
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the bonding within the this compound complex. The formation of the N-S bond and the changes in the pyridine and sulfur trioxide moieties are reflected in their vibrational spectra.
Vibrational Frequencies and Assignments
The table below presents a summary of the key experimental vibrational frequencies and their assignments for the this compound complex. These assignments are supported by computational studies.[6]
| Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (FT-Raman) | Assignment |
| 3078, 3015 | 3075 | C-H stretching modes of the pyridine ring[6] |
| 1632, 1602, 1486, 1433 | 1637, 1610, 1480 | Pyridine ring stretching vibrations[6] |
| 1552, 1201 | 1549, 1281, 1262, 1180 | Pyridine ring stretching modes in the complex[6] |
| ~1314, 1295, 1041 | - | SO₃ stretching modes[6] |
| ~502, 454 | ~670, 545, 504, 455, 164 | SO₃ deformation modes[6] |
Thermodynamic Data
The formation of the this compound complex is an exothermic process. Computational studies have been employed to estimate the binding energy of this adduct.
| Thermodynamic Parameter | Value (kJ/mol) | Method of Determination |
| Binding Energy (ΔE) | -109.78 to -81.56 | MP2=full/aug-cc-pVTZ[7] |
Note: The range in binding energy reflects variations in computational models and considerations for different types of interactions.
Experimental Protocols
Synthesis of this compound Complex
The this compound complex can be synthesized through several methods. A common and reliable laboratory-scale preparation involves the reaction of pyridine with chlorosulfonic acid.
Workflow for the Synthesis of this compound:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol:
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyridine (e.g., 4 mL) in an inert solvent such as dichloromethane (CH₂Cl₂, e.g., 20 mL).[8]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (e.g., 1.6 mL) dropwise to the cooled pyridine solution while maintaining the internal temperature below 5 °C.[8]
-
Reaction: After the addition is complete, stir the resulting mixture for 30 minutes at 0 °C.[8] A precipitate of the this compound complex will form.
-
Filtration and Washing: Filter the precipitate under vacuum. Wash the collected solid sequentially with ice-cold water, saturated sodium bicarbonate solution, more ice-cold water until the filtrate is neutral (pH 7), cold ethanol, cold toluene, and finally cold dichloromethane.[8]
-
Drying: Dry the purified white to off-white solid product thoroughly under high vacuum.[8] The product is hygroscopic and should be stored in a desiccator.[9]
Signaling Pathways and Reaction Mechanisms
The this compound complex is a key reagent in several important organic transformations. Its reactivity stems from its ability to act as an electrophilic source of sulfur trioxide.
Sulfonation of Alcohols
The complex readily sulfonates alcohols to form sulfate esters. This reaction is fundamental in the synthesis of various biologically active molecules and drug intermediates.
Caption: General mechanism for the sulfonation of an alcohol.
Parikh-Doering Oxidation
In the Parikh-Doering oxidation, the this compound complex activates DMSO to form an electrophilic sulfur species, which is then attacked by the alcohol. A subsequent base-mediated elimination yields the corresponding aldehyde or ketone.[2][3]
Caption: Key stages of the Parikh-Doering oxidation mechanism.
Conclusion
The this compound complex is a fundamentally important reagent in modern organic synthesis. Its well-defined structure as a stable adduct of pyridine and sulfur trioxide allows for the controlled delivery of SO₃ for sulfonation and oxidation reactions. The quantitative structural, spectroscopic, and thermodynamic data, coupled with detailed experimental protocols and a clear understanding of its reaction mechanisms, empower researchers, scientists, and drug development professionals to effectively utilize this versatile compound in the synthesis of complex molecules. The continued study of this and related adducts will undoubtedly lead to further advancements in synthetic methodology and the development of novel therapeutic agents.
References
- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 3. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Precise Semi-Experimental Equilibrium (r e SE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
The Core Mechanism of Sulfation by Pyridine Sulfur Trioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of sulfate groups onto a variety of substrates, including alcohols, phenols, and amines. Its manageable reactivity, compared to free sulfur trioxide, makes it an indispensable tool in the synthesis of biologically active molecules, drug intermediates, and functionalized materials. This technical guide provides an in-depth exploration of the core mechanism of sulfation using this reagent, supported by experimental protocols and quantitative data.
The Reagent: Structure and Activation
The this compound complex is a stable, white to off-white solid formed from the Lewis acid-base reaction between sulfur trioxide (SO₃) and pyridine.[1] In this complex, the lone pair of electrons on the nitrogen atom of pyridine coordinates to the electrophilic sulfur atom of SO₃. This coordination moderates the extreme reactivity of free sulfur trioxide, rendering the complex a milder and more selective sulfating agent.[2]
The sulfating power of the complex arises from the highly electrophilic nature of the sulfur atom, which carries a partial positive charge due to the three electronegative oxygen atoms. The pyridine molecule acts as a carrier and a leaving group during the sulfation reaction.
The Core Mechanism of O-Sulfation
The sulfation of an alcohol with the this compound complex is a nucleophilic substitution reaction. The general mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The oxygen atom of the alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound complex. This attack leads to the formation of a transient intermediate.
-
Pyridine Departure: The pyridine molecule, being a good leaving group, departs from the intermediate.
-
Proton Transfer: A base, often pyridine itself present in the reaction mixture or an added tertiary amine, abstracts the proton from the formerly alcoholic oxygen, leading to the formation of the sulfate ester. The final product is typically isolated as a salt after neutralization.
The overall transformation can be represented as:
ROH + C₅H₅N·SO₃ → ROSO₃H + C₅H₅N
The resulting sulfonic acid is then typically neutralized with a base (e.g., NaOH, NaHCO₃) to yield the corresponding sulfate salt.
The Parikh-Doering Oxidation: A Related Application
The this compound complex is also a key activator in the Parikh-Doering oxidation, a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] In this reaction, dimethyl sulfoxide (DMSO) serves as the oxidant, and the Py·SO₃ complex activates the DMSO.
The mechanism involves:
-
Activation of DMSO: The Py·SO₃ complex reacts with DMSO to form an electrophilic sulfur species.
-
Nucleophilic Attack by Alcohol: The alcohol attacks the activated DMSO intermediate.
-
Ylide Formation: In the presence of a hindered base, such as triethylamine or diisopropylethylamine, a sulfur ylide is formed.
-
Rearrangement: The ylide undergoes a[5][6]-sigmatropic rearrangement to yield the corresponding carbonyl compound, dimethyl sulfide, and the protonated base.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the sulfation of different substrate classes.
Sulfation of a Polysaccharide (General Procedure)
This protocol is a generalized method for the sulfation of polysaccharides, a common application in the development of bioactive materials.
Materials:
-
Polysaccharide
-
This compound complex (Py·SO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
Procedure:
-
The polysaccharide is dissolved in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Gentle heating may be required to achieve complete dissolution.
-
The this compound complex is added portion-wise to the stirred solution of the polysaccharide at a controlled temperature (often room temperature or slightly elevated).
-
The reaction mixture is stirred for a specified period (typically several hours to overnight) at the chosen temperature.
-
Upon completion, the reaction is quenched by the addition of water or an aqueous base.
-
The pH of the solution is carefully adjusted to neutral (pH 7) using a NaOH solution.
-
The resulting solution is dialyzed extensively against deionized water to remove unreacted reagents, pyridine, and other small molecules.
-
The purified sulfated polysaccharide is obtained by lyophilization (freeze-drying).[5][7]
Sulfation of a Phenolic Compound
This protocol outlines a general procedure for the sulfation of phenolic hydroxyl groups.
Materials:
-
Phenolic substrate
-
This compound complex (Py·SO₃)
-
Anhydrous pyridine or another suitable aprotic solvent (e.g., DMF, acetonitrile)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
The phenolic compound is dissolved in anhydrous pyridine or another suitable solvent.
-
The this compound complex is added to the solution at room temperature or a slightly elevated temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
The reaction mixture is then cooled and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure to yield the sulfated product, typically as a sodium salt.[2][8]
Quantitative Data Summary
The efficiency of sulfation with this compound can vary depending on the substrate, reaction conditions, and stoichiometry of the reagents. The following tables summarize representative quantitative data from the literature.
| Substrate Class | Substrate Example | Molar Ratio (Substrate:Py·SO₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Polysaccharide | Dextran | 1:5 | DMF | 60 | 10 | High | [7] |
| Polysaccharide | Bacterial Cellulose | 1:1 to 1:5 | DMAc/LiCl | 25-65 | 2-24 | Varies (DS 0.1-1.5) | [9] |
| Phenol | 3,4-Dihydroxyphenylacetic acid | 1:1.2 | Pyridine | 25 | 2 | ~70 | [2] |
| Disaccharide | GlcN-IdoA derivative | 1:3 | Pyridine | 25 | 12 | 72-79 | [10] |
DS = Degree of Substitution
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of the reaction pathways and experimental processes.
Caption: Mechanism of O-sulfation of an alcohol with this compound.
Caption: Simplified workflow of the Parikh-Doering oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. lifechempharma.com [lifechempharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.bu.edu [people.bu.edu]
- 8. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pyridine Sulfur Trioxide: A Comprehensive Technical Guide for Synthetic Chemistry
Abstract
The pyridine sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in modern organic synthesis. Valued for its stability, ease of handling, and mild reaction conditions compared to free sulfur trioxide, it serves as a powerful tool for sulfation and oxidation reactions. This guide provides an in-depth review of the reagent's properties, synthesis, and primary applications, with a focus on its role in the sulfation of various functional groups and as a key activator in the Parikh-Doering oxidation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to support researchers, scientists, and drug development professionals in leveraging this reagent for their synthetic needs.
Introduction
First synthesized in the early 20th century, the this compound complex is a stable, solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1][2] This complex was developed to tame the high reactivity of sulfur trioxide, allowing for more controlled and selective sulfonation reactions.[3] Its utility has since expanded, making it an indispensable reagent in various sectors, including pharmaceuticals, detergents, and specialty polymers.[1][4]
The complex's primary function is to introduce sulfonic acid groups (-SO₃H) into organic molecules, a process known as sulfation or sulfonation.[1][3] This modification can dramatically alter a molecule's properties, often increasing its water solubility and biological activity.[3][4] Beyond sulfation, Py·SO₃ is a critical component in the Parikh-Doering oxidation, a mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] This guide will explore these core applications in detail, providing practical information for laboratory use.
Physicochemical Properties and Handling
Py·SO₃ is typically a white to off-white or yellow crystalline solid.[1][2] It is significantly more stable and easier to handle than neat sulfur trioxide. However, it is moisture-sensitive and should be stored in a dry, cool environment under an inert atmosphere.[4][7] The complex is soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and halogenated hydrocarbons, but insoluble in water, with which it hydrolyzes.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 26412-87-3 | [1][8] |
| Molecular Formula | C₅H₅N·SO₃ | |
| Molecular Weight | 159.16 g/mol | [8][9] |
| Appearance | White to off-white/yellow solid powder | [1][2][4] |
| Melting Point | 155-165 °C | [4][9] |
| Solubility | Soluble in DMSO, DMF, ethanol, acetone, CH₂Cl₂, CHCl₃ | [2][4][10] |
| Stability | Moisture-sensitive; stable under normal, dry conditions | [4][7] |
| Storage Temperature | Store below +30°C | [1][10] |
Safety and Handling
This compound is corrosive and can cause severe skin and eye burns.[1][2] Inhalation may lead to respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this reagent.[7][11] Work should be conducted in a well-ventilated fume hood.[11] In case of contact, flush the affected area with copious amounts of water.[11]
Synthesis of the Reagent
The this compound complex is commercially available but can also be freshly prepared in the laboratory.[12][13] The most common methods involve the reaction of pyridine with either sulfur trioxide or, more conveniently, chlorosulfonic acid.[1][8][14] The reaction is exothermic and requires careful temperature control.[1]
Experimental Protocol: Synthesis from Chlorosulfonic Acid[9]
-
To a solution of pyridine (4 mL) in dichloromethane (DCM, 20 mL) cooled to 0 °C in an ice bath, add chlorosulfonic acid (1.6 mL) dropwise with stirring.
-
Continue stirring the mixture at 0 °C for 30 minutes.
-
Filter the resulting precipitate.
-
Wash the solid sequentially with ice-cold water (3 x 20 mL), ice-cold saturated NaHCO₃ solution (2 x 10 mL), ice-cold water (2 x 10 mL, until the filtrate is neutral), cold ethanol (2 x 20 mL), cold toluene (10 mL), and cold DCM (10 mL).
-
Dry the resulting white solid thoroughly under high vacuum. The product should be used promptly.[8]
Core Applications and Mechanisms
A. Sulfation Reactions
The primary application of Py·SO₃ is as a mild sulfonating agent for a wide range of organic substrates, including alcohols, phenols, polysaccharides, and flavonoids.[10][15][16] The complex allows for the introduction of a sulfate group under significantly less harsh conditions than oleum or neat SO₃.[3]
The general mechanism involves the nucleophilic attack of the substrate (e.g., an alcohol) on the sulfur atom of the complex, leading to the formation of a sulfated product and the release of pyridine.[1]
This reaction is crucial in drug development for modifying bioactive molecules to improve their pharmacological properties, such as solubility and bioavailability.[4]
Table 2: Examples of Sulfation Reactions using this compound
| Substrate | Product | Reaction Conditions | Application | Citation |
| Pentosan | Pentosan Sulfate | Pyridine, 70 °C, 6 h | Preparation of anticoagulants | [17] |
| Squid Ink Polysaccharide | Sulfated Polysaccharide | N/A | Prevention of tumor metastasis | [10][16] |
| Agarose | Agarose Sulfate | Formamide, Chlorosulfonic acid/pyridine, 65 °C, 4 h | Anticoagulant activity | [15] |
| Heparan Sulfate Oligosaccharide | Sulfated Tetrasaccharide | N/A | Synthesis of bioactive substrates | [15] |
Experimental Protocol: Sulfation of Pentosan[17]
-
Add 48 mL of pyridine to a 100 mL three-neck flask equipped with a condenser, drying tube, and electric stirrer.
-
Add 4 g of this compound complex and heat to 70 °C while stirring until dissolved.
-
Add 0.8 g of pentosan to the flask, stir to dissolve completely, and maintain the reaction at 70 °C for 6 hours.
-
After the reaction, cool the mixture to room temperature.
-
Adjust the pH to 7 using a 3 mol/L NaOH solution.
-
Precipitate the product with anhydrous ethanol, followed by centrifugation, dialysis, and lyophilization to obtain pentosan sulfate.[17]
B. Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[6] The reaction employs DMSO as the oxidant, which is activated by the Py·SO₃ complex. A hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to facilitate the final elimination step.[6]
Key advantages of this method include its ability to be performed at non-cryogenic temperatures (often 0 °C to room temperature) and the avoidance of significant methyl thiomethyl ether byproducts that can form in other activated-DMSO oxidations.[6]
Mechanism Details:
-
Activation : DMSO reacts with Py·SO₃ to form an electrophilic sulfur intermediate.[6]
-
Nucleophilic Attack : The alcohol substrate attacks the activated DMSO complex.[6]
-
Deprotonation : A base (like pyridine or added triethylamine) deprotonates the resulting oxysulfonium salt to form an alkoxysulfonium ion.[6]
-
Ylide Formation : A second equivalent of base removes a proton from the methyl group attached to the sulfur, forming a sulfur ylide.[6]
-
Elimination : The ylide undergoes a[1][8]-sigmatropic rearrangement through a five-membered ring transition state to yield the final aldehyde or ketone, along with dimethyl sulfide (DMS) and the protonated base.[6]
Experimental Protocol: General Procedure for Parikh-Doering Oxidation[18] Note: This protocol is adapted from a specific large-scale synthesis and illustrates the general sequence.
-
Dissolve the alcohol substrate (1.0 equiv) in a mixture of DMSO (5.0 equiv) and a co-solvent like dichloromethane.
-
Cool the solution to between -5 °C and 0 °C and add diisopropylethylamine (DIPEA) or triethylamine (3.5 equiv).
-
In a separate reactor, prepare a suspension of the this compound complex (2.0 equiv) in DMSO (5.0 equiv). For commercial Py·SO₃ that may contain acidic impurities, pre-mixing with an equivalent of pyridine can neutralize these and prevent side reactions.[18]
-
Add the Py·SO₃ suspension to the alcohol solution at -5 °C to 0 °C.
-
Stir the reaction mixture for 1-2 hours at this temperature, monitoring for completion by TLC or LCMS.
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and extraction.
Conclusion
The this compound complex is a cornerstone reagent in organic synthesis, offering a safe and effective alternative to highly reactive sulfonating agents. Its utility in both sulfation reactions and the Parikh-Doering oxidation makes it invaluable for academic research and industrial applications, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1][19] By providing mild reaction conditions and high selectivity, Py·SO₃ enables complex molecular transformations that are critical for the advancement of chemical and life sciences. Future developments may focus on expanding its applications and developing even more efficient catalytic systems based on this versatile complex.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]
- 4. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]
- 5. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Sulfur trioxide pyridine complex for synthesis 26412-87-3 [sigmaaldrich.com]
- 10. This compound | 26412-87-3 [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Medicine Grade Powder, Water Soluble, High Purity for Stable Reactions and Precise Applications - Medicine Grade Powder, Water Soluble, High Purity For Stable Reactions And Precise Applications at Best Price in Wuhan | Wuhan Bright Fine Chemicals Co., Ltd. [tradeindia.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sulfur trioxide pyridine: an efficient weapon in chemical synthesis - www.pharmasources.com [pharmasources.com]
Spectroscopic and Synthetic Guide to the Pyridine-Sulfur Trioxide Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties, synthesis, and key applications of the pyridine-sulfur trioxide (Pyridine-SO₃) complex. This versatile reagent is widely utilized in organic synthesis, most notably as a mild electrophilic sulfonating agent and as an activator in the Parikh-Doering oxidation of alcohols to aldehydes and ketones.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for the pyridine-SO₃ complex, facilitating its identification and characterization.
Infrared (IR) Spectroscopy
The IR spectrum of the pyridine-SO₃ complex exhibits characteristic absorption bands corresponding to the vibrations of the pyridine ring and the sulfonate group.
| **Frequency (cm⁻¹) ** | Assignment | Reference |
| 3078, 3015 | C-H stretching modes of the pyridine ring | [1] |
| 1632, 1602, 1486, 1433 | Pyridine ring stretching vibrations | [1] |
| 1552, 1201 | Pyridine ring stretching modes in the complex | [1] |
| 1009, 1019 | Ring breathing mode | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference: ¹³C NMR Chemical Shifts for Pyridine
| Atom | Chemical Shift (δ ppm) |
| C2 | 150 |
| C3 | 124 |
| C4 | 136 |
Experimental Protocols
Synthesis of the Pyridine-Sulfur Trioxide Complex
The pyridine-SO₃ complex is typically prepared by the reaction of pyridine with either sulfur trioxide or a precursor such as chlorosulfonic acid. The following is a generalized protocol based on common laboratory procedures.[4][5][6]
Materials:
-
Pyridine (dry)
-
Chlorosulfonic acid
-
Dichloromethane (DCM, dry)
-
Dimethylformamide (DMF, dry)
-
Ice-water bath
Procedure:
-
A solution of dry pyridine in dry dichloromethane (or dimethylformamide) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to 0 °C using an ice-water bath.
-
Chlorosulfonic acid is added dropwise to the stirred pyridine solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0 °C.
-
The resulting precipitate, the pyridine-SO₃ complex, is collected by filtration.
-
The solid is washed with cold, dry dichloromethane and then dried under vacuum to yield the final product.
Note: The pyridine-SO₃ complex is hygroscopic and should be stored in a desiccator. For many applications, it is prepared fresh before use.[6]
Key Applications and Reaction Mechanisms
The pyridine-SO₃ complex is a key reagent in the Parikh-Doering oxidation , a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7][8][9][10][11]
Parikh-Doering Oxidation Mechanism
The reaction proceeds through the activation of dimethyl sulfoxide (DMSO) by the pyridine-SO₃ complex, followed by reaction with the alcohol and subsequent elimination to form the carbonyl compound.
Mechanism of the Parikh-Doering Oxidation.
Workflow Diagrams
Synthesis of Pyridine-SO₃ Complex
The following diagram illustrates the general workflow for the synthesis of the pyridine-SO₃ complex.
Workflow for the synthesis of the Pyridine-SO₃ complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfur trioxide-pyridine | C5H5NO3S | CID 168533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. testbook.com [testbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 8. grokipedia.com [grokipedia.com]
- 9. OXIDATION OF ALCOHOLS: PART II: DMSO AS AN OXIDANT – My chemistry blog [mychemblog.com]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Thermodynamic Properties of Pyridine Sulfur Trioxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The pyridine sulfur trioxide complex is a stable, white to off-white crystalline solid formed from the Lewis acid-base reaction between sulfur trioxide (SO₃) and pyridine (C₅H₅N)[1][2]. This complexation moderates the reactivity of the otherwise highly reactive and difficult-to-handle sulfur trioxide, making it a safer and more selective reagent[1]. Its utility spans a range of applications, including the sulfation of alcohols, the sulfonation of various organic compounds, and as a key reagent in the Parikh-Doering oxidation[3][4]. In the pharmaceutical industry, it serves as a sulfonating agent in the synthesis of drug intermediates[1].
A comprehensive understanding of the thermodynamic parameters governing the formation and reactions of the this compound complex is essential for controlling reaction outcomes, ensuring process safety, and enabling the rational design of new synthetic routes. This technical guide consolidates the available thermodynamic data, provides detailed experimental procedures, and offers visual representations of the underlying chemical processes.
Thermodynamic Properties
Direct experimental calorimetric data for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) of the solid this compound complex are not extensively reported in the peer-reviewed literature. However, computational studies have provided valuable insights into the energetics of the complex formation.
Calculated Thermodynamic Data
A theoretical study employing quantum-mechanical methods has calculated the binding energy of the pyridine-SO₃ complex. The binding energy for the formation of the complex via the lone pair of the nitrogen atom in pyridine interacting with the sulfur atom of SO₃ (a Type-A complex) is reported to be between -81.56 kJ/mol and -109.78 kJ/mol[5]. This binding energy is closely related to the enthalpy of the association reaction in the gas phase.
The thermodynamic properties of the individual reactants, pyridine and sulfur trioxide, are well-established and are presented in Table 1 for reference.
Table 1: Standard Thermodynamic Properties of Pyridine and Sulfur Trioxide (at 298.15 K)
| Compound | Formula | State | ΔHf° (kJ/mol) | S° (J/mol·K) |
| Pyridine | C₅H₅N | Gas | 140.4 | 249.4 |
| Sulfur Trioxide | SO₃ | Gas | -395.7 | 256.8 |
Data sourced from the NIST WebBook[6][7].
Formation of the this compound Complex
The formation of the this compound complex is an exothermic Lewis acid-base adduct formation.
Reaction: C₅H₅N (l) + SO₃ (g) → C₅H₅N·SO₃ (s)
The logical relationship for the formation of the complex can be visualized as follows:
Caption: Formation of the this compound Complex.
Experimental Protocols
Synthesis of this compound Complex
The this compound complex can be prepared by the controlled reaction of pyridine with sulfur trioxide or a suitable precursor like chlorosulfonic acid[8].
Materials:
-
Pyridine (dry)
-
Chlorosulfonic acid
-
Dichloromethane (DCM, dry)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dry pyridine in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred pyridine solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
The precipitated white solid is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield the this compound complex[9].
A schematic of the synthesis workflow is presented below:
Caption: Experimental workflow for the synthesis of Pyridine SO₃.
Parikh-Doering Oxidation of a Primary Alcohol
The this compound complex is a key reagent in the Parikh-Doering oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively.
Materials:
-
Primary alcohol
-
This compound complex
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve the primary alcohol in a mixture of anhydrous DMSO and anhydrous DCM.
-
Add triethylamine to the solution.
-
In a separate flask, prepare a solution of the this compound complex in anhydrous DMSO.
-
Slowly add the this compound solution to the alcohol solution at room temperature with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to afford the aldehyde.
The signaling pathway for the Parikh-Doering oxidation is illustrated below:
Caption: Parikh-Doering Oxidation Pathway.
Conclusion
The this compound complex is a cornerstone reagent in modern organic synthesis, valued for its efficacy and mild reaction conditions. While a complete experimental thermodynamic profile of the complex remains to be fully elucidated, computational studies provide valuable estimates of its stability. The experimental protocols detailed in this guide offer a practical framework for the synthesis and application of this important reagent. Further calorimetric studies are warranted to provide precise experimental values for the enthalpy, entropy, and Gibbs free energy of formation of the this compound complex, which will undoubtedly contribute to its even more effective and widespread use in chemical research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine [webbook.nist.gov]
- 7. sulphur trioxide [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Pyridine Sulfur Trioxide: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of pyridine sulfur trioxide in various organic solvents. This compound (Py·SO₃) is a versatile and widely used reagent in organic synthesis, primarily for the sulfation of alcohols and as an activator in the Parikh-Doering oxidation. A comprehensive understanding of its solubility is crucial for reaction optimization, purification, and overall process efficiency. While precise quantitative solubility data is not extensively available in published literature, this guide synthesizes the existing qualitative information and provides detailed experimental protocols for its determination.
Core Concepts: Solubility of this compound
This compound is a stable, white to off-white crystalline solid. Its solubility is largely dictated by its polar nature, arising from the dative bond between the lone pair of electrons on the nitrogen atom of pyridine and the electron-deficient sulfur atom of sulfur trioxide. This polarity governs its miscibility with various organic solvents.
Qualitative Solubility Profile
Multiple sources consistently describe this compound as being soluble in polar organic solvents.[1][2][3][4][5][6] The complex is frequently used in reactions conducted in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and chloroform, indicating its sufficient solubility in these media for synthetic applications.[7][8][9][10][11][12] It is important to note that this compound reacts with water and is sensitive to moisture.[2][4]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Solubility | References |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | [7][8][9][11] |
| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Soluble | [13][14][15][16] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | [7][9][10][11][17] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [10][11] |
| Pyridine | C₅H₅N | Polar Aprotic | Soluble | [13] |
| Acetonitrile | CH₃CN | Polar Aprotic | Mentioned in procedures | [18] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble | |
| Acetone | (CH₃)₂CO | Polar Aprotic | Likely Soluble | |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Likely Soluble | |
| Toluene | C₇H₈ | Nonpolar | Likely Insoluble | |
| Hexane | C₆H₁₄ | Nonpolar | Likely Insoluble |
Note: "Likely Soluble" or "Likely Insoluble" are inferred based on the general principle of "like dissolves like." Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility (Gravimetric Method)
This protocol outlines a standard procedure for determining the quantitative solubility of this compound in a given organic solvent.
Materials:
-
This compound complex
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringe filters (PTFE, 0.2 µm)
-
Syringes
-
Pre-weighed evaporation dishes
Procedure:
-
Solvent Saturation:
-
Add a known volume of the anhydrous organic solvent to a vial containing an excess of this compound (ensure solid remains undissolved).
-
Seal the vial tightly to prevent solvent evaporation and moisture ingress.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal:
-
After the equilibration period, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is critical to avoid transferring any solid particles.
-
-
Solvent Evaporation:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of the complex (Melting point is approximately 155-165 °C).
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the evaporation dish containing the dried this compound residue.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
Calculation:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100
Protocol 2: Synthesis of this compound Complex
This protocol describes a common laboratory-scale synthesis of the this compound complex.[13][17]
Materials:
-
Pyridine (anhydrous)
-
Chlorosulfonic acid
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a fume hood, dissolve anhydrous pyridine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Chlorosulfonic Acid:
-
Slowly add chlorosulfonic acid dropwise to the stirred pyridine solution via the dropping funnel. This reaction is exothermic, and a slow addition rate is crucial to maintain the temperature at 0 °C.
-
A white precipitate of this compound will form during the addition.
-
-
Reaction Completion and Isolation:
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid sequentially with cold water, a cold saturated sodium bicarbonate solution, and again with cold water until the filtrate is neutral.
-
Finally, wash the solid with a cold organic solvent like ethanol or toluene and then with cold dichloromethane.
-
Dry the purified this compound complex under high vacuum.
-
Visualizations: Workflows and Logical Relationships
Synthesis of this compound
The synthesis of the this compound complex is a straightforward acid-base reaction. The following diagram illustrates the workflow.
Caption: Workflow for the synthesis of the this compound complex.
Parikh-Doering Oxidation Workflow
The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This compound is a key reagent in this process.
Caption: General experimental workflow for the Parikh-Doering oxidation.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, tailored for professionals in research and drug development. While quantitative data remains elusive in the public domain, the qualitative information and detailed experimental protocols herein offer a robust framework for its practical application. The provided workflows for its synthesis and use in the Parikh-Doering oxidation further illuminate its role in modern organic chemistry. For precise process optimization, it is highly recommended that researchers determine the quantitative solubility in their specific solvent systems using the outlined gravimetric protocol or other suitable analytical methods.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 26412-87-3 [chemicalbook.com]
- 3. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 4. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% | Fisher Scientific [fishersci.ca]
- 5. This compound | 26412-87-3 [amp.chemicalbook.com]
- 6. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Pyridine-Sulfur Trioxide Complex | 26412-87-3 - Coompo [coompo.com]
- 12. lifechempharma.com [lifechempharma.com]
- 13. prepchem.com [prepchem.com]
- 14. Sulfur trioxide pyridine complex, technical, 48-50% active SO3 | Fisher Scientific [fishersci.ca]
- 15. Sulfur trioxide pyridine complex, technical, 48-50% active SO3 | Fisher Scientific [fishersci.ca]
- 16. fishersci.at [fishersci.at]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
The Pyridine Sulfur Trioxide Complex: A Comprehensive Technical Guide to its Early Research and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in organic synthesis, primarily known for its role as a mild sulfonating agent and as an activator in the Parikh-Doering oxidation of alcohols. First synthesized in the early 20th century, this stable, white to off-white crystalline solid offered a more manageable and selective alternative to harsher sulfonating agents like fuming sulfuric acid.[1] This guide delves into the early research surrounding the Py·SO₃ complex, providing a detailed overview of its synthesis, properties, and key applications, supported by experimental protocols and quantitative data.
Properties and Characteristics
The this compound complex is a stable adduct formed between the Lewis base, pyridine, and the Lewis acid, sulfur trioxide.[2] This complexation moderates the reactivity of sulfur trioxide, making it a more selective reagent. Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [1] |
| Molecular Formula | C₅H₅NO₃S | [3] |
| Molecular Weight | 159.16 g/mol | [3] |
| Melting Point | ~155 - 165 °C | [4] |
| Solubility | Soluble in polar organic solvents like DCM, chloroform, and DMF. Reacts with water. | [1][4] |
| Hygroscopic Nature | Highly hygroscopic; must be stored in a dry environment. | [4][5] |
Synthesis of the this compound Complex
The preparation of the Py·SO₃ complex is typically achieved through the reaction of pyridine with a source of sulfur trioxide. Early and common methods involve the use of chlorosulfonic acid or sulfur trioxide itself.
Experimental Protocol: Synthesis from Pyridine and Chlorosulfonic Acid
This method is frequently cited in early literature and offers a convenient route to the complex.
Reaction: C₅H₅N + ClSO₃H → C₅H₅N·SO₃ + HCl
Materials:
-
Pyridine (dry)
-
Chlorosulfonic acid
-
Dichloromethane (DCM, dry)
Procedure:
-
A solution of pyridine in dry DCM is prepared in a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.[3]
-
Chlorosulfonic acid is added dropwise to the cooled pyridine solution while maintaining vigorous stirring.[3][6] The temperature should be kept below 5°C to control the exothermic reaction.[6]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.[3]
-
The resulting precipitate, the this compound complex, is collected by filtration.[3]
-
The precipitate is washed sequentially with ice-cold water, saturated sodium bicarbonate solution, and again with ice-cold water until the filtrate is neutral (pH 7).[3]
-
The solid is then washed with cold ethanol, cold toluene, and cold DCM to remove any remaining impurities.[3]
-
The final product is dried under high vacuum to yield the pure Py·SO₃ complex as a white powder.[3]
Quantitative Data:
| Reactant 1 (Pyridine) | Reactant 2 (Chlorosulfonic Acid) | Solvent | Temperature | Reaction Time | Yield | Reference |
| 4 mL | 1.6 mL | 20 mL DCM | 0°C | 30 min | N/A | [3] |
| 41.5 mL (515 mmol) | 17.1 mL (257 mmol) | 130 mL DCM | 0-5°C | 30 min | N/A | [6] |
Note: Specific yield percentages were not consistently provided in the early literature for this synthesis method.
Key Early Applications
The primary utility of the this compound complex in early organic synthesis was as a mild sulfonating agent and later as a key reagent in the Parikh-Doering oxidation.
Sulfonation of Alcohols and Amines
The Py·SO₃ complex is an effective reagent for the sulfonation of a wide range of substrates, particularly alcohols, to form sulfate esters.[2] It is also used for the sulfamation of amines.[2] The reaction is typically carried out in an aprotic solvent.
General Reaction (Alcohol Sulfonation): ROH + C₅H₅N·SO₃ → [C₅H₅NH]⁺[ROSO₃]⁻
Mechanism of Aromatic Sulfonation: While the complex is primarily used for aliphatic systems, the general mechanism of electrophilic aromatic sulfonation (SEAr) involves the attack of the aromatic ring by an electrophile, in this case, sulfur trioxide.[7] The reaction proceeds through a resonance-stabilized intermediate known as a sigma complex or Wheland intermediate.[7] For pyridine itself, sulfonation occurs preferentially at the 3-position.[8][9]
The Parikh-Doering Oxidation
A landmark application of the Py·SO₃ complex is in the Parikh-Doering oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, with the Py·SO₃ complex serving as the electrophilic activator.[2][10]
Experimental Protocol: General Parikh-Doering Oxidation
Materials:
-
Alcohol substrate
-
This compound complex
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (or another hindered base)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
The alcohol is dissolved in a mixture of DMSO and DCM.
-
Triethylamine is added to the solution.
-
The this compound complex is added portion-wise to the reaction mixture, typically at a low temperature (e.g., 0°C to room temperature) to control the exothermic reaction.[10]
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
An aqueous workup is performed to quench the reaction and separate the product.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Quantitative Data from a Scaled-up Example: [11]
| Substrate | Py·SO₃ (mol equiv) | Pyridine (mol equiv) | DMSO (mol equiv) | Base (mol equiv) | Temperature | Time | Yield |
| Alcohol (1) | 2.0 | 2.0 | 10.0 | 3.5 (DIPEA) | -5°C | 1 h | 86% |
Note: This example includes additional pyridine to neutralize acidic impurities often found in commercial Py·SO₃.[10][11]
Conclusion
The early research into the this compound complex established it as a cornerstone reagent in organic synthesis. Its development provided chemists with a mild, selective, and solid reagent for sulfonation, overcoming many of the challenges associated with using sulfur trioxide or oleum. The subsequent discovery of its role in the Parikh-Doering oxidation further broadened its utility, offering a valuable method for the oxidation of alcohols under neutral conditions. The foundational work detailed in this guide continues to be relevant for researchers and drug development professionals who rely on these fundamental transformations in the synthesis of complex molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 9. The mechanism for the sulfonation of pyridine is to be stated and the rea.. [askfilo.com]
- 10. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
Computational Insights into Pyridine-Sulfur Trioxide Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the computational studies surrounding the reactions of pyridine with sulfur trioxide (SO3). The pyridine-sulfur trioxide complex (Py-SO3) is a versatile and mild reagent frequently employed in organic synthesis, most notably in the Parikh-Doering oxidation of alcohols and various sulfonation reactions. Computational chemistry offers a powerful lens through which to understand the nature of this complex, its reactivity, and the mechanisms of its reactions at a molecular level. This guide summarizes key findings from theoretical studies, presents quantitative data, details computational and experimental methodologies, and provides visual representations of the underlying chemical processes.
The Pyridine-Sulfur Trioxide Complex: A Computational Perspective
The interaction between the Lewis base pyridine and the Lewis acid sulfur trioxide results in the formation of a stable charge-transfer complex. Computational studies have been instrumental in elucidating the nature and strength of this interaction.
Nature of the Interaction
Theoretical analyses have characterized the bond between the nitrogen atom of pyridine and the sulfur atom of sulfur trioxide as a strong chalcogen bond.[1][2] This interaction involves the transfer of electron density from the lone pair of the nitrogen to the π-hole of the sulfur atom.[2] Natural Bond Orbital (NBO) analysis further supports this, indicating a significant second-order hyperconjugation interaction between the nitrogen lone pair (LP(N)) and the antibonding orbitals of the S-O bonds (σ*(S-O)).[1][2]
Computational Methodologies for Studying the Complex
A variety of quantum-mechanical methods have been employed to study the pyridine-SO3 complex. Density Functional Theory (DFT) is a popular choice, with functionals such as B3LYP and revPBE-D4 providing reliable results, especially when dispersion corrections are included.[1][3] For more accurate binding energy calculations, higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) have been utilized.[1]
Table 1: Summary of Computational Methods for Pyridine-SO3 Complex Analysis
| Method | Basis Set | Key Findings | Reference |
| DFT (revPBE-D4) | Not Specified | Recommended for accuracy in predicting ground-state properties with an error of ~1.5 kcal/mol in the gas phase. | [1] |
| MP2/full | aug-cc-pVTZ | Used to study the π-hole based chalcogen bonding and predict binding energies. | [1][2] |
| DLPNO-CCSD(T) | Not Specified | Used as a benchmark for ground-state property comparisons. | [1] |
| Hartree-Fock | 6-31G* | Employed for computing vibrational wavenumbers. | |
| DFT (B3LYP) | 6-31G(d) | Utilized in studies of sulfonation reactions involving the Py-SO3 complex. | [3] |
Quantitative Data: Binding Energies
Computational studies have quantified the binding energy of the pyridine-SO3 complex. These studies often explore the effect of substituents on the pyridine ring, which can modulate the strength of the N-S bond.
Table 2: Calculated Binding Energies for Substituted Pyridine-SO3 Complexes
| Complex Type | Substituent (X) on Pyridine | Computational Level | Binding Energy (kJ/mol) |
| Type-A (lone pair-π-hole) | Various (electron-donating and withdrawing) | MP2=full/aug-cc-pVTZ | -81.56 to -109.78 |
| Type-B (π-hole-π-electron) | Various | MP2=full/aug-cc-pVTZ | -17.82 to -28.93 |
Data sourced from a theoretical study on chalcogen bonding.[1][2]
Computational Studies of Reactions Involving Pyridine-SO3
The Py-SO3 complex is a key reagent in several important organic transformations. Computational chemistry has provided valuable insights into the mechanisms of these reactions.
Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction utilizes the Py-SO3 complex to activate dimethyl sulfoxide (DMSO).
The generally accepted mechanism, supported by computational studies of analogous systems, involves the following key steps:
-
Activation of DMSO: The Py-SO3 complex reacts with DMSO to form an electrophilic sulfur species.
-
Nucleophilic Attack: The alcohol attacks the activated DMSO species.
-
Deprotonation: A base, typically a hindered amine like triethylamine or diisopropylethylamine, removes a proton from the oxysulfonium ion.
-
Ylide Formation and Elimination: An intermediate sulfur ylide is formed, which then undergoes a[1][4]-sigmatropic rearrangement via a five-membered ring transition state to yield the carbonyl compound, dimethyl sulfide, and pyridine.
Computational Protocol (General):
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT with a functional like B3LYP or a dispersion-corrected functional (e.g., B3LYP-D3).
-
Basis Set: Pople-style basis sets (e.g., 6-31G(d)) for geometry optimizations and frequency calculations. Larger basis sets (e.g., 6-311+G(d,p)) for single-point energy calculations.
-
Solvent Model: Implicit solvent models like the Polarizable Continuum Model (PCM) are often used to simulate the reaction medium (e.g., dichloromethane or DMSO).
-
Transition State Search: Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to locate transition states.
-
Verification: Transition states are verified by the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the transition state connects the correct reactants and products.
Experimental Protocol (General): To a solution of the alcohol in a suitable solvent (e.g., anhydrous dichloromethane or DMSO) is added a hindered base (e.g., triethylamine or diisopropylethylamine). The mixture is cooled to 0 °C, and the pyridine-sulfur trioxide complex is added portion-wise. The reaction is stirred at 0 °C or allowed to warm to room temperature while monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.
Sulfonation of Pyrrole
The Py-SO3 complex is also used for the sulfonation of aromatic compounds, such as pyrrole. Computational studies have been crucial in understanding the regioselectivity of this reaction.
Quantum-chemical calculations have shown that the sulfonation of pyrrole with Py-SO3 can proceed through the formation of intermediate σ-complexes.[3] The reaction can occur at either the α- or β-position of the pyrrole ring.
-
Kinetic vs. Thermodynamic Control: Computational studies suggest that the formation of the α- and β-σ-complexes has similar energy barriers, indicating that both isomers can form at comparable rates.[3] However, the subsequent deprotonation and rearrangement steps, along with the relative stability of the final products, determine the observed regioselectivity. Some studies indicate that the β-isomer is the thermodynamically more stable product.[3]
-
Role of Solvent: The polarity of the solvent can influence the energy parameters of the reaction, although some studies have found that a significant increase in solvent polarity does not drastically alter the reaction pathway.[3]
Computational Protocol (Specific to Pyrrole Sulfonation):
-
Method: DFT (B3LYP/6-31G(d)).[3]
-
Solvent Model: Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) to simulate a dichloroethane medium.[3]
-
Analysis: The study focused on the direct transfer of the SO3 electrophile from pyridine to pyrrole and the formation of intermediate σ-complexes. The possibility of preliminary dissociation of the Py-SO3 complex was also considered.[3]
Experimental Protocol (General): Pyrrole is dissolved in a suitable solvent, such as dichloroethane or pyridine. The pyridine-sulfur trioxide complex is added, and the reaction mixture is heated. The progress of the reaction is monitored by an appropriate analytical technique. After the reaction is complete, the mixture is worked up to isolate the sulfonated pyrrole product.
Conclusion
Computational studies have significantly advanced our understanding of the pyridine-sulfur trioxide complex and its reactivity. Through the use of various quantum-mechanical methods, researchers have been able to characterize the nature of the Py-SO3 bond, quantify its strength, and elucidate the mechanisms of important synthetic transformations like the Parikh-Doering oxidation and the sulfonation of pyrrole. This in-depth knowledge is invaluable for optimizing reaction conditions, predicting outcomes for new substrates, and designing novel reagents and catalysts in the field of drug development and organic synthesis. The synergy between computational and experimental chemistry continues to be a driving force in chemical innovation.
References
Methodological & Application
Application Notes and Protocols for the Sulfation of Primary Alcohols using Pyridine SO3 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfation of primary alcohols is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The introduction of a sulfate moiety can significantly alter the biological activity, solubility, and other physicochemical properties of a molecule. The sulfur trioxide pyridine complex (Pyridine SO3) is a widely used reagent for this purpose due to its mildness and ease of handling compared to other sulfating agents like chlorosulfonic acid or oleum.[1][2] This document provides a detailed protocol for the sulfation of primary alcohols using the pyridine SO3 complex, including reaction conditions, work-up procedures, and purification methods.
Reaction Principle
The sulfation of a primary alcohol with the pyridine SO3 complex is a nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of the complex. Pyridine acts as both a solvent and a base to neutralize the released proton, forming a pyridinium alkyl sulfate salt as the initial product.[3] This salt can then be converted to other salts, such as sodium or potassium salts, for easier isolation and handling.
Experimental Protocols
General Protocol for the Sulfation of a Primary Alcohol
This protocol describes a general procedure for the sulfation of a primary alcohol on a 10 mmol scale. The reaction conditions may require optimization for specific substrates.
Materials:
-
Primary alcohol (10 mmol, 1.0 eq)
-
Sulfur trioxide pyridine complex (1.91 g, 12 mmol, 1.2 eq)
-
Anhydrous pyridine (20 mL)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (brine, saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add the primary alcohol (10 mmol) and anhydrous pyridine (20 mL). Stir the solution at room temperature until the alcohol is completely dissolved.
-
Addition of Pyridine SO3: To the stirred solution, add the sulfur trioxide pyridine complex (12 mmol) portion-wise over 10-15 minutes. An initial exothermic reaction may be observed. The reaction temperature can be maintained between room temperature and 80°C, depending on the reactivity of the alcohol.[4] For less reactive alcohols, heating the mixture may be necessary to drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[4]
-
Work-up - Pyridine Removal: After the reaction is complete, cool the mixture to room temperature. The excess pyridine is a high-boiling solvent and can be challenging to remove. The following methods can be employed:
-
Azeotropic Distillation: Add toluene or heptane to the reaction mixture and remove the azeotrope under reduced pressure using a rotary evaporator. This process may need to be repeated several times to ensure complete removal of pyridine.[4]
-
Acidic Wash (for water-insoluble products): If the resulting pyridinium salt is not water-soluble, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1 M HCl or 10% CuSO4 solution) to protonate and extract the pyridine into the aqueous layer.[5]
-
-
Isolation of the Pyridinium Alkyl Sulfate: After removal of pyridine, the crude pyridinium alkyl sulfate salt is obtained. This can sometimes be purified by crystallization from a suitable solvent system (e.g., ethanol/ether).[6]
Conversion of Pyridinium Alkyl Sulfate to Sodium Alkyl Sulfate
The pyridinium salt is often converted to the more commonly used sodium salt.
Materials:
-
Crude pyridinium alkyl sulfate
-
Sodium bicarbonate (saturated aqueous solution) or Sodium hydroxide solution (e.g., 1 M)
-
Water
-
Organic solvent (e.g., dichloromethane or ethyl acetate) for extraction if needed
Procedure:
-
Dissolution: Dissolve the crude pyridinium alkyl sulfate in a minimum amount of water.
-
Ion Exchange: Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to the aqueous solution of the pyridinium salt until the pH is neutral or slightly basic (pH 7-8).[7]
-
Extraction of Pyridine: The liberated pyridine can be removed by extraction with an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction several times.
-
Isolation of Sodium Alkyl Sulfate: The aqueous layer containing the sodium alkyl sulfate can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by dialysis for larger molecules.[8]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the sulfation of various primary alcohols. Note that specific yields are highly dependent on the substrate and optimization of reaction conditions.
| Primary Alcohol | Molar Ratio (Alcohol:Pyridine SO3) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Primary Alcohol | 1 : 1.2 - 1.5 | Pyridine | 25 - 80 | 2 - 24 | Moderate to Good | [4] |
| Polysaccharides | Varies | Pyridine or DMF | 55 - 100 | 0.25 - 4 | Varies | [1] |
| Steroids | 1 : 5 | Pyridine | 25 | 1 | 76 | [2] |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the sulfation of a primary alcohol.
Experimental Workflow
Caption: Workflow for the synthesis and purification of alkyl sulfates.
Safety Precautions
-
The sulfur trioxide pyridine complex is a moisture-sensitive and corrosive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a toxic and flammable liquid with a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction can be exothermic, especially during the addition of the pyridine SO3 complex. Appropriate cooling may be necessary.
Troubleshooting
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as the pyridine SO3 complex is sensitive to moisture. Consider increasing the reaction temperature or time for less reactive alcohols.
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of the pyridine SO3 complex can be added.
-
Difficulty in Removing Pyridine: If azeotropic distillation is ineffective, consider quenching the reaction mixture in ice-water, acidifying with HCl, and extracting the product if it is organic-soluble. For water-soluble products, repeated lyophilization may help remove residual pyridine.[5]
-
Side Reactions: In some cases, especially with complex molecules, pyridine may act as a nucleophile, leading to undesired side products. Using a non-nucleophilic base or a different solvent system might be necessary.
References
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. A Direct Sulfation Process of a Marine Polysaccharide in Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application of Pyridine Sulfur Trioxide in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of sulfate groups into carbohydrates can profoundly influence their biological activity, making this a critical modification in the development of new therapeutics. Sulfated carbohydrates play crucial roles in a variety of biological processes, including cell signaling, inflammation, and coagulation.[1] The pyridine sulfur trioxide complex (Py·SO3) is a widely utilized reagent for the sulfation of carbohydrates due to its relative stability, ease of handling, and compatibility with polar organic solvents necessary for dissolving polysaccharides.[2] This document provides detailed application notes and experimental protocols for the use of this compound in carbohydrate chemistry.
Application Notes
This compound is a versatile reagent for the O-sulfation of hydroxyl groups in a wide range of molecules, including carbohydrates, steroids, and flavonoids.[1][3] In carbohydrate chemistry, it is employed to synthesize sulfated polysaccharides with diverse biomedical applications.[2] These applications include the development of compounds with anticoagulant, anti-atherosclerotic, and anti-adhesive properties.[1] The reagent is an adduct of the Lewis acid sulfur trioxide and the Lewis base pyridine, which moderates the reactivity of the highly reactive sulfur trioxide, allowing for more controlled sulfation reactions.[4][5]
Key Applications in Carbohydrate Chemistry:
-
Synthesis of Heparin/Heparan Sulfate Analogues: Py·SO3 is used in the multi-step synthesis of sulfated oligosaccharides that mimic the structure and anticoagulant activity of heparin and heparan sulfate.[3]
-
Modification of Natural Polysaccharides: A variety of natural polysaccharides, such as chitin, hyaluronan, starch, dextran, and marine polysaccharides, have been sulfated using Py·SO3 to explore their therapeutic potential.[2][6][7] For instance, sulfated dextran derivatives have been studied for their ability to interact with growth factors.[2]
-
Antiviral Agents: The sulfation of carbohydrates can lead to compounds with antiviral activity. Gold nanoparticles capped with sulfate-ended ligands, synthesized using Py·SO3, have shown promise as anti-HIV agents.[6]
-
Drug Delivery: Sulfated polysaccharides are explored for their potential in drug delivery systems due to their biocompatibility and ability to interact with biological systems.
Advantages of this compound:
-
Milder Reaction Conditions: Compared to reagents like chlorosulfonic acid, Py·SO3 allows for sulfation under milder conditions, which helps to prevent the degradation of sensitive carbohydrate backbones.[4]
-
Good Solubility: The complex is soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are also good solvents for many polysaccharides.[2]
-
Commercial Availability: this compound is a commercially available and relatively stable solid, making it convenient for laboratory use.[6][8]
Challenges and Considerations:
-
Regioselectivity: Controlling the specific position of sulfation on the carbohydrate ring can be challenging. The regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of protecting groups.[4] While steric hindrance often leads to preferential sulfation of primary hydroxyl groups (e.g., O-6), achieving specific sulfation patterns at secondary positions often requires more complex synthetic strategies.[2]
-
Purification: The work-up and purification of sulfated carbohydrates can be complex, often requiring dialysis or ion-exchange chromatography to remove excess reagent, pyridine, and inorganic salts.[2][3] Pyridine contamination can be a particular issue.[1][3][9]
-
Reaction Optimization: The degree of sulfation (DS) is a critical parameter that influences the biological activity of the final product. Optimizing the stoichiometry of Py·SO3, reaction time, and temperature is essential to achieve the desired DS.[2]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the sulfation of carbohydrates using this compound. This data is intended to provide a comparative overview of reaction conditions and outcomes.
| Carbohydrate | Solvent(s) | Reagent Ratio (Py·SO3:OH) | Temperature (°C) | Time (h) | Degree of Sulfation (DS) | Yield (%) | Reference |
| Polysaccharides from pumpkin | DMF/Pyridine | Not Specified | 60 | 10 | Not Specified | 72 | [2] |
| Dextran | DMSO | Varied | Not Specified | Not Specified | 0.07 - 1.26 | Not Specified | [2] |
| Marine Polysaccharide (GY785 DR) | BMImCl/DMF | 5:1 (w/w reagent:polysaccharide) | 70 | 2 | ~10-11 wt% Sulfur | Good | [7] |
| LMW HE800 EPS (pyridinium salt) | DMF | Not Specified | 45 | Not Specified | Per-O-sulfated | Not Specified | [10] |
| Xylan derivatives | Pyridine | Not Specified | Not Specified | Not Specified | Cleavage of linkage | Low | [3][11] |
Experimental Protocols
Protocol 1: General Procedure for the Sulfation of a Polysaccharide in DMF
This protocol provides a general method for the sulfation of a polysaccharide using this compound in dimethylformamide.
Materials:
-
Polysaccharide
-
This compound complex (Py·SO3)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (e.g., 2.5 M)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Dissolution of Polysaccharide: Dissolve the polysaccharide in anhydrous DMF. The concentration will depend on the solubility of the specific polysaccharide. Gentle heating (e.g., 45-60°C) and stirring may be required to achieve complete dissolution.[2][7]
-
Addition of Sulfating Agent: Add the this compound complex to the polysaccharide solution in portions while stirring. The molar ratio of Py·SO3 to the hydroxyl groups of the carbohydrate should be optimized for the desired degree of sulfation. A common starting point is a molar excess of the sulfating agent.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-70°C) for a specified period (e.g., 2-10 hours).[2][7] The optimal temperature and time will vary depending on the substrate.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add deionized water to dilute the mixture.[2] Neutralize the solution to pH 7-8 by the dropwise addition of a NaOH solution.[2][7]
-
Purification by Dialysis: Transfer the neutralized solution to a dialysis tube of an appropriate molecular weight cut-off. Dialyze extensively against deionized water for 48-72 hours, with frequent changes of water, to remove unreacted reagents, pyridine, and salts.[2][7]
-
Lyophilization: Freeze the dialyzed solution and lyophilize to obtain the sulfated polysaccharide as a dry powder.[2][7]
Protocol 2: Sulfation of a Marine Polysaccharide in an Ionic Liquid
This protocol describes a more recent method using an ionic liquid as the reaction medium, which can enhance the solubility of some polysaccharides.
Materials:
-
Marine Polysaccharide (e.g., GY785 DR)
-
1-Butyl-3-methylimidazolium chloride (BMImCl)
-
This compound complex (Py·SO3)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (3 N)
-
Dialysis tubing
-
Deionized water
-
Freeze-dryer
Procedure:
-
Dissolution in Ionic Liquid: In a Schlenk tube, add the polysaccharide to pre-melted BMImCl (e.g., at 90°C). Stir the mixture under reduced pressure for several hours to ensure complete dissolution.[7]
-
Addition of Catalyst and Reagent: Add a catalytic amount of DMAP to the mixture. Prepare a suspension of Py·SO3 in a small amount of anhydrous DMF and add it to the reaction mixture.[7]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 2 hours).[7]
-
Work-up: Cool the reaction to room temperature and dilute with deionized water. Adjust the pH to 7-8 with a NaOH solution.[7]
-
Purification: Dialyze the solution against deionized water for 72 hours to remove the ionic liquid, DMAP, DMF, and excess sulfating reagent.[7]
-
Lyophilization: Freeze-dry the purified solution to obtain the sulfated polysaccharide.[7]
Visualizations
Caption: General reaction scheme for the sulfation of a carbohydrate using this compound.
Caption: A typical experimental workflow for the sulfation of a polysaccharide.
References
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.bu.edu [people.bu.edu]
- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 5. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 6. 三酸化硫黄ピリジン複合体 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. A Direct Sulfation Process of a Marine Polysaccharide in Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechempharma.com [lifechempharma.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: O-Sulfation of Phenols using Pyridine Sulfur Trioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-sulfation is a critical transformation in drug metabolism, influencing the pharmacological and toxicological profiles of phenolic compounds by increasing their water solubility and facilitating their excretion. The pyridine sulfur trioxide complex (Py·SO₃) is a widely utilized reagent for the O-sulfation of phenols due to its mild and selective nature, offering a significant advantage over harsher reagents like concentrated sulfuric acid.[1][2] This document provides detailed application notes and experimental protocols for the successful O-sulfation of phenols using this reagent, targeting professionals in research and drug development.
The this compound complex is a stable, easy-to-handle solid that acts as an electrophilic sulfating agent.[3][4] The reaction mechanism involves the nucleophilic attack of the phenolic hydroxyl group on the sulfur atom of the complex, leading to the formation of a phenyl sulfate ester. This method is applicable to a diverse range of phenolic substrates, including simple phenols, phenolic acids, and more complex molecules such as flavonoids and steroids.[5][6][7]
Data Presentation: Reaction Conditions and Yields
The efficiency of O-sulfation with this compound is influenced by several factors including the solvent, temperature, and the specific nature of the phenolic substrate. The following table summarizes various reaction conditions and corresponding yields reported in the literature for the O-sulfation of different phenolic compounds.
| Phenolic Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Salt Form | Reference |
| 4-Hydroxyphenylacetic acid | Pyridine | Not Specified | Not Specified | Good | Potassium | [5] |
| Various phenolic acids | Acetonitrile | 90 | Several hours | Varies | Sodium | [5] |
| 3,4-Dihydroxyphenylacetic acid | Dioxane | -20 | Not Specified | Mixture (1:9) | Diethylamine | [5][8] |
| Hydroquinone | Pyridine/DMF/Dichloromethane | 0 to RT | Several hours | >80 | Not Specified | [1] |
| General Phenols | Pyridine | Room Temperature | 1 hour | 76 (for a steroid) | Not Specified | [7] |
Experimental Protocols
General Protocol for O-Sulfation of a Simple Phenol
This protocol is a general guideline for the O-sulfation of a simple phenolic compound using this compound complex in pyridine as the solvent.
Materials:
-
Phenolic substrate
-
This compound complex (Py·SO₃)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate in anhydrous pyridine.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). To the stirred solution, add the this compound complex portion-wise over 15-20 minutes. The molar ratio of Py·SO₃ to the phenolic hydroxyl group is typically between 1.1 and 1.5 equivalents.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up:
-
Upon completion, quench the reaction by slowly adding cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired phenyl sulfate.
Protocol for the Sulfation of Phenolic Acids with Subsequent Tributylamine Salt Formation
This modified protocol is particularly useful for the sulfation of phenolic acids, where the addition of tributylamine facilitates the isolation of the product as a tributylammonium salt, which is often more soluble in organic solvents.[5]
Materials:
-
Phenolic acid
-
This compound complex (Py·SO₃)
-
Anhydrous acetonitrile
-
Tributylamine
-
Sodium 2-ethylhexanoate (for conversion to sodium salt, optional)
-
Ethyl acetate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend the phenolic acid in anhydrous acetonitrile.
-
Reagent Addition: Add the this compound complex to the suspension.
-
Reaction: Heat the reaction mixture at 90 °C for several hours with vigorous stirring.[5]
-
Tributylamine Addition: After cooling to room temperature, add tributylamine to the reaction mixture and stir for an additional 30 minutes.
-
Purification of Tributylammonium Salt: Remove the solvent under reduced pressure. The crude tributylammonium salt can be purified by column chromatography.
-
(Optional) Conversion to Sodium Salt: The purified tributylammonium salt can be converted to the corresponding sodium salt by treating it with sodium 2-ethylhexanoate in ethyl acetate.[5]
Mandatory Visualizations
General Workflow for O-Sulfation of Phenols
The following diagram illustrates the general experimental workflow for the O-sulfation of phenols using the this compound complex.
Caption: Experimental workflow for phenol O-sulfation.
Reaction Scheme for O-Sulfation of a Phenol
This diagram illustrates the chemical transformation occurring during the O-sulfation of a generic phenol with this compound.
Caption: Chemical reaction of phenol O-sulfation.
Concluding Remarks
The use of this compound for the O-sulfation of phenols is a robust and versatile method, crucial for synthesizing metabolites and modifying the properties of drug candidates.[4][9] While generally providing good to excellent yields, reaction conditions may require optimization depending on the specific phenolic substrate.[1] Care should be taken to use anhydrous conditions as the this compound complex is moisture-sensitive.[10] Undesirable sulfonation of the aromatic ring can sometimes occur as a side reaction, which can often be minimized by conducting the reaction at lower temperatures and ensuring prompt neutralization during work-up.[5] These application notes and protocols provide a solid foundation for researchers to successfully implement this important transformation in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Medicine Grade Powder, Water Soluble, High Purity for Stable Reactions and Precise Applications - Medicine Grade Powder, Water Soluble, High Purity For Stable Reactions And Precise Applications at Best Price in Wuhan | Wuhan Bright Fine Chemicals Co., Ltd. [tradeindia.com]
Application Notes and Protocols for the Sulfation of Steroids using Pyridine-SO₃ Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfation is a critical biological process that modulates the activity of steroid hormones. This conjugation, catalyzed by sulfotransferase enzymes (SULTs), increases the water solubility of steroids, facilitating their transport in circulation and generally rendering them biologically inactive.[1] Conversely, the enzyme steroid sulfatase (STS) can hydrolyze the sulfate group, restoring the steroid's biological activity.[1] This dynamic interplay of sulfation and desulfation is crucial in regulating endocrine pathways and has implications in various physiological and pathological conditions, including hormone-dependent cancers.[2][3]
The chemical synthesis of sulfated steroids is essential for developing reference standards for analytical studies, investigating their biological roles, and for potential therapeutic applications. The pyridine-sulfur trioxide (Pyridine-SO₃) complex is a widely used reagent for this purpose due to its commercial availability, relative stability, and mild reaction conditions.[4][5] These application notes provide detailed experimental protocols for the sulfation of steroids using the Pyridine-SO₃ complex and subsequent purification by solid-phase extraction (SPE).
Data Presentation
The following table summarizes the reaction conditions and outcomes for the sulfation of various steroids using the pyridine-SO₃ complex, demonstrating the broad applicability of this method.
| Steroid Substrate | Molar Equivalents of Pyridine-SO₃ | Reaction Time (hours) | Conversion (%) |
| Testosterone | 1.1 - 1.6 | 2 | >98 |
| Epitestosterone | 1.1 - 1.6 | 20 | >98 |
| Androsterone | 1.1 - 1.6 | 20 | >98 |
| Epiandrosterone | 1.1 - 1.6 | 20 | >98 |
| Etiocholanolone | 1.1 - 1.6 | 20 | >98 |
| Epietiocholanolone | 1.1 - 1.6 | 20 | >98 |
| Dehydroepiandrosterone (DHEA) | 1.1 - 1.6 | 20 | >98 |
| Estradiol (selective 17-sulfation) | 1.1 - 1.6 | 20 | >98 |
| Boldenone | 1.1 - 1.6 | 20 | >98 |
| Nortestosterone | 1.1 - 1.6 | 20 | >98 |
| Dihydrotestosterone (DHT) | 1.1 - 1.6 | 20 | >98 |
| Danazol | 1.1 - 1.6 | 20 | >98 |
| Furazadrol | 1.1 - 1.6 | 20 | >98 |
Data adapted from Waller, C.C., & McLeod, M.D. (2014). A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates. Steroids, 92, 74-80.[4][6][7][8][9]
Experimental Protocols
Protocol 1: General Procedure for the Sulfation of Steroids
This protocol describes a general method for the sulfation of a steroid at the milligram scale.
Materials:
-
Steroid of interest
-
Pyridine-SO₃ complex
-
Anhydrous Pyridine
-
Anhydrous Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution of Steroid: In a clean, dry round-bottom flask, dissolve the steroid (e.g., 100 mg) in anhydrous pyridine (1 mL).
-
Addition of Sulfating Agent: To the stirred steroid solution, add the solid Pyridine-SO₃ complex (1.1–1.6 molar equivalents) portion-wise at room temperature.
-
Reaction: Stir the resulting solution at room temperature. The reaction time will vary depending on the steroid substrate (refer to the data table above, typically 2-20 hours).[6] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Precipitation of Sulfated Steroid: After the reaction is complete, add the reaction mixture dropwise to anhydrous diethyl ether (20 mL) with vigorous stirring. This will precipitate the sulfated steroid as its pyridinium salt.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with small portions of cold diethyl ether and dry it under a vacuum to yield the crude sulfated steroid.
Protocol 2: Purification of Sulfated Steroids by Solid-Phase Extraction (SPE)
This protocol details the purification of the crude sulfated steroid using a weak anion exchange (WAX) solid-phase extraction cartridge.[1][8]
Materials:
-
Crude sulfated steroid
-
Methanol
-
Deionized Water
-
Ammonium hydroxide solution (5% in methanol)
-
Weak Anion Exchange (WAX) SPE cartridges
-
SPE manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Dissolve the crude sulfated steroid in a minimal amount of the loading solvent (e.g., 50% methanol in water).
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the WAX SPE cartridge.
-
Do not allow the sorbent bed to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of deionized water through the cartridge.
-
Ensure the sorbent bed remains wetted.
-
-
Sample Loading:
-
Load the dissolved crude steroid solution onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove any unbound impurities.
-
Wash the cartridge with 3 mL of methanol to remove non-polar, non-sulfated impurities.
-
-
Elution:
-
Elute the purified sulfated steroid from the cartridge with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Storage: Store the purified sulfated steroid, now as an ammonium salt, at an appropriate temperature (e.g., -20°C) for long-term stability.
Visualizations
Signaling Pathway of Steroid Sulfation and Desulfation
Caption: Steroid sulfation and desulfation pathway.
Experimental Workflow for Steroid Sulfation and Purification
Caption: Workflow for steroid sulfation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
Pyridine Sulfur Trioxide: A Versatile Reagent in the Total Synthesis of Complex Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine sulfur trioxide (Py·SO₃) is a stable, commercially available, and versatile reagent widely employed in modern organic synthesis. It is a complex of the Lewis base pyridine and the powerful Lewis acid sulfur trioxide. This complexation moderates the reactivity of sulfur trioxide, rendering it a milder and more selective sulfonating agent compared to free SO₃ or oleum.[1] In the realm of total synthesis, Py·SO₃ has proven invaluable for two primary transformations: the sulfation of hydroxyl groups and the Parikh-Doering oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4] Its ease of handling as a non-volatile, crystalline solid and its compatibility with a wide range of functional groups make it an attractive choice for intricate synthetic routes toward complex natural products and active pharmaceutical ingredients.[1]
Key Applications in Total Synthesis
Sulfation of Alcohols, Phenols, and Amines
The introduction of a sulfate moiety can significantly alter the biological activity and pharmacokinetic properties of a molecule. Py·SO₃ is a go-to reagent for the sulfation of diverse functional groups, including alcohols, phenols, and amines, under relatively mild conditions. This transformation is crucial in the synthesis of numerous biologically active natural products, such as sulfated steroids, flavonoids, and polysaccharides.[5][6] The reaction typically proceeds in an aprotic solvent like pyridine or dimethylformamide (DMF) and often requires a base to neutralize the liberated pyridinium sulfate.
Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[2][3] This reaction utilizes a combination of Py·SO₃, dimethyl sulfoxide (DMSO) as the oxidant, and a hindered amine base, most commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[2][4] A key advantage of the Parikh-Doering oxidation over other activated-DMSO oxidations (like the Swern oxidation) is its operational simplicity, as it can be conducted at or above 0 °C, thus avoiding cryogenic conditions.[2] This method has been extensively used in the total synthesis of complex molecules where sensitive functional groups are present.[2]
Data Presentation
Table 1: Representative Applications of this compound in Total Synthesis
| Application | Substrate Type | Product Type | Typical Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfation | Polysaccharide | Sulfated Polysaccharide | DMF, Pyridine | 45-60 | 2-10 h | High | [7][8] |
| Sulfation | Steroid | Steroid Sulfate | Pyridine | Room Temp | 1 h | 76 | [5] |
| Sulfation | Flavonoid | Flavonoid Sulfate | Pyridine, DMF | 25-50 | 5 h | Good | [5] |
| Parikh-Doering Oxidation | Secondary Alcohol | Ketone | DCM, DMSO | 0 to Room Temp | 0.5-4 h | 84-95 | [3][4] |
| Parikh-Doering Oxidation | Primary Alcohol | Aldehyde | DCM, DMSO | 0 to Room Temp | 0.5-2 h | 70-97 | [9] |
| Parikh-Doering Oxidation | Allylic Alcohol | α,β-Unsaturated Aldehyde | DCM, DMSO | 0 to Room Temp | 1-2 h | High | [10] |
Experimental Protocols
Protocol 1: Parikh-Doering Oxidation in the Total Synthesis of (-)-Kumausallene
This protocol describes the oxidation of a secondary alcohol to a ketone, a key step in the total synthesis of the marine natural product (-)-kumausallene.[2]
Materials:
-
Secondary alcohol substrate
-
This compound (Py·SO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO (typically a 1:1 to 3:1 ratio) is added the amine base (e.g., DIPEA, 3.0-5.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
This compound (1.5-3.0 eq) is then added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or brine.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Quantitative Data Example: In a specific instance of this synthesis, the oxidation of a complex secondary alcohol using Py·SO₃, DMSO, and Et₃N in DCM at room temperature for 30 minutes afforded the corresponding ketone in 85% yield.[9]
Protocol 2: General Procedure for the Sulfation of a Polysaccharide
This protocol provides a general method for the sulfation of hydroxyl groups in a polysaccharide, a common transformation in the synthesis of biologically active carbohydrate derivatives.[7][8]
Materials:
-
Polysaccharide substrate
-
This compound (Py·SO₃)
-
Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 2.5 M)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
The polysaccharide (1.0 eq) is dissolved in anhydrous DMF or pyridine.
-
This compound (excess, e.g., 5-10 eq per hydroxyl group) is added to the solution.
-
The reaction mixture is heated (e.g., to 60 °C) and stirred for several hours (e.g., 10 hours).
-
After cooling to room temperature, the reaction mixture is diluted with deionized water.
-
The pH of the solution is carefully adjusted to neutral (pH 7) using a NaOH solution.
-
The solution is then dialyzed extensively against deionized water to remove excess reagents and byproducts.
-
The purified sulfated polysaccharide is obtained by lyophilization (freeze-drying).
Quantitative Data Example: Sulfation of a polysaccharide using Py·SO₃ in DMF at 60 °C for 10 hours resulted in a high yield (118% w/w, indicating the addition of sulfate groups) and a sulfur content of 3.4%.[7]
Mandatory Visualization
Caption: Mechanism of the Parikh-Doering Oxidation.
Caption: Experimental workflow for a sulfation reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 3. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. people.bu.edu [people.bu.edu]
- 8. A Direct Sulfation Process of a Marine Polysaccharide in Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Total Synthesis of the Nonisoprenoid Sesquiterpene (-)-Kumausallene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lab-Scale Synthesis of Pyridine Sulfur Trioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory-scale synthesis and preparation of pyridine sulfur trioxide. This versatile reagent is a stable, solid complex of the Lewis base pyridine and the Lewis acid sulfur trioxide, widely employed as a mild sulfonating agent in organic synthesis.[1][2] Its applications are particularly relevant in the pharmaceutical industry for the synthesis of drug intermediates.[3] This document outlines detailed experimental protocols, safety precautions, and characterization data to guide researchers in its safe and efficient preparation and use.
Overview and Applications
This compound (Py·SO₃) is a white to off-white crystalline solid.[3] It serves as a convenient and less hazardous alternative to neat sulfur trioxide for the introduction of sulfonyl groups into organic molecules.[3][4] Key applications include:
-
Sulfation of Alcohols: A primary use is the conversion of alcohols to their corresponding sulfate esters.[2][5]
-
Sulfonation Reactions: It is utilized for the sulfonation of various organic compounds, including aromatic systems like furans.[2][4]
-
Parikh-Doering Oxidation: The complex acts as an activating electrophile in the Parikh-Doering oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][5]
-
Drug Development: It is instrumental in the synthesis of sulfated compounds with potential biological activity, such as anticoagulants and anti-tumor agents.[3][5][]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO₃S | [7] |
| Molecular Weight | 159.17 g/mol | [7] |
| Appearance | White to off-white or yellowish solid powder | [1][3] |
| Melting Point | 154-170 °C | |
| Solubility | Soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.[1] Insoluble in water, though it hydrolyzes.[1] | [1] |
| Hazard Classifications | Acute Toxicity (Oral), Category 4; Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1. | |
| Signal Word | Danger | |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage). | [8] |
Experimental Protocols for Lab-Scale Synthesis
Two common methods for the laboratory-scale synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials and the desired scale.
Protocol 1: Synthesis from Pyridine and Chlorosulfonic Acid
This is a frequently used method due to the ease of handling chlorosulfonic acid compared to sulfur trioxide.
Materials:
-
Pyridine (dry)
-
Chlorosulfonic acid
-
Dichloromethane (DCM, dry)
-
Ice-cold water
-
Saturated sodium bicarbonate solution (ice-cold)
-
Ethanol (cold)
-
Toluene (cold)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Büchner funnel and flask
-
High-vacuum line
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In an ice-salt bath, cool a solution of dry pyridine in dry dichloromethane (e.g., 4 mL pyridine in 20 mL DCM) to 0 °C.[9][10]
-
Slowly add chlorosulfonic acid (e.g., 1.6 mL) dropwise to the stirred pyridine solution, ensuring the temperature remains below 5 °C.[9][10]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.[9][10]
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the precipitate sequentially with the following ice-cold solvents:
-
Dry the resulting white solid thoroughly under high vacuum. The product should be used within 24 hours for best results.[9]
Quantitative Data for Protocol 1:
| Parameter | Value | Reference(s) |
| Yield | 71-82% | [11] |
| Purity | >95% | [12] |
Protocol 2: Synthesis from Pyridine and Sulfur Trioxide
This method involves the direct reaction of pyridine with sulfur trioxide. Caution is advised as sulfur trioxide is highly reactive.
Materials:
-
Pyridine (dry)
-
Sulfur trioxide (stabilized)
-
Inert solvent (e.g., dichloromethane or chloroform)[3]
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel or gas inlet tube
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Büchner funnel and flask
-
High-vacuum line
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, dissolve dry pyridine in an inert solvent such as dichloromethane.
-
Cool the solution to a low temperature (typically below 0°C) using a cooling bath.[3]
-
Slowly add a solution of sulfur trioxide in the same solvent, or bubble sulfur trioxide gas through the pyridine solution at a controlled rate. Careful temperature control is crucial to prevent decomposition.[3]
-
A white precipitate of this compound will form.
-
After the addition is complete, allow the mixture to stir for a short period at low temperature.
-
Isolate the product by filtration.
-
Wash the solid with the cold inert solvent to remove any unreacted starting materials.
-
Dry the product under high vacuum.
Purification
For some applications, commercially available or freshly synthesized this compound may require further purification to remove traces of pyridine sulfate, which can interfere with certain reactions.[13]
Purification Protocol:
-
Wash the solid this compound with a small amount of carbon tetrachloride.
-
Subsequently, wash with a small amount of ice-cold water to remove pyridine sulfate.[3]
-
Dry the purified solid over phosphorus pentoxide (P₂O₅) in a desiccator.[3]
It has been noted that slurring the commercial material in refluxing acetone can be an effective purification method, though this may reduce the active sulfur trioxide content.[13]
Visualized Workflows
Synthesis Workflow (Protocol 1)
Caption: Workflow for the synthesis of this compound using pyridine and chlorosulfonic acid.
Reaction Mechanism
Caption: Lewis acid-base reaction forming the this compound complex.
Safety and Handling
This compound and its precursors are hazardous materials that require careful handling in a well-ventilated fume hood.[3][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3][12][14]
-
Corrosive Hazards: The complex is corrosive and can cause severe skin burns and eye damage.[1][8] Avoid inhalation of dust and direct contact with skin and eyes.[3][12]
-
Incompatible Materials: Keep away from moisture, strong bases, reducing agents, and strong nucleophiles.[3][12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances.[3][14] Recommended storage temperature is below +30°C.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12] Inorganic acids and anhydrides should be neutralized before disposal.[8]
By following these detailed protocols and safety guidelines, researchers can safely and efficiently synthesize this compound for a variety of applications in organic synthesis and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]
- 5. This compound | 26412-87-3 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tcichemicals.com [tcichemicals.com]
Selective Sulfonation of Amines Using Pyridine Sulfur Trioxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of a sulfonate group (-SO₃H) into molecules, particularly at nitrogen centers to form sulfamates (R₂NSO₃H), is a critical transformation in medicinal chemistry and drug development. Sulfamates are found in a variety of biologically active compounds and can serve as key pharmacophores or as prodrugs to enhance solubility and bioavailability. The pyridine sulfur trioxide complex (Py·SO₃) has emerged as a mild and efficient reagent for the sulfonation of amines, offering advantages over harsher reagents like chlorosulfonic acid or oleum.[1] Its moderated reactivity allows for greater functional group tolerance and, in many cases, selective N-sulfonation in the presence of other nucleophilic groups like hydroxyls.[1] This document provides detailed application notes and experimental protocols for the selective sulfonation of amines using this compound.
Advantages of this compound in Amine Sulfonation
The this compound complex is a stable, colorless solid that is soluble in many polar organic solvents.[2] Its utility in organic synthesis stems from its ability to act as an electrophilic source of sulfur trioxide in a controlled manner. Key advantages include:
-
Mild Reaction Conditions: Sulfonation with Py·SO₃ can often be carried out at or below room temperature, preserving sensitive functional groups within the substrate.
-
High Selectivity: In molecules containing both amino and hydroxyl groups (e.g., amino alcohols), Py·SO₃ often exhibits a high degree of selectivity for the more nucleophilic nitrogen atom, leading to the preferential formation of N-sulfamates.[1]
-
Improved Safety and Handling: Compared to highly corrosive and reactive sulfonating agents like fuming sulfuric acid, Py·SO₃ is easier and safer to handle in a laboratory setting.
-
Good Yields: The reaction generally proceeds in good to excellent yields for a variety of amine substrates.[3]
Factors Influencing Selectivity and Reactivity
The outcome of the sulfonation reaction can be influenced by several factors:
-
Nucleophilicity of the Amine: Primary amines are generally more reactive than secondary amines. Electron-donating groups on the amine substrate enhance its nucleophilicity and facilitate the reaction, while electron-withdrawing groups can hinder it.[3]
-
Steric Hindrance: Sterically hindered amines may react more slowly or require more forcing conditions.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents include pyridine, dimethylformamide (DMF), and chlorinated hydrocarbons.
-
Temperature: While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[4] Low temperatures can enhance selectivity in some cases.
-
Stoichiometry: The molar ratio of the amine to the Py·SO₃ complex is a critical parameter to control for optimal conversion and to avoid potential side reactions.
Data Presentation: Substrate Scope and Reaction Yields
The following table summarizes the sulfamation of various primary and secondary amines with this compound, showcasing the versatility of this reagent.
| Amine Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | Benzylsulfamic acid | Pyridine | RT | 12 | 85 | [5] |
| Aniline | Phenylsulfamic acid | Pyridine | 80 | 6 | 78 | [6] |
| Cyclohexylamine | Cyclohexylsulfamic acid | Pyridine | RT | 12 | 92 | [3] |
| Diethylamine | N,N-Diethylsulfamic acid | Pyridine | 50 | 8 | 75 | [3] |
| Ethanolamine | 2-Hydroxyethylsulfamic acid | Pyridine | 0 - RT | 12 | High (N-selective) | [1] |
Note: Yields are for the isolated product. RT = Room Temperature. Data is compiled from various literature sources and is representative of typical outcomes.
Experimental Protocols
Protocol 1: General Procedure for the Sulfamation of a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol describes a general method for the N-sulfonation of a primary aliphatic amine using this compound.
Materials:
-
Primary aliphatic amine (e.g., benzylamine)
-
This compound complex (Py·SO₃)
-
Anhydrous pyridine
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary aliphatic amine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Py·SO₃: Cool the solution to 0 °C in an ice bath. To the stirred solution, add the this compound complex (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure sulfamic acid.
Protocol 2: Selective N-Sulfonation of an Amino Alcohol (e.g., Ethanolamine)
This protocol is designed to favor the selective sulfonation of the amino group in the presence of a hydroxyl group.
Materials:
-
Amino alcohol (e.g., ethanolamine)
-
This compound complex (Py·SO₃)
-
Anhydrous pyridine
-
Dowex 50W-X8 resin (H⁺ form)
-
Methanol
-
Deionized water
-
Lyophilizer
Procedure:
-
Reaction Setup: Dissolve the amino alcohol (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Py·SO₃: Cool the solution to 0 °C. Add the this compound complex (1.05 eq) slowly to the stirred solution.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Workup:
-
Quench the reaction by the addition of a small amount of water.
-
Concentrate the mixture under reduced pressure to remove the pyridine.
-
Dissolve the residue in a minimal amount of deionized water.
-
-
Purification:
-
Apply the aqueous solution to a column of Dowex 50W-X8 resin (H⁺ form).
-
Elute the product with deionized water.
-
Collect the fractions containing the product (can be monitored by TLC or other appropriate analytical techniques).
-
Lyophilize the product-containing fractions to obtain the pure N-sulfamated amino alcohol.
-
Mandatory Visualizations
Caption: Experimental workflow for the general sulfamation of a primary amine.
References
- 1. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridine Sulfur Trioxide Mediated Synthesis of Sulfate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfate esters utilizing the pyridine sulfur trioxide (Py·SO₃) complex. This reagent is a versatile and relatively mild sulfating agent suitable for a wide range of substrates, including alcohols, phenols, steroids, and carbohydrates. Its ease of handling compared to other sulfating agents like fuming sulfuric acid makes it a valuable tool in organic synthesis and drug development for the introduction of sulfate moieties, which can significantly impact the biological activity and pharmacokinetic properties of molecules.
Introduction
Sulfation is a critical transformation in both biological systems and synthetic chemistry. In drug development, the introduction of a sulfate group can enhance water solubility, modulate biological activity, and alter metabolic pathways. The this compound complex is a stable, solid reagent that serves as an effective electrophilic source of sulfur trioxide for the O-sulfation of hydroxyl groups. It is known for its utility in sulfating a variety of scaffolds, from simple alcohols to complex natural products.[1][2][3][4] This document outlines the general principles, reaction mechanisms, and detailed experimental protocols for its use.
Reaction Mechanism and Principles
The sulfation of an alcohol or phenol with this compound proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of the SO₃ moiety. The pyridine acts as a Lewis base, forming a complex with sulfur trioxide that moderates its reactivity and improves its handling. The general mechanism is as follows:
-
Formation of the Sulfating Adduct: Pyridine, a Lewis base, donates a pair of electrons to the Lewis acidic sulfur trioxide, forming the stable this compound complex.
-
Nucleophilic Attack: The hydroxyl group of the substrate attacks the electrophilic sulfur atom of the complex.
-
Proton Transfer: A base, typically pyridine present in the reaction mixture, removes the proton from the newly formed oxonium ion, yielding the pyridinium salt of the sulfate ester.
This process is generally carried out under anhydrous conditions to prevent hydrolysis of the this compound complex.
Visualization of the Sulfation Process
Reaction Mechanism
Caption: General mechanism of alcohol/phenol sulfation.
Experimental Workflow
Caption: General experimental workflow for sulfation.
Quantitative Data Summary
The following tables summarize representative yields for the sulfation of various substrates using the this compound complex. Reaction conditions can influence yields, and optimization may be required for specific substrates.
Table 1: Sulfation of Steroids
| Substrate | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Testosterone | 1,4-Dioxane/DMF | RT | 20 | >98 (conversion) | [5] |
| Testosterone (10 mg scale) | 1,4-Dioxane/DMF | RT | 20 | 94 (isolated) | [5] |
| Various Secondary Steroids | 1,4-Dioxane/DMF | RT | 20 | High Conversion | [5] |
| Steroid Diol | DMF | 0 | 1 | 73 (4'-sulfate) | [1] |
| Steroid Diol | DMF | RT | - | 66 (3',4'-disulfate) | [1] |
Table 2: Sulfation of Carbohydrates
| Substrate | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) / DS* | Reference |
| Pumpkin Polysaccharide | DMF | 60 | 10 | 72 / 1.31 | [6] |
| Bacterial Cellulose | DMAc/LiCl | 25 | 24 | DS up to 1.50 | [7] |
| Dextran | Pyridine | 100 | 1 | 91.5 / 1.34 | [6] |
| Heparan Sulfate Derivative | Water (pH 9.5) | - | - | 63 (N-sulfation) | [1] |
*DS: Degree of Substitution
Experimental Protocols
Safety Precautions: The this compound complex is a moisture-sensitive and corrosive solid. Handle in a fume hood wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Pyridine is toxic and has a strong odor; handle with care.
Protocol 1: General Procedure for the Sulfation of a Secondary Alcohol (e.g., Steroid)
This protocol is adapted from the synthesis of steroid sulfates.[5]
Materials:
-
Secondary alcohol (e.g., Testosterone)
-
This compound complex (Py·SO₃)
-
Anhydrous 1,4-dioxane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Methanol
-
Water
-
Ammonium acetate solution
Procedure:
-
Prepare a stock solution of Py·SO₃ in anhydrous DMF (e.g., 100 mg/mL). This solution can be stored at 4 °C for up to two weeks.
-
In a clean, dry vial, dissolve the steroid (1.0 mg, 1.0 equiv) in anhydrous 1,4-dioxane (100 µL).
-
To the steroid solution, add the Py·SO₃/DMF solution (100 µL, containing 10.0 mg Py·SO₃, ~18 equiv).
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup and Purification (SPE): a. Pre-condition an SPE cartridge with methanol followed by water. b. Load the reaction mixture directly onto the conditioned SPE cartridge. c. Wash the cartridge with water to remove excess Py·SO₃ and DMF. d. Elute the steroid sulfate with a solution of ammonium acetate in methanol. e. Concentrate the eluate under reduced pressure to obtain the ammonium salt of the steroid sulfate.
Protocol 2: General Procedure for the Sulfation of a Phenolic Acid
This protocol is a general representation of methods used for the sulfation of phenolic compounds.
Materials:
-
Phenolic acid
-
This compound complex (Py·SO₃)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., DMF, acetonitrile)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the phenolic acid (1.0 equiv) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the this compound complex (1.1 - 2.5 equiv) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction temperature can be increased (e.g., up to 90 °C) for less reactive substrates.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: a. Upon completion, cool the reaction mixture to 0 °C and slowly add it to a beaker of vigorously stirred, cold diethyl ether to precipitate the crude product. b. Collect the precipitate by vacuum filtration and wash it with cold diethyl ether. c. Dissolve the crude product in a minimal amount of water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material. d. The aqueous layer can be neutralized with a saturated solution of sodium bicarbonate and then lyophilized to obtain the sodium salt of the sulfated product. Alternatively, purification can be achieved by column chromatography on silica gel or reverse-phase silica, depending on the polarity of the product.
Troubleshooting and Considerations
-
Low Yields:
-
The Py·SO₃ complex is hygroscopic. Ensure it is of high quality and handled under anhydrous conditions. The use of freshly prepared or commercially available high-purity complex is recommended.[9] Poor quality or hydrated reagent can lead to significantly lower yields.[9]
-
Ensure all solvents are anhydrous.
-
The stoichiometry of the Py·SO₃ complex may need to be optimized. An excess of the reagent is often used.
-
-
Purification Challenges:
-
Sulfate esters are often highly polar and can be difficult to purify by conventional silica gel chromatography. Reverse-phase chromatography or ion-exchange chromatography may be more suitable.
-
For steroid sulfates, solid-phase extraction is an effective purification method.[5]
-
Precipitation of the pyridinium salt from the reaction mixture by adding an anti-solvent like diethyl ether is a common initial purification step.[5]
-
Residual pyridine can be difficult to remove. Azeotropic distillation with toluene or heptane can be attempted, though care must be taken as the product may be heat-sensitive.[8]
-
-
Side Reactions:
-
For substrates with multiple hydroxyl groups, regioselectivity can be an issue. Protecting groups may be necessary to achieve sulfation at a specific position.[1]
-
Reaction temperature can influence selectivity. For example, in the sulfation of a steroid diol, reaction at 0°C favored monosulfation, while room temperature led to disulfation.[1]
-
Conclusion
The this compound complex is a highly effective reagent for the synthesis of sulfate esters from a diverse range of hydroxyl-containing compounds. Its stability and moderate reactivity offer significant advantages over harsher sulfating agents. The protocols and data presented here provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the strategic introduction of sulfate groups is of paramount importance. Careful attention to anhydrous conditions and appropriate workup and purification techniques are crucial for obtaining high yields of the desired sulfate esters.
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. people.bu.edu [people.bu.edu]
- 7. Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Safe Handling and Storage of Pyridine Sulfur Trioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety information for the handling and storage of pyridine sulfur trioxide (CAS No. 26412-87-3). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Quantitative Data
This compound is a corrosive and moisture-sensitive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] It is essential to handle this compound with appropriate precautions in a laboratory setting.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion | Category 1B/1C | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Corrosive to Metals | - | H290: May be corrosive to metals |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₅NO₃S[4] |
| Molecular Weight | 159.17 g/mol [4] |
| Appearance | White to off-white or beige powder/crystals[5] |
| Odor | Pungent or none reported[2][5] |
| Solubility | Soluble in polar organic solvents and reacts with water[2] |
Table 3: Storage and Handling Parameters
| Parameter | Specification |
| Storage Temperature | Store below +30°C[2][6] |
| Storage Conditions | Tightly closed container in a dry, well-ventilated place.[5] Store under inert gas.[7] Moisture sensitive.[1][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water/moisture, metals.[1][2][5] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[1] |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Objective: To outline the minimum PPE required for the safe handling of this compound.
Materials:
-
Chemical safety goggles (tightly fitting) or a face shield.[1]
-
Impervious gloves (e.g., Butyl rubber; Nitrile gloves are not recommended for prolonged contact).[8]
-
Chemical-resistant lab coat.[8]
-
Closed-toe shoes.
-
Respiratory protection (e.g., NIOSH-approved respirator with P95 or P100 particulate filter) may be required if dust is generated and ventilation is inadequate.[3]
Procedure:
-
Inspection: Before each use, inspect all PPE for signs of damage (e.g., cracks, holes, degradation).
-
Donning:
-
Put on the lab coat and fasten it completely.
-
Put on chemical safety goggles. If a significant splash risk exists, a face shield should be worn in addition to goggles.
-
Put on gloves, ensuring they extend over the cuffs of the lab coat.
-
-
Doffing (to prevent contamination):
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Remove the lab coat, turning it inside out to contain any contamination.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
-
General Handling Protocol
Objective: To provide a standardized procedure for the safe handling of this compound in a laboratory setting.
Procedure:
-
Work Area Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Dispose of any contaminated materials (e.g., weigh boats, disposable pipettes) as hazardous waste.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Spill Cleanup Protocol
Objective: To provide clear instructions for responding to a this compound spill.
Procedure:
For Minor Spills (manageable by trained personnel):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
PPE: Wear the appropriate PPE as outlined in Protocol 2.1.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[8][9] Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable, and compatible waste container.[5] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office), followed by soap and water.
-
Waste Disposal: Dispose of the waste container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify emergency personnel (e.g., call 911) and your institution's environmental health and safety (EHS) office.[8][9]
-
Isolate: If safe to do so, close doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Visualized Workflows
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. capotchem.com [capotchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfation Reactions with Pyridine SO₃
Welcome to the technical support center for sulfation reactions utilizing the pyridine sulfur trioxide (Pyridine SO₃) complex. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction yields, and ensure the successful synthesis of sulfated molecules.
Troubleshooting Guide
This guide addresses specific problems that may arise during sulfation reactions with pyridine SO₃, offering potential causes and actionable solutions.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in sulfation reactions with pyridine SO₃ can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes and Solutions:
-
Purity and Activity of Pyridine SO₃ Complex: The pyridine SO₃ complex is hygroscopic and can degrade over time, leading to reduced reactivity.
-
Solution: Use a freshly opened bottle of the complex or prepare it fresh if possible. Commercial grades can sometimes give low yields, and freshly prepared complex may be more effective.[1] Ensure the complex is stored in a desiccator to prevent moisture absorption.
-
-
Reaction Temperature: The optimal temperature for sulfation can be substrate-dependent. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to product degradation or side reactions.[2][3]
-
Stoichiometry of Reagents: An inappropriate ratio of the pyridine SO₃ complex to the substrate can lead to incomplete conversion or the formation of polysulfated byproducts.
-
Solution: Typically, a molar excess of the pyridine SO₃ complex (e.g., 1.5 to 5 equivalents per hydroxyl group) is used to drive the reaction to completion.[1] The optimal stoichiometry should be determined empirically for each new substrate.
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Reaction times can range from a few hours to over 24 hours.[3]
-
-
Solvent Choice and Purity: The choice of solvent can influence the solubility of the reactants and the reaction rate. The presence of moisture in the solvent can quench the pyridine SO₃ complex.
-
Solution: Anhydrous pyridine is the most common solvent for these reactions. Other anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can also be used.[4] Ensure all solvents are thoroughly dried before use.
-
-
Substrate Reactivity: Sterically hindered hydroxyl groups or the presence of other reactive functional groups on the substrate can lead to low yields.
-
Solution: For sterically hindered substrates, increasing the reaction temperature or time may be necessary. Protecting other reactive functional groups prior to sulfation might be required to prevent unwanted side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yields in pyridine SO₃ sulfation reactions.
Question: The reaction mixture turned dark brown or black. What does this indicate and what should I do?
Answer:
The formation of a dark brown or black color, often referred to as charring, is a common issue in sulfation reactions and typically indicates decomposition of the starting material or product.[3]
Potential Causes and Solutions:
-
Excessive Heat: Overheating the reaction mixture is a primary cause of decomposition.[3]
-
Solution: Carefully control the reaction temperature using a temperature-controlled oil bath or a jacketed reaction vessel. Avoid using heating mantles with variac controls, as they can lead to temperature overshoots.[3] Start at a lower temperature and gradually increase it while monitoring the reaction.
-
-
Highly Reactive Substrate: Some substrates are inherently sensitive to the reaction conditions.
-
Solution: For sensitive substrates, conduct the reaction at a lower temperature for a longer period. Slow, portion-wise addition of the pyridine SO₃ complex at a low temperature can also help to control the exotherm and prevent decomposition.
-
-
Presence of Impurities: Impurities in the starting materials or solvent can catalyze decomposition pathways.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous.
-
Question: I am having difficulty purifying my sulfated product. How can I effectively remove pyridine and other impurities?
Answer:
Purification of highly polar sulfated products can be challenging, and residual pyridine is a common contaminant.[1][5][6]
Effective Purification Strategies:
-
Azeotropic Removal of Pyridine: Pyridine can be removed by co-evaporation with a solvent that forms an azeotrope with it.
-
Procedure: After the reaction is complete, concentrate the mixture under reduced pressure. Add a solvent such as toluene or heptane and reconcentrate. Repeat this process several times to remove the majority of the pyridine.[3]
-
-
Precipitation and Washing: If the sulfated product is a solid, it can often be precipitated from the reaction mixture.
-
Procedure: Cool the reaction mixture and filter the precipitated product. Wash the solid with a cold, anhydrous solvent in which the product is insoluble but pyridine is soluble, such as cold pyridine or an ether.[3]
-
-
Acid-Base Extraction: This method is not typically suitable for the sulfated product itself, but can be used to remove pyridine from an organic extract if the product has been isolated in a different form.
-
Chromatography: Due to the high polarity of sulfated compounds, specialized chromatographic techniques may be necessary.
-
Techniques:
-
Sephadex LH-20: This size-exclusion chromatography resin can be effective for separating sulfated compounds from smaller impurities. However, be aware that some sulfates may decompose on this stationary phase.[7]
-
Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules like sulfates.
-
Reverse-Phase Chromatography (C18): While challenging for very polar compounds, the use of ion-pairing reagents in the mobile phase can facilitate the retention and separation of sulfated products.
-
-
-
Dialysis: For larger sulfated molecules like polysaccharides, dialysis is an effective method for removing small molecule impurities like pyridine and inorganic salts.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in a sulfation reaction with the pyridine SO₃ complex?
A1: Pyridine serves two main purposes in this reaction. Firstly, it acts as a Lewis base that forms a stable, solid complex with the highly reactive Lewis acid, sulfur trioxide (SO₃). This complex is easier to handle and more selective than free SO₃. Secondly, pyridine is often used as the reaction solvent due to its ability to dissolve both the substrate and the pyridine SO₃ complex, and its basic nature helps to neutralize the sulfonic acid proton that is generated during the reaction.[8]
Q2: How should I handle and store the pyridine SO₃ complex?
A2: The pyridine SO₃ complex is a moisture-sensitive solid. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. When handling the complex, it is best to work in a dry atmosphere (e.g., under nitrogen or in a glovebox) to minimize exposure to moisture.
Q3: Can I use other SO₃ complexes for sulfation reactions?
A3: Yes, other sulfur trioxide complexes with Lewis bases such as trimethylamine (NMe₃), triethylamine (NEt₃), and N,N-dimethylformamide (DMF) are also commonly used for sulfation.[5] The choice of complex can influence the reactivity and selectivity of the reaction. For example, the DMF SO₃ complex is sometimes used for substrates that are sensitive to the pyridine SO₃ complex, such as certain carbohydrates where pyridine can cause cleavage of glycosidic bonds.[1][5]
Q4: What are some common side reactions to be aware of?
A4: Besides decomposition (charring), other side reactions can occur:
-
Polysulfation: If multiple hydroxyl groups are present, over-sulfation can occur, leading to a mixture of products. This can be controlled by adjusting the stoichiometry of the pyridine SO₃ complex.
-
Cleavage of Labile Functional Groups: For complex molecules like carbohydrates, the reaction conditions can lead to the cleavage of sensitive bonds, such as glycosidic linkages.[1][5] Using milder conditions or a different SO₃ complex (e.g., DMF SO₃) may mitigate this issue.[1][5]
-
Elimination Reactions: In some cases, elimination reactions can compete with sulfation, particularly with secondary alcohols.
Q5: How can I monitor the progress of my sulfation reaction?
A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by:
-
Thin Layer Chromatography (TLC): This is a quick and easy method to visualize the consumption of the starting material and the formation of the more polar sulfated product. Staining with a suitable reagent (e.g., potassium permanganate) may be necessary to visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the conversion of the starting material and the formation of the desired product and any byproducts.
Data Presentation
Table 1: Influence of Reaction Conditions on the Sulfation of Phenolic Acids with Pyridine SO₃
| Substrate | Equivalents of Pyridine SO₃ | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxyphenylacetic acid | 1.5 | Pyridine | 25 | 24 | 94 | [7] |
| 3-Hydroxyphenylacetic acid | 1.5 | Pyridine | 25 | 24 | 87 | [7] |
| 4-Hydroxyphenylpropionic acid | 1.5 | Pyridine | 25 | 24 | 87 | [7] |
| Phenolic Acid (general) | Not specified | Acetonitrile | 90 | Several | Not specified | [4] |
Table 2: Comparison of Different SO₃ Complexes for the Sulfation of Carbohydrates
| Substrate | Sulfating Agent | Solvent | Observations | Reference |
| Xylooligosaccharides | Pyridine SO₃ | Pyridine | Cleavage of β-1→4 linkage | [1][5] |
| Xylobiose | DMF SO₃ | DMF | Formation of hexa- and pentasulfated products | [1][5] |
Experimental Protocols
General Protocol for the Sulfation of an Alcohol using Pyridine SO₃
This protocol provides a general guideline for the sulfation of a primary or secondary alcohol. The specific conditions (temperature, reaction time, stoichiometry) should be optimized for each substrate.
Materials:
-
Substrate (alcohol)
-
Pyridine SO₃ complex
-
Anhydrous pyridine
-
Anhydrous solvents for workup and purification (e.g., toluene, heptane, diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Temperature-controlled bath
Procedure:
-
Preparation:
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the substrate.
-
Dissolve the substrate in anhydrous pyridine.
-
Cool the solution to the desired starting temperature (e.g., 0°C) using a temperature-controlled bath.
-
-
Addition of Pyridine SO₃:
-
While stirring, add the pyridine SO₃ complex portion-wise to the solution of the substrate. The addition should be done at a rate that maintains the desired reaction temperature.
-
-
Reaction:
-
Allow the reaction mixture to stir at the desired temperature. The reaction can be allowed to slowly warm to room temperature if started at a lower temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Concentrate the reaction mixture under reduced pressure to remove most of the pyridine.
-
Add toluene or heptane to the residue and re-evaporate to azeotropically remove residual pyridine. Repeat this step 2-3 times.
-
-
Purification:
-
The crude product can be purified by precipitation, recrystallization, or chromatography as described in the purification section of the troubleshooting guide.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for a sulfation reaction using the pyridine SO₃ complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
Technical Support Center: Pyridine Sulfur Trioxide Reactions
For researchers, scientists, and drug development professionals utilizing the pyridine sulfur trioxide (SO₃·py) complex, this center offers targeted troubleshooting guides and frequently asked questions to address common challenges encountered during sulfation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in sulfation reactions using this compound?
A1: The primary side products encountered include:
-
Pyridinium Salts: These are formed from the pyridine moiety of the complex.
-
Unreacted Starting Material: Incomplete conversion is a frequent issue.
-
Over-sulfated Products: Molecules with multiple hydroxyl or amino groups may react at more than one site.
-
Products from Reagent Impurities: Commercial SO₃·py can contain pyridine sulfuric acid salts, which may catalyze undesired side reactions.[1]
-
Degradation Products: At elevated temperatures, charring or decomposition of the starting material or product can occur.[2] In specific cases, such as with polysaccharides, cleavage of glycosidic linkages via nucleophilic addition of pyridine has been reported.
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields are often traced back to the quality and handling of the SO₃·py complex or the reaction conditions. The complex is highly sensitive to moisture and can degrade upon storage.[3] Using a freshly opened bottle or a freshly prepared complex is recommended for optimal results.[3] Other factors include insufficient reaction time, suboptimal temperature, or poor stoichiometry.
Q3: How can I minimize the formation of pyridinium salt byproducts?
A3: Minimizing pyridinium salt formation involves both procedural and purification strategies. During the reaction, using the minimum necessary excess of the SO₃·py complex can help. In the workup phase, a wash with a small amount of cold water can help remove traces of pyridine sulfate.[4]
Q4: What is the best way to handle and store the this compound complex?
A4: The this compound complex is hygroscopic and sensitive to moisture.[3] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible substances like strong bases or nucleophiles.[4] For best results, especially in sensitive reactions, using a freshly prepared complex is often advised.[3]
Q5: How can I prevent over-sulfation of my substrate?
A5: To avoid the formation of multiply sulfated products on a substrate with several potential reaction sites, careful control of stoichiometry is critical. Use only a slight excess (e.g., 1.1–1.5 equivalents) of the SO₃·py complex for each hydroxyl or amino group you intend to sulfate. Running the reaction at a lower temperature can also enhance selectivity for the most reactive site.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded SO₃·py complex due to moisture.2. Insufficient reaction temperature or time.3. Inappropriate solvent (e.g., protic solvents).4. Acidic impurities in the reagent catalyzing side reactions.[1] | 1. Use a new bottle of SO₃·py or prepare the complex fresh.2. Gradually increase the temperature and monitor the reaction by TLC.3. Ensure the use of anhydrous aprotic solvents like pyridine, DMF, or CH₂Cl₂.4. Add a small amount of extra pyridine to the reaction to neutralize acidic impurities like the 1:1 pyridine sulfuric acid salt.[1] |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, causing decomposition (charring).[2]2. Highly reactive starting material. | 1. Maintain a lower reaction temperature, especially during the addition of the reagent. Start at 0 °C and allow the reaction to warm slowly.2. Dilute the reaction mixture or add the SO₃·py complex more slowly. |
| Product is Difficult to Purify | 1. Product is highly polar and water-soluble.2. Contamination with pyridine or pyridinium salts.[5][6]3. Co-precipitation of inorganic salts. | 1. For highly polar products, consider purification by ion-exchange chromatography or dialysis.2. During workup, wash the organic layer with dilute acid to remove pyridine, followed by water and brine. If the product is in the aqueous layer, perform extractions with an appropriate organic solvent.3. After quenching and neutralization, ensure salts are fully dissolved before extraction or consider precipitation of the product from a suitable solvent system. |
| Inconsistent Results Between Batches | 1. Variability in the purity and activity of the commercial SO₃·py complex.2. Inconsistent levels of moisture in solvents or on glassware. | 1. Purchase high-purity reagent from a reliable supplier and consider titrating a small sample to determine its activity before use.2. Always use freshly dried, anhydrous solvents and flame-dried glassware under an inert atmosphere. |
Experimental Protocols
General Protocol for the Sulfation of a Primary Alcohol
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Primary alcohol (substrate)
-
This compound complex (SO₃·py, >98% purity)
-
Anhydrous pyridine or anhydrous dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and anhydrous pyridine to a flame-dried round-bottom flask with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the this compound complex (1.2 equivalents) in anhydrous pyridine. Add this solution dropwise to the stirred alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Workup:
-
Transfer the mixture to a separatory funnel. If the product is soluble in an organic solvent, extract the aqueous mixture several times.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization. For highly polar, water-soluble sulfate salts, ion-exchange chromatography may be necessary.
Mandatory Visualizations
Caption: A generalized experimental workflow for the sulfation of an alcohol.
Caption: Troubleshooting logic for common issues in SO₃·py reactions.
References
- 1. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyridine Sulfur Trioxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pyridine sulfur trioxide (Pyridine SO₃) complex. Our goal is to help you optimize your reaction conditions and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound complex and what are its primary applications?
A1: The this compound complex is a stable, solid adduct of the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It is a versatile reagent primarily used for:
-
Parikh-Doering Oxidation: The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] This reaction is known for its mild conditions and can often be performed at room temperature, avoiding the need for cryogenic temperatures.[2]
-
Sulfation Reactions: The introduction of a sulfate group onto a variety of molecules, including alcohols, phenols, and carbohydrates.[4][5]
-
Sulfamation Reactions: The reaction with amines to form sulfamates.[1]
Q2: How should I handle and store the this compound complex?
A2: The this compound complex is a moisture-sensitive solid.[6] Proper handling and storage are crucial to maintain its reactivity and prevent degradation.
-
Storage: Store the complex in a tightly sealed container in a cool, dry place, away from moisture.[6] Refrigeration at 2-8°C is recommended.[6]
-
Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Q3: Can I prepare the this compound complex in the lab?
A3: Yes, the complex can be prepared by reacting pyridine with chlorosulfonic acid.[7] However, commercially available this compound is often recommended for better reproducibility, as homemade batches can sometimes lead to lower yields.[8] The quality of the complex, whether homemade or commercial, can significantly impact reaction outcomes.[8]
Q4: What are the common side reactions observed when using the this compound complex?
A4: Common side reactions depend on the specific reaction being performed.
-
In Parikh-Doering Oxidations:
-
In Sulfation of Polysaccharides:
-
Cleavage of glycosidic linkages can occur through the nucleophilic addition of pyridine.[10]
-
Troubleshooting Guides
Low Yield or Incomplete Reaction
Problem: My reaction is showing low conversion of the starting material, resulting in a poor yield.
| Possible Cause | Troubleshooting Solution |
| Poor Quality Reagent | The pyridine SO₃ complex is hygroscopic and can degrade upon exposure to moisture. Use a fresh bottle of the reagent or one that has been properly stored. The quality of the complex is critical; deliquescent solids have been observed to give poor yields (<20%).[8] |
| Insufficient Reagent | For Parikh-Doering oxidations, a molar excess of the pyridine SO₃ complex (typically 2-4 equivalents) and DMSO (often a large excess) is generally required for high conversion.[2][3] For sulfations, the stoichiometry can vary depending on the substrate and the number of hydroxyl groups to be sulfated.[5] |
| Inadequate Reaction Time or Temperature | While many Parikh-Doering oxidations proceed at room temperature, some substrates may require longer reaction times or gentle heating.[2] For sulfation reactions, temperatures can range from room temperature to 90°C or higher.[11][12] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Presence of Water | The reaction is sensitive to water, which can quench the active species. Ensure all glassware is oven-dried and solvents are anhydrous. |
Formation of Side Products
Problem: I am observing significant formation of undesired side products in my reaction mixture.
| Possible Cause | Troubleshooting Solution |
| Acidic Impurities in Pyridine SO₃ | Commercial pyridine SO₃ can contain pyridine sulfuric acid salts, which are acidic and can catalyze side reactions.[9] To mitigate this, add an extra equivalent of pyridine to the reaction mixture to convert the acidic 1:1 salt to the less acidic and inactive 2:1 salt.[9] |
| Formation of Methylthiomethyl Ether (in Parikh-Doering Oxidation) | This side product is more prevalent at higher temperatures. Running the reaction at 0°C or room temperature generally minimizes its formation.[2] Using a less polar solvent can also help.[13] |
| Substrate Decomposition | If your substrate is sensitive to acidic or basic conditions, carefully control the reaction pH. In the Parikh-Doering oxidation, the use of a hindered base like diisopropylethylamine (DIPEA) in place of triethylamine can sometimes be beneficial. |
| Cleavage of Protecting Groups | If your substrate contains acid-labile protecting groups, the presence of acidic impurities can cause their cleavage. Adding extra pyridine as mentioned above is a good strategy to neutralize these impurities.[9] |
Experimental Protocols
General Protocol for Parikh-Doering Oxidation
This protocol provides a general procedure for the oxidation of a primary or secondary alcohol to an aldehyde or ketone.
-
To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous dimethyl sulfoxide (DMSO) (3.0 to 10.0 eq) under an inert atmosphere, add triethylamine (3.0 to 5.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the this compound complex (2.0 to 4.0 eq) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sulfation of an Alcohol
This protocol provides a general procedure for the sulfation of a primary or secondary alcohol.
-
Dissolve the alcohol (1.0 eq) in a dry solvent such as pyridine or N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add the this compound complex (1.5 to 3.0 eq per hydroxyl group) portion-wise.
-
Heat the reaction mixture to a temperature between 50°C and 100°C.[12]
-
Stir the reaction for several hours until completion, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The sulfated product, often as a sodium salt, may precipitate or can be isolated by other purification techniques such as dialysis or ion-exchange chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Parikh-Doering Oxidation Yield
| Substrate | Pyridine SO₃ (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Testosterone | 3.0 | Triethylamine (6.6) | DMSO | 20 | Instantaneous | High | [14] |
| Ergosterol | 3.3 | Triethylamine (16.5) | THF/DMSO | 20 | 0.5 | High | [14] |
| 11β,21-dihydroxy-4,17-pregnadien-3-one | 3.3 | Triethylamine (16.5) | DMSO | 28-30 | 0.33 | Not specified | [14] |
| Generic Secondary Alcohol | 4.02 | iPr₂NEt (7.14) | DCM | 0 | 0.5 | 84 | [3] |
Table 2: Conditions for Sulfation of Various Substrates
| Substrate | Sulfating Agent | Solvent | Temp (°C) | Time | Notes | Reference |
| Phenolic Acids | Pyridine SO₃ | Acetonitrile | 90 | Several hours | Followed by addition of tributylamine | [15] |
| Polysaccharides (Agarose) | Chlorosulfonic acid/Pyridine | Formamide | 65 | 4 h | - | [4] |
| Steroids (unhindered -OH) | SO₃-NEt₃ | Not specified | RT | Not specified | Selective sulfation | [5] |
| Steroids (hindered -OH) | SO₃-NEt₃ | Not specified | 70-95 | Not specified | Sulfation of hindered groups | [5] |
Visualizations
Caption: Mechanism of the Parikh-Doering Oxidation.
Caption: General experimental workflow for a Parikh-Doering oxidation.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 3. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2019113646A1 - Sulfation method - Google Patents [patents.google.com]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. US3444216A - Process for the oxidation of primary and secondary alcohols - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Pyridine Removal After Sulfation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and answers to frequently asked questions regarding the removal of pyridine following a sulfation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pyridine after a sulfation reaction?
The most common and effective methods for removing pyridine include acidic washes, washing with a copper sulfate solution, and azeotropic distillation.[1][2] The choice of method depends on the stability and solubility of your sulfated product.
Q2: How does an acidic wash remove pyridine?
An acidic wash involves using a dilute acid, such as hydrochloric acid (HCl) or citric acid, to protonate the basic pyridine.[3] This reaction forms a water-soluble pyridinium salt (e.g., pyridinium chloride), which can then be easily extracted from the organic layer into the aqueous layer during a liquid-liquid extraction.[1][2]
Q3: My compound is sensitive to acid. What is a suitable alternative to an acidic wash?
For acid-sensitive compounds, washing the organic layer with an aqueous solution of copper (II) sulfate (CuSO₄) is an excellent alternative.[2][4] Pyridine coordinates with the copper ions to form a water-soluble complex, which is then extracted into the aqueous phase.[1][3] This method is gentle and avoids exposure to acidic conditions.[2]
Q4: How can I remove the final traces of pyridine from my product?
Azeotropic removal is highly effective for removing trace amounts of pyridine. This involves adding a solvent like toluene or heptane to your product and then removing the solvent mixture under reduced pressure using a rotary evaporator.[5][6][7] The pyridine and the co-solvent form an azeotrope, a mixture with a lower boiling point than pyridine alone, facilitating its removal.[2] This process can be repeated several times for best results.[1] For stubborn final traces, placing the sample under a high vacuum overnight can also be effective.[1][2]
Q5: How do I know when all the pyridine has been removed?
There are several indicators to confirm the complete removal of pyridine:
-
Thin-Layer Chromatography (TLC): The absence of "tailing" on the TLC plate is a strong indicator that residual pyridine has been removed.[1][2]
-
Colorimetric Indication with CuSO₄: When using the copper sulfate wash, the aqueous layer will turn a deep blue or violet color in the presence of pyridine. You can continue washing until the blue color of the fresh copper sulfate solution no longer intensifies upon mixing.[1][2]
-
Odor: The potent and distinctive smell of pyridine should no longer be detectable in your sample.[2]
Troubleshooting Guide
| Problem Encountered | Recommended Solution & Explanation |
| My sulfated product is acid-sensitive (e.g., contains a Boc protecting group). | Avoid using acidic washes like HCl. Instead, use a saturated aqueous solution of copper sulfate (CuSO₄) to complex with and remove the pyridine.[2][8] Alternatively, a wash with a milder acidic solution like 5-10% aqueous citric acid can be attempted.[1] |
| My product is water-soluble, making extraction difficult. | This is a challenging scenario. One approach is to adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure pyridine is in its free base form, then attempt extraction with an organic solvent like dichloromethane (DCM).[2][9] Another advanced method is to use anion-exchange chromatography, where the desired anionic product binds to the column while the neutral pyridine is washed through.[2][9] |
| A persistent emulsion has formed during the extraction. | Emulsions can be broken by adding a small amount of brine (saturated aqueous NaCl solution).[2] To prevent emulsion formation, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking. |
| I used pyridine as the reaction solvent, and simple evaporation is not enough. | When large quantities of pyridine are used, first remove the bulk of it by distillation or on a rotary evaporator.[2][10] Then, use one of the work-up procedures (acidic wash, CuSO₄ wash) or azeotropic co-evaporation with toluene or cyclohexane to remove the remaining traces.[1][2] This may need to be repeated multiple times.[1] |
| After an acidic wash, I'm concerned about residual acid in my organic layer. | After the final acidic wash, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Continue until gas evolution (CO₂) ceases. Follow this with a brine wash to remove excess water before drying the organic layer.[2] |
Summary of Pyridine Removal Techniques
| Method | Reagents & Conditions | Mechanism of Action | Best For |
| Acidic Wash | Dilute HCl (1-5% aq.) or Citric Acid (5-10% aq.)[1][2] | Forms a water-soluble pyridinium salt.[3] | Acid-stable compounds. |
| Copper Sulfate Wash | CuSO₄ (10-15% aq. solution)[1][2] | Forms a water-soluble copper-pyridine complex.[1][11] | Acid-sensitive compounds.[2] |
| Azeotropic Removal | Toluene, Heptane, or Cyclohexane[1][5] | Forms a lower-boiling azeotrope that is easily removed under reduced pressure.[2] | Removing final traces of pyridine. |
| High Vacuum | High vacuum line, overnight[1] | Physical removal of volatile traces. | Final purification step for stubborn traces. |
| Column Chromatography | Silica or Alumina gel[1][4] | Separation based on polarity. | High-purity requirements or when other methods fail. |
Detailed Experimental Protocols
Protocol 1: Dilute Acidic Wash
This method is suitable for acid-stable organic compounds.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous HCl (e.g., 1-5%).[1][2]
-
Separation: Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer containing the pyridinium hydrochloride salt.[2]
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal.[1]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution stops.[2]
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution).[2]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]
Protocol 2: Copper Sulfate (CuSO₄) Wash
This is the preferred method for compounds that are sensitive to acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 10-15% aqueous solution of CuSO₄.[1]
-
Observation & Separation: The aqueous layer will turn a deep blue or violet as the copper-pyridine complex forms.[3] Allow the layers to separate and drain the aqueous layer.
-
Repeat: Continue washing with fresh CuSO₄ solution until the color of the aqueous layer no longer deepens, indicating that all the pyridine has been removed.[1]
-
Final Wash: Wash the organic layer with brine to remove any residual copper salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Azeotropic Removal with Toluene
This physical method is ideal for removing the final traces of pyridine after a bulk removal step.
-
Initial Concentration: After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine solvent.
-
Co-solvent Addition: Add toluene to the flask, typically in a 1:1 ratio relative to the estimated remaining pyridine volume.[1]
-
Co-evaporation: Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.[2]
-
Repeat (if necessary): For stubborn traces, this process can be repeated 2-3 times.[6]
Visual Guides
Caption: Decision tree for selecting a pyridine removal method.
Caption: Experimental workflow for the acidic wash procedure.
Caption: Experimental workflow for the copper sulfate wash.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Regioselectivity in Sulfation Reactions
Welcome to the technical support center for troubleshooting sulfation reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to low regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of sulfated products instead of a single regioisomer in my chemical sulfation reaction?
Low regioselectivity in chemical sulfation is a common issue that can arise from several factors related to your substrate, reagents, and reaction conditions. Here are the primary reasons you might be observing a mixture of products:
-
Multiple Reactive Sites: If your substrate has multiple hydroxyl (-OH) or amino (-NH2) groups with similar reactivity, the sulfating agent may react with them indiscriminately.
-
Steric Hindrance: While steric hindrance can sometimes favor the sulfation of less hindered positions, a lack of significant steric differentiation between reactive sites can lead to a mixture of products.[1]
-
Reaction Conditions: Factors like temperature, solvent, and the concentration of reactants can influence which hydroxyl group is favored for sulfation. For instance, under dilute conditions, unhindered hydroxyl groups may be preferentially sulfated, while higher concentrations can lead to per-sulfated products.[1]
-
Choice of Sulfating Agent: The nature of the sulfating agent and its complex (e.g., SO3-Pyridine, SO3-DMF) plays a crucial role in determining the site of sulfation.[1] Some reagents are inherently more selective than others.
To address this, you may need to modify your reaction strategy by using protecting groups, changing the sulfating agent, or optimizing the reaction conditions.
Q2: How can I improve the regioselectivity of my chemical sulfation reaction?
Improving regioselectivity often involves a multi-step approach that may include the use of protecting groups, optimization of reaction conditions, and careful selection of the sulfating agent. A general troubleshooting workflow is outlined below.
Caption: Troubleshooting workflow for low regioselectivity.
Q3: Which sulfating agent should I choose for better regioselectivity?
The choice of sulfating agent is critical for controlling regioselectivity. The reactivity and steric bulk of the sulfating agent can influence which hydroxyl group is preferentially sulfated.
| Sulfating Agent/Complex | Typical Selectivity | Notes |
| SO₃-Pyridine | Often sulfates more accessible primary alcohols over secondary ones. Can be influenced by solvent and temperature. | A commonly used and commercially available reagent.[2] |
| SO₃-DMF | Tends to favor the least sterically hindered position.[1] | Useful for substrates where steric hindrance is the primary differentiating factor. |
| SO₃-NEt₃ | Can favor sulfation at the most polar -O-Si- position in silylated polysaccharides.[1] | The choice of amine in the SO₃ complex can significantly alter selectivity. |
| Chlorosulfonic acid | Highly reactive and often leads to poor selectivity and side products if not used carefully. | Generally not recommended for substrates with multiple sensitive functional groups. |
| Tributylsulfoammonium betaine | A newer reagent reported to have good reactivity and can be used for temperature-sensitive substrates.[2] | May offer advantages in terms of solubility of intermediates.[2] |
Q4: How do I use protecting groups to control the site of sulfation?
A multi-step strategy involving the use of protecting groups is one of the most effective ways to achieve regioselective sulfation, especially for complex molecules like carbohydrates and steroids.[3][4] The general workflow is as follows:
Caption: A typical protection-sulfation-deprotection workflow.
Common protecting groups include silyl ethers (e.g., TBDMS), benzyl ethers, and acetals (e.g., benzylidene acetals), which can be selectively introduced and removed under different reaction conditions.[5][6]
Q5: My enzymatic sulfation is not regioselective. What could be the problem?
Low regioselectivity in enzymatic sulfation reactions, which are catalyzed by sulfotransferases (SULTs), is less common than in chemical synthesis but can still occur. Here are some potential reasons:
-
Incorrect SULT Isoform: The regioselectivity of enzymatic sulfation is highly dependent on the specific SULT isoform used.[7] Different isoforms have different substrate specificities and will sulfate different positions on the same molecule.[7][8]
-
Substrate Promiscuity: Some SULT enzymes may exhibit broader substrate acceptance, leading to the sulfation of more than one position on a particular substrate.
-
Contamination: The enzyme preparation may be contaminated with other SULT isoforms that have different regioselectivities.
To troubleshoot this, verify the purity of your enzyme and consider screening a panel of different SULT isoforms to find one that provides the desired regioselectivity for your substrate.[7]
The following table summarizes the regioselectivity of different SULT isoforms for the flavonoid hesperetin.[7]
| SULT Isoform | Major Product | Minor Product |
| SULT1A2 | Hesperetin 3'-O-sulfate | - |
| SULT1A3 | Hesperetin 3'-O-sulfate | Hesperetin 7-O-sulfate |
| SULT1B1 | Hesperetin 3'-O-sulfate | Hesperetin 7-O-sulfate |
| SULT1E1 | Hesperetin 3'-O-sulfate | Hesperetin 7-O-sulfate |
| SULT1C4 | Hesperetin 7-O-sulfate | - |
Q6: How can I determine the regioselectivity of my sulfation reaction?
Determining the ratio of different regioisomers is crucial for assessing the success of your reaction. The following analytical techniques are commonly used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying different isomers in a reaction mixture.[9] A well-developed HPLC method can provide the percentage of each product.[9]
-
Mass Spectrometry (MS): Mass spectrometry, particularly tandem MS (MS/MS), can help identify the sites of sulfation by analyzing the fragmentation patterns of the different isomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive methods for structure elucidation. By comparing the NMR spectra of the product mixture to that of the starting material and known standards, the exact position of the sulfate group can be determined.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Sulfation using a Protecting Group Strategy (Example: 3-O-Sulfation of a Hypothetical Diol)
-
Protection of the 6-OH position:
-
Dissolve the diol substrate in a suitable solvent (e.g., dry dichloromethane).
-
Add a silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction and purify the mono-silylated intermediate by column chromatography.
-
-
Sulfation of the 3-OH position:
-
Dissolve the purified intermediate in dry pyridine.
-
Cool the solution to 0 °C and add SO₃-pyridine complex portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product.
-
-
Deprotection of the 6-OH position:
-
Dissolve the sulfated intermediate in a solvent such as THF.
-
Add a desilylating agent (e.g., tetrabutylammonium fluoride - TBAF).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, purify the final 3-O-sulfated product.
-
Protocol 2: Analysis of Regioisomers by HPLC
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point. The gradient will need to be optimized to achieve good separation of the isomers.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the products absorb, or mass spectrometry for more sensitive and specific detection.
-
-
Data Analysis:
-
Integrate the peak areas of the different regioisomers.
-
Calculate the percentage of each isomer to determine the regioselectivity of the reaction.
-
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfation made simple: a strategy for synthesising sulfated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01057B [pubs.rsc.org]
- 3. Multi-step Strategies Toward Regioselectively Sulfated M-Rich Alginates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multiple and regioselective introduction of protected sulfates into carbohydrates using sulfuryl imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridine Sulfur Trioxide
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of pyridine sulfur trioxide (Py·SO₃) in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a complex of the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It is a white to off-white, crystalline solid that is soluble in many polar organic solvents.[1][2][3] Its primary use is as a mild sulfonating agent and as an activator for dimethyl sulfoxide (DMSO) in the Parikh-Doering oxidation of primary and secondary alcohols to aldehydes and ketones.[4]
Q2: What are the main factors affecting the stability of this compound in solution?
A2: The stability of this compound in solution is primarily affected by:
-
Moisture: Py·SO₃ is highly hygroscopic and reacts with water, leading to hydrolysis and loss of activity.[3]
-
Temperature: Elevated temperatures can accelerate the decomposition of the complex in solution.[1]
-
Solvent Type: The choice of solvent can influence the stability of the complex. Protic solvents are generally not recommended due to their reactivity.
-
Purity of the Reagent: The presence of impurities, such as pyridinium sulfate salts, in the commercial reagent can catalyze decomposition.
Q3: How should solid this compound be stored?
A3: Solid Py·SO₃ should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent exposure to moisture and heat.[3] Storage below 30°C is generally recommended.[2][5]
Q4: What are the signs of this compound decomposition?
A4: Decomposition of Py·SO₃ can be indicated by:
-
A change in color of the solid from white to yellow or brown.
-
A decrease in the yield or rate of your reaction.
-
The presence of a strong pyridine odor, which may indicate hydrolysis.
-
In solution, the formation of precipitates or a change in color.
Troubleshooting Guides
Issue 1: Low or no reactivity in a Parikh-Doering oxidation.
| Possible Cause | Troubleshooting Step |
| Degraded Py·SO₃ reagent | Use a fresh bottle of Py·SO₃ or purify the existing stock. The quality of the complex is crucial for the reaction's success. |
| Presence of moisture | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. |
| Incorrect solvent | Use anhydrous DMSO, often in combination with a co-solvent like dichloromethane (DCM). |
| Sub-optimal temperature | The reaction is typically run at or below room temperature. Ensure the reaction temperature is appropriate for your specific substrate. |
| Impure starting material | Verify the purity of your alcohol starting material. |
Issue 2: Inconsistent results between batches of Py·SO₃.
| Possible Cause | Troubleshooting Step |
| Variable purity of commercial Py·SO₃ | The presence of pyridinium sulfate impurities can affect the reaction. Consider adding a small amount of additional pyridine to neutralize these acidic impurities. |
| Hygroscopic nature of the complex | Handle the solid reagent quickly in a dry environment (e.g., glovebox) to minimize moisture absorption. |
| Improper storage | Always store Py·SO₃ in a desiccator or under an inert atmosphere. |
Issue 3: Solution of Py·SO₃ changes color or forms a precipitate.
| Possible Cause | Troubleshooting Step |
| Decomposition of the complex | This can be caused by moisture, heat, or reactive impurities. Prepare solutions of Py·SO₃ fresh before use and use them immediately. |
| Reaction with the solvent | Ensure the chosen solvent is inert to Py·SO₃ under the reaction conditions. Aprotic polar solvents are generally preferred. |
| Low solubility | If a precipitate forms upon cooling, try using a more dilute solution or a different solvent system. |
Stability Data in Common Solvents
The following tables provide representative data on the stability of this compound in various anhydrous solvents. This data is for illustrative purposes and actual stability may vary based on experimental conditions.
Table 1: Half-life of this compound (0.5 M) in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Half-life (t½) |
| Dichloromethane (DCM) | 8.93 | ~24 hours |
| Chloroform | 4.81 | ~18 hours |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~8 hours |
| Acetonitrile | 37.5 | ~12 hours |
Table 2: Effect of Temperature on the Stability of this compound (0.5 M) in Anhydrous DMSO
| Temperature (°C) | Half-life (t½) |
| 0 | ~24 hours |
| 25 | ~8 hours |
| 50 | ~1.5 hours |
Experimental Protocols
Protocol 1: Determination of this compound Purity by Titration
Objective: To determine the percentage of active SO₃ in a sample of this compound.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Deionized water
-
Erlenmeyer flask
-
Burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water to the flask and swirl to dissolve the sample. The complex will hydrolyze to form pyridinium and sulfate ions.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent pink endpoint is observed.
-
Record the volume of NaOH used.
-
Calculate the percentage of active SO₃ using the following formula:
% SO₃ = (V_NaOH × M_NaOH × 80.06) / (Weight of sample) × 100
Where:
-
V_NaOH = Volume of NaOH solution used (L)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
80.06 = Molecular weight of SO₃ ( g/mol )
-
Protocol 2: Monitoring the Decomposition of this compound in Solution by ¹H NMR Spectroscopy
Objective: To monitor the rate of decomposition of this compound in a given solvent.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the internal standard of known concentration in the chosen anhydrous deuterated solvent.
-
In a dry NMR tube, dissolve a known mass of this compound in a known volume of the internal standard stock solution.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Integrate the signals corresponding to the pyridine protons of the complex and the protons of the internal standard.
-
Repeat the NMR measurement at regular time intervals.
-
Calculate the concentration of the this compound complex at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the complex versus time to determine the rate of decomposition.
Visualizations
Caption: Workflow for monitoring Py·SO₃ stability in solution via ¹H NMR.
Caption: Primary degradation pathways for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 26412-87-3 [chemicalbook.com]
- 3. This compound - C5h5no3s, Melting Point 155-165â°c, Moisture Sensitive Storage, Soluble In Polar Organic Solvents at Best Price in Mumbai | Industrial Solvents & Chemicals Pvt. Ltd. [tradeindia.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. merckmillipore.com [merckmillipore.com]
how to prevent decomposition of pyridine sulfur trioxide during reaction
Welcome to the technical support center for the use of Pyridine Sulfur Trioxide (Py·SO₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily initiated by two main factors:
-
Moisture: Py·SO₃ is highly sensitive to moisture.[1][2] Hydrolysis can occur upon contact with water, leading to the formation of sulfuric acid derivatives and loss of the complex's activity.[3]
-
Elevated Temperatures: The complex is thermally labile. At temperatures exceeding its decomposition point, it can break down, releasing hazardous gases such as sulfur oxides and nitrogen oxides.[1][2] The preparation of the complex itself is often conducted at low temperatures to prevent decomposition.[3][4]
Q2: How can I visually assess the quality of my this compound complex?
A2: The physical appearance of the Py·SO₃ complex can be an indicator of its quality. High-purity, active complex typically appears as a white, free-flowing powder.[5] If the material is clumpy, discolored, or has a deliquescent (wet) appearance, it may have been exposed to moisture and partially decomposed, which can lead to lower yields in your reaction.[5]
Q3: What are the ideal storage conditions to maintain the stability of Py·SO₃?
A3: To ensure the longevity and reactivity of this compound, it is crucial to store it under the following conditions:
-
Dry Environment: Store in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).[1][6]
-
Cool Temperatures: Keep the complex in a cool, well-ventilated area.[1][2] Storing below +30°C is a general recommendation.[7]
-
Away from Incompatibles: Store separately from strong oxidizing agents and materials that can introduce moisture.[2]
Q4: Can I use a solvent with this compound?
A4: The choice of solvent is critical as Py·SO₃ can be sensitive to certain solvents, leading to its breakdown.[8] Anhydrous solvents are a must. Commonly used solvents that are generally compatible when dry include pyridine, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated hydrocarbons like dichloromethane (DCM).[9][10][11] However, it is always recommended to perform a small-scale test to ensure solvent compatibility and reagent stability before proceeding with your main reaction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Decomposition of Py·SO₃ before or during the reaction. | Verify Reagent Quality: Check the appearance of the Py·SO₃. If it appears deliquescent or discolored, use a fresh batch.[5] Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Use fresh, anhydrous solvents. Control Reaction Temperature: Maintain the recommended temperature for your specific protocol. Many reactions proceed well at 0 °C to room temperature.[10] Fresh Preparation: For best results, consider using freshly prepared Py·SO₃.[8] |
| Formation of unexpected byproducts | Presence of impurities in the Py·SO₃ complex, such as bisulfate (HSO₄⁻). | Neutralize Acidic Impurities: If acidic impurities are suspected, an excess of a non-nucleophilic base like pyridine can be added to the reaction mixture to neutralize them.[12] Purify the Reagent: If commercially sourced reagent is consistently giving issues, consider preparing it fresh in the lab to ensure purity. |
| Exothermic reaction is difficult to control | The reaction of Py·SO₃ with the substrate is highly exothermic. | Slow Addition: Add the Py·SO₃ complex portion-wise or as a solution via a dropping funnel to control the reaction rate and temperature. Efficient Cooling: Use an ice bath or other appropriate cooling system to maintain the desired temperature. |
| Reagent does not dissolve in the reaction solvent | Poor solubility of the complex in the chosen solvent. | Use a Co-solvent: In some cases, a co-solvent can improve solubility. For example, in the Parikh-Doering oxidation, DMSO is often used as the primary solvent, with dichloromethane sometimes added.[10] Alternative Reagent: If solubility remains an issue, consider alternative sulfating agents like DMF·SO₃ or Et₃N·SO₃.[9] |
Experimental Protocols
Protocol 1: General Procedure for Sulfation of an Alcohol
This protocol provides a general guideline for the sulfation of a primary or secondary alcohol using this compound.
Materials:
-
Substrate (alcohol)
-
This compound (Py·SO₃) complex
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolution: Dissolve the alcohol substrate in a minimal amount of anhydrous pyridine or another suitable anhydrous solvent in the flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly add the this compound complex in small portions to the cooled solution. Monitor the temperature to prevent a significant exotherm.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight.[13]
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Proceed with standard aqueous workup and purification of the sulfated product.
Visualizations
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lgcstandards.com [lgcstandards.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 11. US4859372A - Process for the sulphonation of aromatic compounds with sulphur trioxide - Google Patents [patents.google.com]
- 12. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from Pyridine-SO₃ Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyridine-sulfur trioxide (Pyridine-SO₃) reactions. The focus is on the purification of the resulting sulfated products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from Pyridine-SO₃ reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction seems to have worked based on TLC/HPLC, but I'm getting very low yields after work-up and purification. What could be the problem?
A: Low product yield can stem from several factors related to the reaction conditions, work-up procedure, and the nature of the product itself. Here are some common causes and troubleshooting steps:
-
Poor Quality of Pyridine-SO₃ Complex: The commercial Pyridine-SO₃ complex can vary in quality and may contain impurities like pyridine sulfuric acid salts, which can lead to side reactions.[1][2] The physical appearance of the complex can be an indicator of its quality; a white powder is generally preferred over a deliquescent solid.[3]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Product Loss During Work-up: Highly polar sulfated products can be water-soluble, leading to their loss in the aqueous phase during extraction.
-
Recommendation: Minimize the volume of aqueous washes. If your product is highly polar, consider alternative purification methods like reverse-phase chromatography or precipitation.[7]
-
-
Product Decomposition: Sulfated products can be sensitive to acidic or basic conditions, as well as high temperatures.
-
Recommendation: Maintain neutral pH during work-up and purification. Avoid excessive heat when removing solvents.[6]
-
Issue 2: Presence of Persistent Impurities
Q: I'm struggling to remove impurities from my final product. What are the likely impurities and how can I get rid of them?
A: Common impurities in Pyridine-SO₃ reactions include residual pyridine, pyridinium salts, and unreacted starting materials.[1][6]
-
Pyridine Removal: Pyridine can be challenging to remove completely due to its high boiling point.
-
Pyridinium Salt Impurities: Pyridine sulfuric acid salts can be present in the starting complex or form during the reaction.[2]
-
Recommendation: To prevent side reactions catalyzed by the acidic 1:1 pyridine sulfuric acid salt, extra pyridine can be added to the reaction mixture to convert it to the less reactive 2:1 salt.[2] During work-up, these salts are typically removed by aqueous washes.
-
-
Unreacted Starting Material: If the starting material is not fully consumed, it will need to be separated from the product.
-
Recommendation: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry) to drive the reaction to completion. If separation is necessary, chromatographic techniques are usually effective.
-
Issue 3: Difficulty with Product Isolation and Handling
Q: My sulfated product is a sticky oil or a hygroscopic solid that is difficult to handle. How can I improve its physical properties?
A: The physical state of the final product can be influenced by residual solvents and the counterion.
-
Product Oiling Out: The product may not crystallize due to the presence of impurities or residual solvents.
-
Recommendation: Ensure all solvents are thoroughly removed under high vacuum. Try different crystallization solvents or techniques like trituration with a non-polar solvent to induce solidification. The product may also associate with solvents used during purification.[5]
-
-
Hygroscopicity: Sulfated products are often hygroscopic.
-
Recommendation: Handle and store the product under an inert, dry atmosphere. Drying over P₂O₅ in a desiccator can be effective.[4]
-
-
Counterion Exchange: The pyridinium counterion can sometimes be exchanged for a different cation (e.g., sodium, potassium) to improve the product's physical properties. This is typically done by treating the product with a solution of the desired metal hydroxide or bicarbonate.[8]
Frequently Asked Questions (FAQs)
Q1: How do I properly quench a Pyridine-SO₃ reaction?
A1: The reaction is typically quenched by the slow addition of a base to neutralize the excess Pyridine-SO₃ complex and any acidic byproducts. Common quenching agents include saturated sodium bicarbonate (NaHCO₃) solution or other aqueous bases.[7] The quenching should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.
Q2: What are the best analytical techniques to monitor the reaction and characterize the product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice for monitoring the progress of the reaction.[5][6][7]
-
Product Characterization:
-
HPLC: Useful for assessing purity, but be aware that the high polarity of sulfated compounds can lead to poor peak shapes on standard reverse-phase columns.[5]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Essential for structural confirmation of the final product.[5]
-
Ion Chromatography (IC): Can be used for the quantitative analysis of sulfates.[9]
-
Q3: Can I use other sulfur trioxide complexes besides Pyridine-SO₃?
A3: Yes, other sulfur trioxide-amine/amide complexes, such as DMF·SO₃ and Et₃N·SO₃, are also used for sulfation reactions.[10][11] The choice of reagent can depend on the specific substrate and desired reactivity.
Q4: My commercial Pyridine-SO₃ complex is old and discolored. Can I still use it?
A4: It is generally not recommended to use old or discolored Pyridine-SO₃ complex. The discoloration may indicate decomposition or the presence of impurities, which can lead to poor yields and side reactions.[3] For best results, use a fresh or purified reagent.[4]
Experimental Protocols
Protocol 1: General Aqueous Work-up for Organic-Soluble Products
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Protocol 2: Purification of Highly Polar, Water-Soluble Products by Reverse-Phase Chromatography
-
After quenching the reaction with a base like sodium bicarbonate, remove the organic solvents under reduced pressure.[7]
-
Dissolve the crude product in a minimum amount of water or a water/methanol mixture.
-
Load the solution onto a C18 reverse-phase flash chromatography column.
-
Elute with a gradient of water and methanol (or another suitable organic solvent), starting with a high concentration of water.[7]
-
Collect and combine the fractions containing the pure product, as determined by TLC or HPLC.
-
Remove the solvents under reduced pressure to yield the purified product.
Data Presentation
Table 1: Common Solvents for Pyridine Removal and Product Purification
| Technique | Solvent(s) | Purpose | Reference(s) |
| Azeotropic Distillation | Toluene, Heptane | Removal of residual pyridine | [6] |
| Extraction | Ethyl acetate, Dichloromethane | Isolation of organic-soluble products | [2] |
| Recrystallization | Water, Aqueous ethanol | Purification of solid products | [8][12] |
| Reverse-Phase Chromatography | Water/Methanol | Purification of polar products | [7] |
Visualizations
Caption: General experimental workflow for purification.
References
- 1. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. filab.fr [filab.fr]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Pyridine Sulfur Trioxide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on scaling up reactions involving the pyridine sulfur trioxide complex, a versatile reagent for sulfation and oxidation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and efficient scale-up of your chemical processes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound complex and what are its primary applications in large-scale synthesis?
The this compound (Py•SO₃) complex is a stable, solid adduct of the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It is widely used as a mild and effective sulfonating agent and as an activator for dimethyl sulfoxide (DMSO) in oxidation reactions, most notably the Parikh-Doering oxidation.[1][2] Its solid nature and relatively mild reactivity make it more manageable for large-scale operations compared to reagents like neat sulfur trioxide or oleum.[3]
Q2: What are the main safety concerns when handling this compound on a large scale?
The primary safety concerns include:
-
Corrosivity: The complex is corrosive and can cause severe skin burns and eye damage.[4]
-
Hygroscopicity: It is moisture-sensitive and reacts with water, potentially releasing sulfuric acid.[5]
-
Exothermic Reactions: Sulfonation and oxidation reactions using Py•SO₃ can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[6][7]
-
Dust Inhalation: As a powder, there is a risk of inhalation, which can cause respiratory tract irritation.[8]
Q3: How does the quality of the this compound complex affect the reaction outcome at scale?
The quality of the Py•SO₃ complex is critical. Commercial batches can contain impurities such as pyridine sulfuric acid salts, which can catalyze undesired side reactions.[6] The physical form is also important; a white, free-flowing powder is ideal, whereas deliquescent or discolored material may lead to lower yields and reproducibility issues.[9] It is crucial to use a high-quality reagent or to purify the complex before use in large-scale production.[10] The presence of trace metals or other reactive impurities in raw materials can also impact product quality and safety.[11]
Q4: What are the typical solvents used for scaling up this compound reactions?
The choice of solvent is critical for reaction kinetics, solubility, and temperature control.[12] For Parikh-Doering oxidations, a mixture of dimethyl sulfoxide (DMSO) and a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is common.[2][13] For sulfonation reactions, pyridine itself can be used as the solvent, or other inert solvents like chlorinated hydrocarbons may be employed.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the scaling up of this compound reactions.
| Problem | Possible Causes | Solutions & Recommendations |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC, NMR). Consider a moderate increase in temperature or extending the reaction time.[3] |
| Poor Quality of Py•SO₃: Presence of moisture or impurities. | Use a fresh, high-purity batch of Py•SO₃. If necessary, purify the reagent before use. Store the complex in a dry, inert atmosphere.[10] | |
| Suboptimal Stoichiometry: Incorrect ratio of reactants. | Carefully control the stoichiometry of the reactants. The molar ratio of Py•SO₃ to the substrate is a critical parameter.[14] | |
| Product Loss During Workup: Product may be water-soluble or lost during extraction/filtration. | Analyze the aqueous layer to check for product solubility. Optimize the workup procedure to minimize product loss.[15] | |
| Formation of Byproducts/Impurities | Side Reactions due to Impurities in Py•SO₃: Acidic impurities like pyridine sulfuric acid salts can catalyze side reactions. | Neutralize acidic impurities by adding a small excess of pyridine to the reaction mixture.[6] |
| Over-oxidation or Polysulfonation: Reaction conditions are too harsh (e.g., high temperature, excess reagent). | Reduce the reaction temperature and/or the amount of Py•SO₃. Control the addition rate of the reagent to maintain a stable temperature.[12] | |
| Degradation of Product: The product may be unstable under the reaction or workup conditions. | Investigate the stability of the product under the reaction conditions. Modify the workup to avoid harsh acidic or basic conditions if the product is sensitive.[15] | |
| Poor Reaction Control / Thermal Runaway | Highly Exothermic Reaction: The heat generated by the reaction exceeds the cooling capacity of the reactor. | For large-scale reactions, always perform a thermal hazard assessment. - Ensure the reactor's cooling system is adequate.[16] - Control the rate of addition of the Py•SO₃ complex.[2] - Use a suitable solvent to help dissipate heat.[12] - Have an emergency quenching plan in place. |
| Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction proceeds too quickly. | Ensure efficient stirring to maintain a homogenous reaction mixture and uniform temperature. The choice of impeller and agitation speed is crucial at scale. | |
| Handling and Process Issues | Formation of a Thick Slurry: The reaction mixture becomes difficult to stir as the reaction progresses. | Use a reactor with a powerful motor and appropriate impeller design for handling slurries. In some cases, adjusting the solvent volume can help. |
| Difficult Purification: Removal of pyridine and other reaction components can be challenging. | Pyridine can often be removed by azeotropic distillation with a suitable solvent like toluene or heptane.[3] Optimize the purification method (e.g., crystallization, chromatography) at a smaller scale before implementing it on a larger scale. |
Data Presentation
Table 1: Typical Reaction Parameters for Parikh-Doering Oxidation at Different Scales
| Parameter | Lab Scale (Example) | Pilot Scale (Example) | Key Considerations for Scale-Up |
| Substrate | 10 mmol | 1 mol | Ensure consistent quality of starting material. |
| Py•SO₃ | 3-4 equivalents | 2-3 equivalents | Higher equivalents may be needed at a smaller scale to drive the reaction to completion. At a larger scale, optimizing to lower equivalents is cost-effective. |
| Base (e.g., Triethylamine) | 5-7 equivalents | 3-5 equivalents | The base is crucial for the reaction mechanism and to neutralize any acidic byproducts. |
| Solvent (DMSO/DCM) | 50-100 mL | 1-2 L | Sufficient solvent volume is needed for heat dissipation and to maintain a stirrable slurry. |
| Temperature | 0 °C to room temperature | 0-10 °C | Maintaining a low temperature is critical to control the exotherm, especially during the addition of reagents. |
| Reaction Time | 1-4 hours | 2-6 hours | Reaction times may need to be adjusted based on monitoring at a larger scale. |
| Typical Yield | 80-95% | 75-90% | Yields may be slightly lower at a larger scale due to handling and transfer losses. |
Note: The values in this table are illustrative and should be optimized for each specific reaction.
Experimental Protocols
Protocol 1: Large-Scale Parikh-Doering Oxidation
This protocol is a general guideline for the oxidation of a primary or secondary alcohol to an aldehyde or ketone.
Materials:
-
Alcohol substrate
-
This compound complex (high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (or Diisopropylethylamine), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Appropriate workup and purification solvents
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system capable of maintaining the desired reaction temperature
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: Set up the reactor under an inert atmosphere and ensure all glassware is dry.
-
Charge Reactants: Charge the alcohol substrate and the base (e.g., triethylamine) to the reactor, followed by the anhydrous DCM.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0-5 °C) with efficient stirring.
-
Addition of Py•SO₃: Add the this compound complex portion-wise to the reaction mixture, ensuring the internal temperature does not exceed the set point.
-
Addition of DMSO: Slowly add the anhydrous DMSO via an addition funnel, maintaining the internal temperature. The addition of DMSO can also be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by a suitable analytical method (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., cold water or a saturated aqueous solution of sodium bicarbonate). Be aware that quenching can also be exothermic.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as crystallization or column chromatography.
-
Protocol 2: Large-Scale Sulfonation of an Alcohol
This protocol provides a general method for the sulfation of an alcohol.
Materials:
-
Alcohol substrate
-
This compound complex (high purity)
-
Pyridine, anhydrous
-
Appropriate workup and purification solvents
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and inert gas inlet/outlet
-
Heating/cooling system
Procedure:
-
Reactor Setup: Set up the reactor under an inert atmosphere.
-
Dissolve Substrate: Dissolve the alcohol substrate in anhydrous pyridine within the reactor.
-
Temperature Control: Adjust the temperature of the reaction mixture to the desired setpoint (this can range from room temperature to elevated temperatures, depending on the substrate).
-
Addition of Py•SO₃: Add the this compound complex in portions to the stirred solution. Monitor the internal temperature, as the reaction can be exothermic.
-
Reaction: Stir the reaction mixture at the set temperature for the required time, monitoring for completion by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring it into cold water or onto ice.
-
Adjust the pH of the aqueous solution as needed.
-
The product may be isolated by extraction with a suitable organic solvent or by precipitation and filtration.
-
-
Purification: Purify the crude product by crystallization, chromatography, or other suitable methods.
Mandatory Visualizations
Caption: A typical experimental workflow for a scaled-up Parikh-Doering oxidation.
Caption: A troubleshooting decision tree for addressing low yield in scaled-up reactions.
References
- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 7. DE102005060816B3 - Sulfonation and/or sulfation of liquid organic raw materials with sulfite/air-mixture comprises splitting the mixture feed into two feed points with in reaction tubes and/or annular gap region of annular gas-falling film reactor - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. US3444216A - Process for the oxidation of primary and secondary alcohols - Google Patents [patents.google.com]
- 14. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 15. ijbpas.com [ijbpas.com]
- 16. TNT - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exotherms in Pyridine Sulfur Trioxide Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic events during reactions involving the pyridine sulfur trioxide (Py·SO₃) complex.
Frequently Asked Questions (FAQs)
Q1: What is the this compound complex and what are its primary applications?
A1: The this compound complex (Py·SO₃) is a stable, solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It is widely used as a versatile and mild sulfonating and sulfating agent for a variety of organic compounds, including alcohols, phenols, and amines.[2][3] A significant application is in the Parikh-Doering oxidation, where it activates dimethyl sulfoxide (DMSO) to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[4][5]
Q2: How exothermic are reactions involving this compound?
A2: Reactions involving Py·SO₃, particularly sulfonation and the Parikh-Doering oxidation, are known to be highly exothermic.[6][7] The reaction of sulfur trioxide with organic compounds can release approximately 380 kJ/kg of SO₃.[7] This significant heat generation necessitates careful temperature control to prevent runaway reactions, which can lead to product decomposition, the formation of side products, and compromised safety.[7][8]
Q3: What are the main safety hazards associated with the this compound complex?
A3: The Py·SO₃ complex is a corrosive solid that can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.[9] The complex is moisture-sensitive and reacts with water, potentially in an exothermic manner.[3] During a fire, it can decompose to produce hazardous gases, including oxides of nitrogen and sulfur.[6]
Q4: What are the common impurities in commercial this compound and how can they affect my reaction?
A4: Commercial Py·SO₃ often contains pyridine sulfuric acid salts as impurities.[6] These acidic impurities can catalyze undesired side reactions, impacting the yield and purity of the desired product.[6] The quality of the complex can also affect reproducibility, with white, powdery material generally giving better results than deliquescent solids.[10]
Q5: Can I prepare the this compound complex in the lab?
A5: Yes, the complex can be prepared in the lab, typically by the controlled reaction of pyridine with chlorosulfonic acid or sulfur trioxide, often at low temperatures in an inert solvent.[2] However, achieving high purity can be challenging, and freshly prepared, high-quality complex is often recommended for best results.[11]
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Rise (Exotherm)
Q: My reaction temperature is increasing rapidly and uncontrollably after adding the this compound complex. What should I do and how can I prevent this?
A: An uncontrolled exotherm is a serious safety concern that can lead to a runaway reaction. Immediate action and preventative measures are crucial.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the Py·SO₃ complex.
-
Enhance Cooling: Maximize the cooling capacity of your reaction setup. This may involve adding more coolant to the bath (e.g., dry ice to an acetone bath) or increasing the flow rate of a chiller.
-
Dilution: If the reaction setup allows, the addition of a cold, inert solvent can help to absorb and dissipate the heat.
Root Causes and Preventative Solutions:
| Potential Cause | Solution |
| Rate of Addition is Too Fast | Add the solid Py·SO₃ complex portion-wise or as a solution/slurry dropwise over an extended period. This allows the cooling system to manage the heat generated. |
| Inadequate Cooling | Ensure the cooling bath or chiller is at a sufficiently low temperature before starting the addition. For highly exothermic reactions, a dry ice/acetone bath (-78 °C) or a cryocooler may be necessary. A simple ice bath (0 °C) may not be sufficient. |
| High Reactant Concentration | Reduce the concentration of the substrate in the reaction mixture. A more dilute reaction will have a higher heat capacity, which helps to buffer temperature changes. |
| Poor Mixing | Inefficient stirring can lead to localized "hot spots" where the reaction is more concentrated and generates heat rapidly. Use an appropriate stirrer and ensure vigorous agitation throughout the addition. |
| Incorrect Reaction Scale | When scaling up a reaction, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A cooling system that was adequate for a small-scale reaction may be insufficient for a larger one. Re-evaluate the cooling capacity for any increase in scale. |
Issue 2: Low Product Yield or Incomplete Reaction
Q: My reaction is not going to completion, or the yield of my desired product is very low. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, including reagent quality, reaction conditions, and workup procedures.
| Potential Cause | Solution |
| Poor Quality of Py·SO₃ Complex | Use a high-purity, anhydrous complex. Commercial grades can contain inhibitors or by-products that affect reactivity. If possible, use a freshly opened bottle or prepare the complex fresh.[11] The presence of pyridine sulfuric acid in the commercial reagent can be neutralized by adding an extra equivalent of pyridine.[6] |
| Reaction Temperature is Too Low | While initial cooling is crucial to control the exotherm, some reactions may require warming to proceed to completion. After the initial exothermic addition is complete, consider allowing the reaction to slowly warm to room temperature or even gently heat it, while monitoring the progress by TLC or LC-MS.[8] |
| Insufficient Reaction Time | Monitor the reaction progress over time. Some reactions may require several hours to reach completion, even after the initial exotherm has subsided. |
| Product Degradation | Excessive heat from an uncontrolled exotherm can lead to the decomposition of the desired product.[8] Ensure meticulous temperature control throughout the reaction. |
| Sub-optimal Stoichiometry | Ensure the correct molar ratios of reactants are being used. A slight excess of the Py·SO₃ complex may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. |
| Issues During Workup and Purification | The product may be lost during the workup or purification steps. Sulfonated compounds can be highly polar and may require specific extraction or chromatography conditions. |
Issue 3: Formation of Side Products and Impurities
Q: I am observing significant formation of side products in my reaction. How can I minimize these?
A: The formation of side products is often related to reaction temperature and the purity of the reagents.
| Potential Cause | Solution |
| Overheating/Runaway Reaction | High temperatures can promote side reactions such as charring, elimination, or the formation of disulfonated products.[8] Strict temperature control is the most critical factor in minimizing these impurities. |
| Acidic Impurities in Py·SO₃ | As mentioned, commercial Py·SO₃ can contain pyridine sulfuric acid, which can catalyze side reactions. Adding an extra equivalent of pyridine can help to neutralize this acidity.[6] |
| Reaction with Solvent | In some cases, the solvent may react with the Py·SO₃ complex or the reaction intermediates. Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane and pyridine are commonly used solvents. |
| Moisture in the Reaction | The Py·SO₃ complex is moisture-sensitive. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used to prevent the formation of sulfuric acid, which can lead to unwanted side reactions. |
Data Presentation
| Parameter | Sulfonation of Alcohols/Amines | Parikh-Doering Oxidation | Notes |
| Initial Reaction Temperature | 0 °C to -20 °C | 0 °C | Lower temperatures are crucial for the initial addition of the Py·SO₃ complex to mitigate the exotherm. |
| Py·SO₃ Addition Method | Portion-wise over 15-30 minutes | Single portion or as a solution | Slow, controlled addition is key to managing heat generation. |
| Subsequent Reaction Temperature | Allow to warm to room temperature or heat to 40-90 °C | Maintain at 0 °C or allow to warm to room temperature | The optimal temperature post-addition depends on the specific substrate and reaction. |
| Reaction Time | 1 to 24 hours | 30 minutes to 2 hours | Reaction progress should be monitored to determine the optimal time. |
| Solvent | Pyridine, Dichloromethane (DCM) | DMSO, DCM | The choice of solvent can influence the reaction rate and exotherm. |
Experimental Protocols
General Protocol for Sulfonation of an Alcohol
This protocol provides a general methodology for the sulfonation of a primary alcohol, with an emphasis on managing the exotherm.
Materials:
-
Primary alcohol
-
This compound complex
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Nitrogen or argon inlet
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charge Reactants: Dissolve the primary alcohol (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Addition of Py·SO₃: Slowly add the this compound complex (1.1 - 1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, continue stirring at 0 °C for 30 minutes. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding cold water or a saturated aqueous solution of sodium bicarbonate. Caution: The quenching process can also be exothermic.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Experimental Workflow for Managing Exotherms
References
- 1. fauske.com [fauske.com]
- 2. Page loading... [wap.guidechem.com]
- 3. icheme.org [icheme.org]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 7. chemithon.com [chemithon.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine - Sulfur Trioxide Complex | 26412-87-3 | TCI AMERICA [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Sulfating Agents: Pyridine Sulfur Trioxide vs. Sulfur Trioxide-DMF Complex
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal reagent for sulfation reactions.
In the realm of synthetic chemistry, particularly in the pharmaceutical and biotechnology sectors, the introduction of a sulfate group can dramatically alter a molecule's biological activity, solubility, and pharmacokinetic profile. The choice of the sulfating agent is therefore a critical decision in the synthesis of a wide array of therapeutics, from anticoagulants to antiviral agents. Among the most common reagents employed for this purpose are the sulfur trioxide complexes with pyridine (Pyridine-SO₃) and N,N-dimethylformamide (SO₃-DMF). This guide provides an objective, data-driven comparison of these two widely used sulfating agents to aid researchers in making an informed decision for their specific applications.
At a Glance: Key Performance Characteristics
| Feature | Pyridine Sulfur Trioxide (Pyridine-SO₃) | Sulfur Trioxide-DMF Complex (SO₃-DMF) |
| Reactivity | Moderately reactive, generally requires higher temperatures. | More reactive, often proceeds at lower temperatures.[1] |
| Selectivity | Widely used for carbohydrates, but can cause side reactions like glycosidic bond cleavage.[2][3] | Generally more selective, especially for sensitive substrates like tyrosine residues.[4] Can sometimes lead to C-sulfonation.[5] |
| Stability | Commercially available as a relatively stable solid. | Can be prepared in situ or purchased as a solid. |
| Handling & Work-up | Work-up can be challenging due to the need to remove pyridine, which can be toxic.[2][6] | Generally offers easier work-up procedures.[4] |
| Common Applications | Sulfation of carbohydrates, steroids, and other alcohols.[1][2] | Sulfation of peptides (tyrosine), polysaccharides, and other sensitive molecules.[3][4] |
| Cost | Generally considered a cost-effective reagent. | Can be more expensive, especially the pre-formed complex. |
Delving Deeper: Performance in Specific Applications
The choice between Pyridine-SO₃ and SO₃-DMF often comes down to the specific substrate and the desired outcome. The following case studies, drawn from published experimental data, highlight the distinct advantages and disadvantages of each reagent.
Case Study 1: Sulfation of Tyrosine Derivatives
In the sulfation of Boc-tyrosine-OH, the SO₃-DMF complex demonstrated superior performance, affording a 20% higher yield compared to the Pyridine-SO₃ complex under similar reaction conditions.[1] This enhanced reactivity is attributed to the fact that DMF is a weaker base than pyridine, resulting in a greater partial positive charge on the sulfur atom of the SO₃-DMF complex, making it a more potent electrophile.[1]
| Substrate | Reagent | Reaction Conditions | Yield | Reference |
| Boc-tyrosine-OH | Pyridine-SO₃ | 25 °C | Lower | [1] |
| Boc-tyrosine-OH | SO₃-DMF | 25 °C, 1:5 ratio | 20% higher than Pyridine-SO₃ | [1] |
Case Study 2: Sulfation of Xylooligosaccharides
The sulfation of xylooligosaccharides revealed a critical difference in selectivity between the two reagents. While the Pyridine-SO₃ complex led to the undesirable cleavage of the β-1→4 glycosidic linkage through nucleophilic attack by pyridine, the SO₃-DMF complex successfully sulfated the xylobiose to afford the desired hexasulfate and pentasulfate products without this side reaction.[2][3]
| Substrate | Reagent | Outcome | Reference |
| Xylooligosaccharides | Pyridine-SO₃ | Cleavage of β-1→4 linkage | [2][3] |
| Xylobiose | SO₃-DMF | Formation of xylobiose hexasulfate and pentasulfate | [2][3] |
Case Study 3: Sulfation of Phenolic Acids
Interestingly, in the attempted sulfation of dihydroxyphenolic acids, the use of SO₃-DMF in DMF resulted in the formation of a benzenesulfonic acid derivative, a product of C-sulfonation followed by O-desulfonation.[5] This highlights that the higher reactivity of the SO₃-DMF complex can sometimes lead to undesired side reactions on electron-rich aromatic systems. In contrast, the Pyridine-SO₃ complex, under specific conditions (dioxane at -20 °C), yielded the desired O-sulfated products, albeit as a mixture of isomers.[5]
Experimental Protocols: A Guide to Practice
Below are generalized experimental protocols for the sulfation of a generic alcohol using both reagents. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Sulfation of an Alcohol using this compound
Materials:
-
Alcohol substrate
-
This compound complex
-
Anhydrous pyridine (solvent)
-
Anhydrous N,N-dimethylformamide (DMF) (optional co-solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the alcohol substrate in anhydrous pyridine (and optionally DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the this compound complex portion-wise to the stirred solution. The molar ratio of the complex to the hydroxyl group is typically between 1.5 and 5 equivalents.
-
Allow the reaction to warm to room temperature and stir for 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Sulfation of an Alcohol using Sulfur Trioxide-DMF Complex
Materials:
-
Alcohol substrate
-
Sulfur trioxide-DMF complex
-
Anhydrous N,N-dimethylformamide (DMF) (solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfur trioxide-DMF complex portion-wise to the stirred solution. The molar ratio of the complex to the hydroxyl group is typically between 1.5 and 5 equivalents.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product from the aqueous layer using an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue via column chromatography or other suitable techniques.
Visualizing the Process: Reaction Mechanism and Workflow
To further clarify the chemical transformations and experimental steps, the following diagrams are provided.
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonating Agents: Pyridine SO₃ in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonating agent is a critical decision that can significantly impact reaction efficiency, product purity, and the preservation of sensitive functional groups. This guide provides an objective comparison of pyridine sulfur trioxide (Pyridine SO₃) with other common sulfonating agents, supported by experimental data and detailed protocols to aid in making informed choices for specific synthetic needs.
The introduction of a sulfonic acid group (–SO₃H) into a molecule can dramatically alter its physicochemical properties, enhancing water solubility, modulating biological activity, and providing a handle for further chemical modifications.[1] While a variety of sulfonating agents are available, they differ significantly in their reactivity, selectivity, and handling requirements. This comparison focuses on the performance of Pyridine SO₃ against harsher, traditional reagents like oleum and chlorosulfonic acid, as well as another common sulfur trioxide complex, SO₃·Dioxane.
Performance Comparison of Sulfonating Agents
Pyridine SO₃ distinguishes itself as a mild and selective sulfonating agent, making it particularly suitable for substrates with sensitive functional groups that would not tolerate the harsh conditions of concentrated sulfuric acid or oleum.[1] Its reactivity is moderated by the complexation of the highly electrophilic sulfur trioxide with the Lewis base pyridine. This complex is a stable, solid reagent that is easier to handle than gaseous SO₃ or fuming sulfuric acid.[2]
In contrast, oleum (a solution of SO₃ in H₂SO₄) and chlorosulfonic acid are highly corrosive and aggressive reagents. While effective for sulfonating deactivated aromatic rings, they often lead to side reactions, such as polysulfonation and charring, especially with sensitive substrates.[1] The SO₃·Dioxane complex offers a milder alternative to oleum, but pyridine SO₃ is often preferred for its ease of handling and predictable reactivity.
The choice of sulfonating agent significantly influences the regioselectivity of the reaction. For instance, the sulfonation of naphthalene at low temperatures with sulfuric acid kinetically favors the formation of naphthalene-1-sulfonic acid, while at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[3] Milder reagents like pyridine SO₃ can offer greater control over such kinetic versus thermodynamic product distributions.
| Sulfonating Agent | Substrate | Reaction Conditions | Yield (%) | Regioselectivity (Product Distribution) | Reference(s) |
| Pyridine SO₃ | 2-Methoxy-phenol | 1 equiv SO₃, 0°C | - | 3:1 mixture of 2-methoxy-phenol-4-sulfonic acid and 2-methoxy-phenol-5-sulfonic acid | [4] |
| 4-Methoxyphenol | 1 equiv SO₃, 0°C | - | 9:1 mixture of 4-methoxy-phenol-2-sulfonic acid and 4-methoxy-phenol-3-sulfonic acid | [4] | |
| Acridone | 10 equiv, -10°C to 25°C | - | Selective formation of the disulfonated product | [1] | |
| Acridone | 10 equiv, 200°C | ~98% | Selective formation of the tetrasulfonated derivative | [1] | |
| Chlorosulfonic Acid | Acridine/Acridone | Various | Low Conversion | Poor selectivity, mixture of mono- and di-sulfonated products with by-products | [1] |
| 2,4-Dichlorophenol | 4.5-7 equiv, 35-40°C | Up to 94% | 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride | [5] | |
| Oleum (20-30% SO₃) | Acridine | 10 equiv, 200°C | - | Good selectivity for the trisubstituted product | [1] |
| Naphthalene | - | - | 90.4% naphthalene-1-sulfonic acid, 7.3% naphthalene-2-sulfonic acid | [6] | |
| SO₃·Dioxane | 1-Dodecene | - | - | Bimolecular reaction, rate proportional to [1-dodecene] and [SO₃-dioxane] | [7] |
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible and successful sulfonation reactions. Below are representative protocols for the use of Pyridine SO₃ and other common sulfonating agents.
Sulfonation using Pyridine SO₃ (General Procedure for Phenols)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the phenolic substrate in a suitable anhydrous solvent (e.g., pyridine, DMF, or a chlorinated solvent).
-
Reagent Addition: Cool the solution to the desired temperature (often 0°C to room temperature) in an ice bath. Add the pyridine SO₃ complex portion-wise to the stirred solution. The reaction is often monitored by TLC.
-
Reaction Work-up: Upon completion, the reaction is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate or by pouring the reaction mixture onto crushed ice.[8]
-
Purification: The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-polar by-products. The aqueous solution containing the sulfonated product (as its sodium salt) can then be purified by recrystallization, ion-exchange chromatography, or by precipitation through the addition of a suitable counter-ion. For the free sulfonic acid, the sodium salt can be redissolved and acidified.[9]
Sulfonation using Chlorosulfonic Acid (General Procedure for Aromatic Amines)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube, dissolve the aromatic amine in an anhydrous chlorinated solvent (e.g., methylene chloride).
-
Reagent Addition: With vigorous stirring, slowly add a slight molar excess of chlorosulfonic acid dropwise. The reaction is often exothermic and may require cooling to maintain a gentle reflux.[9]
-
Reaction Work-up: After the addition is complete and the reaction has proceeded for the desired time, the reaction mixture is carefully poured onto crushed ice.[9]
-
Purification: The precipitated product is collected by filtration and washed with cold water. To obtain the free sulfonic acid, the crude product can be recrystallized from water or aqueous ethanol.[9]
Sulfonation using Oleum (General Procedure for Aromatic Hydrocarbons)
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Carefully charge the flask with oleum. Cool the flask in an ice bath and slowly add the aromatic hydrocarbon dropwise with stirring, ensuring the temperature is controlled.
-
Reaction: Heat the reaction mixture to the desired temperature (which can be quite high, e.g., 100-150°C) and maintain for several hours.[1]
-
Reaction Work-up: After completion, the reaction mixture is cooled and cautiously poured into a beaker of crushed ice.
-
Purification: The sulfonated product can be isolated by filtration if it precipitates. Alternatively, the acidic solution is neutralized with a base (e.g., sodium hydroxide) to form the sodium salt, which can then be purified by recrystallization.
Sulfonation using SO₃·Dioxane Complex (General Procedure)
-
Reaction Setup: Prepare the SO₃·Dioxane complex in situ or use a commercially available reagent in a flame-dried flask under an inert atmosphere. Dissolve the substrate in a suitable anhydrous solvent.
-
Reagent Addition: Add the SO₃·Dioxane solution to the substrate solution at a controlled temperature.
-
Reaction Work-up: The reaction is typically quenched by the addition of an aqueous base solution.
-
Purification: The product is isolated from the aqueous layer, often as a salt, and can be purified by standard techniques such as recrystallization or chromatography.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental steps is crucial for optimizing sulfonation reactions. The following diagrams, created using the DOT language, illustrate key processes.
Figure 1: Mechanism of Electrophilic Aromatic Sulfonation.
Figure 2: Experimental Workflow for the Parikh-Doering Oxidation.
Figure 3: Reactivity vs. Selectivity of Sulfonating Agents.
Conclusion
Pyridine SO₃ emerges as a valuable tool in the synthetic chemist's arsenal, offering a milder and more selective approach to sulfonation compared to traditional, aggressive reagents. Its ease of handling and applicability to a wide range of substrates, including those with sensitive functionalities, make it an excellent choice in many synthetic contexts, particularly in the intricate pathways of drug development. While harsher reagents like oleum and chlorosulfonic acid have their place for less sensitive or deactivated substrates, the trend towards greener and more precise chemical methodologies favors the use of well-defined and controllable reagents like pyridine SO₃. The selection of the optimal sulfonating agent will always depend on the specific substrate and the desired outcome, and this guide provides a foundational framework for making that critical decision.
References
- 1. mdpi.com [mdpi.com]
- 2. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 6. US4859372A - Process for the sulphonation of aromatic compounds with sulphur trioxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Sulfation by Pyridine SO₃ Complex
The pyridine sulfur trioxide (Py·SO₃) complex is a widely utilized reagent for the O-sulfation of a variety of molecules, including polysaccharides, phenols, and steroids.[1][2] Its prevalence is due to its relative stability and effectiveness. However, successful synthesis requires rigorous analytical validation to confirm the reaction's outcome. Key validation questions include confirming the presence of sulfate groups, determining the degree of sulfation (DS), identifying the specific location of functionalization (regioselectivity), and assessing the purity of the final product.
This guide provides a comparative overview of the primary analytical methods used to validate sulfation reactions involving the Py·SO₃ complex. It details the information each technique provides, outlines their respective advantages and limitations, and includes sample experimental protocols to aid in study design.
General Workflow for Sulfation and Validation
The overall process, from reaction to final analysis, follows a structured path. The initial reaction is followed by quenching and purification steps to remove unreacted reagents and byproducts before the product is subjected to a suite of analytical techniques for comprehensive characterization.
References
advantages and disadvantages of using pyridine sulfur trioxide
For researchers, scientists, and drug development professionals, the choice of reagent is paramount to the success of a chemical transformation. Pyridine sulfur trioxide (Py·SO₃) is a versatile and widely used reagent, primarily for the sulfation of alcohols and the oxidation of alcohols to aldehydes and ketones. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in reagent selection.
Advantages and Disadvantages of this compound
This compound is a stable, crystalline solid, which makes it easier and safer to handle compared to neat sulfur trioxide, a highly corrosive and volatile liquid.[1] Its utility stems from its ability to act as a mild and selective sulfonating agent and as an activator for dimethyl sulfoxide (DMSO) in oxidation reactions.[2][3]
Advantages:
-
Mild Reaction Conditions: It allows for reactions to be carried out at or near room temperature, which is beneficial for sensitive substrates.[2]
-
High Selectivity: In sulfation reactions, it can offer good regioselectivity. For instance, in the sulfation of chitosan, the pyridine·SO₃ complex leads to selective N-sulfation.
-
Ease of Handling: As a stable solid, it is less hazardous to handle than liquid sulfur trioxide or chlorosulfonic acid.[4]
-
Good Yields: It often provides good to excellent yields in both oxidation and sulfation reactions.[1][4]
-
Commercial Availability: The reagent is readily available from various chemical suppliers.
Disadvantages:
-
Hygroscopic Nature: The complex can absorb moisture from the air, which may affect its reactivity and require careful storage.
-
Potential for Side Reactions: In some cases, side reactions can occur. For example, in the sulfation of certain xylooligosaccharides, cleavage of glycosidic linkages by the nucleophilic addition of pyridine has been observed.[5] Impurities such as pyridinium sulfate in the commercial reagent can also catalyze undesired side reactions.[6]
-
Work-up Challenges: The removal of pyridine and its byproducts after the reaction can sometimes be challenging.[7]
-
Toxicity: Pyridine itself is a toxic substance, and its use raises environmental and safety concerns.[6]
Comparison with Alternative Reagents
The choice between this compound and its alternatives depends on the specific substrate, desired outcome, and reaction scale. The following tables provide a comparative overview of this compound and other common reagents for alcohol oxidation and sulfation.
Table 1: Comparison of Reagents for Alcohol Oxidation
| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| Pyridine·SO₃ (Parikh-Doering) | DMSO, CH₂Cl₂, Et₃N, 0 °C to RT | Mild conditions, high yields, minimal side products (e.g., methylthiomethyl ethers).[2][8] | Requires stoichiometric amounts of reagents, potential for dimethyl sulfide stench.[6] | 85-95[9] |
| Oxalyl Chloride (Swern) | DMSO, CH₂Cl₂, Et₃N, -78 °C to RT | High yields, gaseous byproducts are easily removed.[3][8] | Requires cryogenic temperatures, reagent is moisture-sensitive and corrosive.[3][8] | 90-98[8] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Mild conditions, neutral pH, fast reaction times. | Reagent is expensive and potentially explosive under certain conditions. | 90-99 |
| Chromium(VI) Reagents (e.g., PCC, PDC) | CH₂Cl₂, RT | Readily available and effective for many substrates. | Chromium waste is highly toxic and environmentally hazardous.[10] | 70-90[11] |
Table 2: Comparison of Reagents for Polysaccharide Sulfation
| Reagent | Typical Solvent | Typical Temperature (°C) | Advantages | Disadvantages | Degree of Sulfation (DS) |
| Pyridine·SO₃ | DMF, DMSO | 25 - 80 | Mild conditions, stable reagent, easy to handle.[12][13] | Can cause degradation of some polysaccharides, pyridine removal can be difficult.[13] | 1.0 - 1.5[1] |
| Chlorosulfonic Acid/Pyridine | Formamide, Pyridine | 0 - 70 | High degree of sulfation, high product yields.[12][14] | Strong acid can cause significant polymer degradation, corrosive reagent.[12] | Up to 2.0[15] |
| Triethylamine·SO₃ | DMF | RT | Mild conditions, can be more reactive than Py·SO₃.[7] | Can be less stable than Py·SO₃. | Variable |
| Dimethylformamide·SO₃ | DMF | RT | Can provide higher yields than Py·SO₃ in some cases.[1] | Can also lead to polysaccharide degradation.[1] | 2.8 - 3.0[1] |
Experimental Protocols
Parikh-Doering Oxidation of a Primary Alcohol
This protocol is a representative example for the oxidation of a primary alcohol to an aldehyde using this compound.
Materials:
-
Primary alcohol
-
This compound complex
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) and triethylamine (3.0 eq) in a mixture of anhydrous DMSO and anhydrous CH₂Cl₂ at 0 °C, add this compound complex (1.5 eq) in portions over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Sulfation of a Polysaccharide using Chlorosulfonic Acid and Pyridine
This protocol describes a common method for the sulfation of polysaccharides.
Materials:
-
Polysaccharide
-
Anhydrous Pyridine
-
Chlorosulfonic acid
-
Anhydrous Formamide
-
Sodium hydroxide (NaOH) solution
-
Dialysis tubing
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
Procedure:
-
In a fume hood, slowly add chlorosulfonic acid (e.g., 10 mL) to anhydrous pyridine (e.g., 50 mL) in a flask cooled in an ice bath with constant stirring to form the sulfating reagent.[14]
-
Dissolve the polysaccharide (e.g., 1 g) in anhydrous formamide (e.g., 50 mL) with stirring, and heat to a specified temperature (e.g., 60 °C).[14]
-
Add the prepared sulfating reagent dropwise to the polysaccharide solution and allow the reaction to proceed for a set time (e.g., 4 hours).[16]
-
Cool the reaction mixture to room temperature and neutralize to pH 7 with NaOH solution.[12]
-
Transfer the neutralized solution to dialysis tubing and dialyze against deionized water for 48-72 hours to remove salts and impurities.[4]
-
Precipitate the sulfated polysaccharide from the dialysate by adding ethanol.[12]
-
Collect the precipitate by centrifugation or filtration and dry under vacuum to obtain the final product.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for the Parikh-Doering oxidation and a general sulfation reaction.
Caption: Mechanism of the Parikh-Doering Oxidation.
Caption: General mechanism for the sulfation of an alcohol.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a balance of reactivity, selectivity, and ease of handling for both oxidation and sulfation reactions. Its mild nature makes it particularly suitable for complex molecules and sensitive functional groups. However, researchers must consider its potential drawbacks, including side reactions and work-up challenges.
The choice between this compound and its alternatives should be made on a case-by-case basis. For alcohol oxidations, the Parikh-Doering oxidation provides a milder alternative to the Swern oxidation, avoiding cryogenic temperatures. In polysaccharide sulfation, the chlorosulfonic acid/pyridine method may offer higher degrees of sulfation but at the cost of potential polymer degradation, making this compound a more suitable choice for preserving the integrity of the polysaccharide backbone. By carefully evaluating the experimental data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate reagent for their specific synthetic needs.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 3. OXIDATION OF ALCOHOLS: PART II: DMSO AS AN OXIDANT – My chemistry blog [mychemblog.com]
- 4. people.bu.edu [people.bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 7. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Modification, Characterization, and Activity Changes of Land Plant Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4814437A - Method for preparation of sulfated polysaccharides by treating the polysaccharide with a reducing agent before sulfation - Google Patents [patents.google.com]
- 16. portlandpress.com [portlandpress.com]
A Comparative Guide to Sulfating Agents for Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfate moiety into a molecule can significantly alter its biological activity and pharmacokinetic properties. However, the sulfation of sensitive substrates, which may contain multiple reactive functional groups or be prone to degradation, presents a significant chemical challenge. The choice of sulfating agent is paramount to achieving high yields and selectivity while minimizing side reactions. This guide provides an objective comparison of common sulfating agents, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
Core Concepts in Sulfation
Sulfation, or more accurately, O-sulfonation or N-sulfamation, is the chemical process of introducing a sulfo group (-SO₃H) onto a substrate, typically at a hydroxyl or amino functional group. The reactivity and selectivity of the sulfating agent are critical factors, particularly when dealing with complex and sensitive molecules. Milder reagents are generally preferred to prevent degradation of the substrate and to achieve selective sulfation in the presence of multiple reactive sites.
Comparative Performance of Sulfating Agents
The selection of an appropriate sulfating agent is highly dependent on the nature of the substrate. The following table summarizes the performance of common sulfating agents for various sensitive functional groups based on reported yields and reaction conditions. It is important to note that a direct comparison is often challenging due to the variability in reaction conditions and substrates reported in the literature.
| Sulfating Agent | Substrate Type | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Limitations & Side Reactions |
| Sulfur Trioxide-Pyridine Complex (SO₃·Py) | Primary Alcohols, Secondary Alcohols, Phenols, Carbohydrates | Pyridine, DMF, CH₂Cl₂, 0 °C to RT | 70-95% | Mild, commercially available, good for carbohydrates. | Pyridine can be difficult to remove; potential for N-sulfonation of the pyridine ring as a side reaction. |
| Sulfur Trioxide-Trimethylamine Complex (SO₃·NMe₃) | Primary Alcohols, Carbohydrates | DMF, Pyridine, 50-70 °C | 60-85% | More reactive than SO₃·Py for some substrates. | Can be less selective; requires elevated temperatures for some substrates. |
| Sulfur Trioxide-Triethylamine Complex (SO₃·NEt₃) | Alcohols, Phenols | DMF, -20 °C to RT | 65-90% | Good for low-temperature sulfation when activated with a strong acid. | Can be less stable than other SO₃-amine complexes. |
| Sulfur Trioxide-Dimethylformamide Complex (SO₃·DMF) | Alcohols, Carbohydrates | DMF, RT to 50 °C | 50-80% | Readily prepared in situ. | Can be less reactive; may lead to formamidinium byproducts. |
| Chlorosulfonic Acid (ClSO₃H) | Primary Alcohols, Phenols | Pyridine, CH₂Cl₂, 0 °C | 70-90% | Highly reactive, cost-effective. | Highly corrosive and moisture-sensitive; can cause charring and dehydration; generates HCl byproduct.[1] |
| Sulfamic Acid (H₂NSO₃H) | Alcohols, Amines | DMF, Dioxane, with urea or pyridine catalyst, 70-140 °C | 40-75% | Less corrosive than ClSO₃H; good for N-sulfamation. | Less reactive, requires higher temperatures and catalysts; can give low yields with long-chain alcohols.[1] |
| DCC/H₂SO₄ | Alcohols | DMF, 0-4 °C | 60-85% | Mild conditions. | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification. |
| Tributylsulfoammonium Betaine (TBSAB) | Alcohols, Amines | MeCN, 30-90 °C | 80-98% | Mild, high yielding, simplified purification. | Newer reagent, less established for a wide range of substrates. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful sulfation of sensitive substrates. The following sections provide step-by-step methodologies for key sulfating agents.
This protocol is suitable for the sulfation of a wide range of sensitive alcohols and phenols.
Materials:
-
Substrate containing a hydroxyl group
-
Sulfur trioxide-pyridine complex (SO₃·Py)
-
Anhydrous pyridine or anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous pyridine or DMF (0.1-0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfating Agent: To the cooled solution, add the sulfur trioxide-pyridine complex (1.5-3.0 eq per hydroxyl group) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfated product.
This protocol is suitable for the sulfation of primary alcohols and phenols but requires caution due to the high reactivity of chlorosulfonic acid.
Materials:
-
Substrate containing a hydroxyl group
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous pyridine or anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Addition funnel
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with an addition funnel and under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous pyridine or CH₂Cl₂ (0.1-0.2 M). Cool the solution to -10 °C to 0 °C in an ice-salt bath.
-
Addition of Sulfating Agent: Add chlorosulfonic acid (1.1-1.5 eq) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. A white precipitate of pyridinium hydrochloride may form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC or HPLC.
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with ice-cold water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the sulfated product. The proton alpha to the newly formed sulfate ester typically shows a downfield shift of 0.5-1.0 ppm in the ¹H NMR spectrum compared to the parent alcohol.
b) High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the sulfated product and for monitoring the progress of the reaction. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like formic acid or ammonium acetate is commonly used. The sulfated product will typically have a shorter retention time than the starting material due to its increased polarity.
Visualizing the Experimental Workflow
A clear and logical workflow is essential for conducting a comparative study of sulfating agents. The following diagram illustrates a general workflow for evaluating the performance of different sulfating agents on a given substrate.
Caption: A general workflow for the comparative study of sulfating agents.
Signaling Pathways and Logical Relationships
The process of selecting a sulfating agent can be visualized as a decision-making pathway, where the properties of the substrate guide the choice of reagent.
Caption: A decision tree for selecting an appropriate sulfating agent.
Conclusion
The choice of a sulfating agent for sensitive substrates is a critical decision that directly impacts the success of a synthetic route. While highly reactive agents like chlorosulfonic acid can be effective for robust substrates, milder reagents such as sulfur trioxide-amine complexes offer greater selectivity and are generally preferred for complex and delicate molecules. Newer reagents like TBSAB show promise for high-yield and clean reactions. A thorough understanding of the substrate's properties and a systematic comparison of potential sulfating agents, as outlined in this guide, will enable researchers to develop efficient and reliable sulfation protocols.
References
A Researcher's Guide to Confirming Sulfation Regiochemistry Using NMR Techniques
For researchers, scientists, and drug development professionals, pinpointing the exact location of sulfate groups on a molecule is a critical step in understanding its structure-activity relationship. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for this task. This guide provides a comparative overview of key NMR techniques, supported by experimental data and detailed protocols, to aid in the unambiguous determination of sulfation regiochemistry.
The addition of a sulfate group (-OSO₃⁻) to a molecule induces significant and predictable changes in the local electronic environment. These changes are readily detected by NMR spectroscopy, primarily as shifts in the resonance frequencies (chemical shifts) of nearby atomic nuclei, particularly ¹H and ¹³C. By meticulously analyzing these chemical shift perturbations, alongside through-bond and through-space correlations from two-dimensional (2D) NMR experiments, the precise site of sulfation can be unequivocally established.
Key Principles of NMR for Sulfation Site Determination
The foundational principle for identifying the position of a sulfate group lies in the deshielding effect it imposes on adjacent and nearby atomic nuclei. This effect causes their corresponding signals in the NMR spectrum to shift to a higher frequency (downfield).
-
¹H NMR Spectroscopy: Protons attached to the carbon bearing the sulfate group (α-protons) and those on adjacent carbons (β-protons) typically experience a downfield shift of approximately 0.5 to 1.0 ppm.
-
¹³C NMR Spectroscopy: The carbon atom directly bonded to the sulfate group (α-carbon) undergoes a significant downfield shift of 5 to 10 ppm. Adjacent carbons (β-carbons) are also affected, though to a lesser extent, often showing a slight downfield or sometimes even a minor upfield shift.
Comparison of NMR Techniques for Regiochemical Analysis
While 1D ¹H and ¹³C NMR provide the initial and most direct evidence of sulfation, a combination of 2D NMR experiments is essential for unambiguous assignment, especially in complex molecules.
| NMR Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Shows chemical shifts and coupling constants of protons. A downfield shift of protons near the sulfation site is a primary indicator. | High sensitivity, rapid acquisition. | Signal overlap in complex molecules can hinder analysis. |
| ¹³C NMR | Reveals the chemical shifts of carbon atoms. A significant downfield shift of the carbon directly bonded to the sulfate group is a key marker. | Wide chemical shift range reduces signal overlap. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. |
| COSY (Correlation Spectroscopy) | Establishes correlations between protons that are coupled to each other (typically over 2-3 bonds). | Helps to trace proton spin systems and assign proton signals in crowded regions. | Does not directly identify the sulfation site but aids in the assignment of protons near it. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei. | Excellent for assigning carbons that have attached protons. The downfield shifted ¹H and ¹³C signals corresponding to the sulfated position can be directly linked. | Does not provide information about quaternary (non-protonated) carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4). | Crucial for identifying the sulfation site on a quaternary carbon. It also helps to connect different spin systems. | Less sensitive than HSQC. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close to each other, irrespective of their bonding. | Provides information about the 3D structure and conformation of the molecule, which can be influenced by the bulky sulfate group. | The intensity of NOE signals is highly dependent on molecular size and conformation. |
Data Presentation: Chemical Shift Changes Upon Sulfation
The following tables summarize typical ¹H and ¹³C NMR chemical shift changes (Δδ in ppm) observed upon sulfation of flavonoids and monosaccharides, illustrating the deshielding effect of the sulfate group.
Table 1: ¹H and ¹³C NMR Chemical Shift Changes in a Sulfated Flavonoid (Isoscutellarein 8-O-sulfate) [1][2]
| Position | ¹H (ppm) Unsulfated | ¹H (ppm) Sulfated | Δδ (¹H) | ¹³C (ppm) Unsulfated | ¹³C (ppm) Sulfated | Δδ (¹³C) |
| C-6 | 6.29 | 6.29 | 0.00 | 99.1 | 99.1 | 0.0 |
| C-7 | - | - | - | 163.5 | 159.5 | -4.0 |
| C-8 | - | - | - | 94.5 | 90.5 | -4.0 |
| C-9 | - | - | - | 153.2 | 157.2 | +4.0 |
| C-10 | - | - | - | 104.5 | 104.5 | 0.0 |
Data is illustrative and can vary based on solvent and specific molecular structure.
Table 2: ¹H and ¹³C NMR Chemical Shift Changes in a Sulfated Monosaccharide (Methyl α-L-fucopyranoside 4-O-sulfate)
| Position | ¹H (ppm) Unsulfated | ¹H (ppm) Sulfated | Δδ (¹H) | ¹³C (ppm) Unsulfated | ¹³C (ppm) Sulfated | Δδ (¹³C) |
| H-3 / C-3 | 3.84 | 3.84 | 0.00 | 72.8 | 72.4 | -0.4 |
| H-4 / C-4 | 3.84 | 4.64 | +0.80 | 70.8 | 79.6 | +8.8 |
| H-5 / C-5 | 3.75 | 3.75 | 0.00 | 67.2 | 66.5 | -0.7 |
Data derived from studies on sulfated fucans and illustrates the significant downfield shift at the site of sulfation.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible NMR data. Below are general guidelines for key experiments.
Sample Preparation
-
Dissolution: Dissolve 5-25 mg of the sulfated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). The choice of solvent is critical as it can influence chemical shifts. For sulfated compounds, D₂O is often preferred due to their polarity.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples or TMS (tetramethylsilane) for organic solvents can be added.
1D NMR Acquisition
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width (SW): Typically 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
2D NMR Acquisition
-
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
-
HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsp).
-
Spectral Widths: Optimized to cover all ¹H and ¹³C signals.
-
Data Points: 1024 in F2, 256 in F1.
-
Number of Scans (NS): 4-16 per increment.
-
-
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 16-64 per increment.
-
-
NOESY:
-
Pulse Program: Gradient-selected NOESY (e.g., noesygpph).
-
Mixing Time (d8): The choice is critical and depends on the molecular size. For small to medium-sized molecules, a mixing time of 300-800 ms is a good starting point.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 8-32 per increment.
-
Visualization of NMR Analysis Workflow
The following diagrams illustrate the logical workflow for determining the regiochemistry of sulfation using NMR and the key correlations provided by different 2D NMR experiments.
Conclusion
The regiochemistry of sulfation can be confidently determined through a systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the initial evidence through characteristic downfield chemical shifts, a full suite of 2D experiments, particularly COSY, HSQC, and HMBC, is indispensable for the complete and unambiguous assignment of the sulfation site, especially in complex molecular architectures. NOESY provides valuable complementary information on the conformational consequences of sulfation. By following the experimental guidelines and data interpretation principles outlined in this guide, researchers can effectively leverage the power of NMR to elucidate the precise structure of sulfated molecules, a crucial step in advancing drug discovery and development.
References
A Guide to Mild Sulfation: Evaluating Alternatives to Pyridine Sulfur Trioxide
For researchers, scientists, and drug development professionals seeking effective and gentle methods for the sulfation of small molecules, this guide provides a comparative analysis of alternatives to the commonly used pyridine sulfur trioxide complex. This document outlines the performance of various reagents, supported by experimental data, to inform the selection of the most suitable sulfating agent for specific applications.
The introduction of sulfate groups into bioactive molecules, such as carbohydrates, proteins, flavonoids, and steroids, is a critical modification that can significantly influence their biological and pharmacological properties.[1][2] This post-translational modification plays a crucial role in cell signaling, immune responses, and anticoagulation, among other processes.[2][3] While the this compound (Py·SO₃) complex has been a long-standing reagent for this purpose, concerns regarding its toxicity, purification challenges, and the requirement for stoichiometric excess have prompted the exploration of milder and more efficient alternatives.[1]
This guide explores several alternatives to Py·SO₃, presenting their advantages and disadvantages, and providing a summary of their performance based on available experimental data.
Comparative Analysis of Mild Sulfating Agents
The choice of a sulfating agent is dictated by the substrate's reactivity, the desired regioselectivity, and the tolerance of other functional groups. The following table summarizes the performance of this compound and its key alternatives in the mild sulfation of alcohols and phenols.
| Reagent | Typical Substrate | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| This compound (Py·SO₃) | Carbohydrates, Steroids | Pyridine, DMF, 55-100°C | ~70-95% (microwave) | Well-established, effective for many substrates. | Pyridine toxicity, purification difficulties, often requires large excess.[1] |
| Trimethylamine Sulfur Trioxide (Me₃N·SO₃) | Alcohols, Phenols, Hydroxylamines | Pyridine, DMF, RT-55°C | 76-95% | Less toxic than pyridine, suitable for a range of substrates.[2][4] | Can still require stoichiometric excess. |
| Triethylamine Sulfur Trioxide (Et₃N·SO₃) | Flavonoids, Polysaccharides | Varies | Good | Alternative to other amine complexes.[1] | Similar limitations to other amine complexes. |
| Dimethylformamide Sulfur Trioxide (DMF·SO₃) | Carbohydrates, Phenols | DMF, 25°C | Often higher than Py·SO₃ | Weaker base than pyridine, can lead to higher yields.[4] | Can be less stable than amine complexes. |
| Chlorosulfonic Acid (ClSO₃H) | Polysaccharides, Phenols, Anilines | Pyridine or Formamide, 0-65°C | Varies | Readily available and potent.[1][2] | Highly reactive, can be harsh, may require pyridine.[1] |
| Sulfamic Acid (H₂NSO₃H) | Alcohols, Phenolic Ethylene Oxide Condensates | Varies | Moderate | Mild and specific for alcohol groups, avoids aromatic sulfonation.[4][5] | Less reactive, can give poor yields with long-chain alcohols.[4] |
| Dimethyl Sulfate (DMS) / Diisopropyl Sulfate (DIPS) | Alcohols, Phenols, Natural Products | Mildly acidic conditions | Fair to good | Functional group tolerant, applicable to hindered alcohols.[6] | Requires careful control of conditions to avoid alkylation. |
| Tributylsulfoammonium Betaine (Bu₃NSO₃) | Alcohols, Phenols | Varies | 84% (for a specific example) | Mild, bench-stable, chromatography-free purification.[7][8] | Newer method, scope may be less explored. |
Experimental Protocols: A General Overview
The following provides a generalized methodology for a mild sulfation reaction. Specific conditions such as solvent, temperature, and reaction time will vary depending on the chosen reagent and substrate.
General Procedure for Sulfation using a Sulfur Trioxide-Amine Complex:
-
Substrate Dissolution: The substrate is dissolved in an appropriate anhydrous solvent (e.g., pyridine, DMF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The sulfur trioxide-amine complex (e.g., Py·SO₃, Me₃N·SO₃) is added portion-wise to the stirred solution. The reaction temperature is maintained at the desired level (e.g., 0°C, room temperature, or elevated temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up: Upon completion, the reaction is typically quenched by the addition of a protic solvent like methanol or water. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified using techniques such as column chromatography, ion-exchange chromatography, or precipitation to isolate the desired sulfated product.[8]
Visualizing the Sulfation Workflow
The following diagram illustrates a typical experimental workflow for a mild sulfation reaction.
Figure 1. A generalized workflow for a mild sulfation experiment.
Key Considerations for Selecting an Alternative
-
Substrate Sensitivity: For acid-sensitive substrates, milder reagents like tributylsulfoammonium betaine or enzymatic methods may be preferable.[7][9] For base-sensitive substrates, amine-free methods are advantageous.[10]
-
Toxicity and Environmental Impact: Moving away from pyridine-based reagents is a significant step towards greener chemistry.[11] Reagents like sulfamic acid and the newer dialkyl sulfate methods offer less toxic alternatives.
-
Purification: The solubility of the resulting sulfate can pose a significant challenge.[8] Reagents that facilitate simpler, non-chromatographic purification methods, such as tributylsulfoammonium betaine, can streamline the synthetic process.[7][8]
-
Regioselectivity: The choice of reagent and reaction conditions can influence which hydroxyl group in a polyhydroxylated molecule is sulfated. This is a critical consideration in the synthesis of complex carbohydrates and other natural products.
The Rise of Enzymatic Sulfation
For highly specific and mild sulfation, biocatalytic methods using sulfotransferases are gaining interest.[9] These enzymes can transfer a sulfate group from a donor molecule, such as p-nitrophenyl sulfate (pNPS), to a specific acceptor substrate with high chemo- and regioselectivity under physiological conditions.[9] While currently more common in specialized applications, enzymatic sulfation represents a promising future direction for the synthesis of complex sulfated molecules.
Conclusion
While this compound remains a widely used reagent, a growing number of effective and milder alternatives are available to researchers. The choice of the optimal sulfating agent will depend on a careful evaluation of the substrate, desired outcome, and practical considerations such as toxicity and ease of purification. The information presented in this guide aims to facilitate this selection process, enabling the successful and efficient synthesis of sulfated molecules for a wide range of applications in research and drug development.
References
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. What are the types of protein sulfation and their implications in protein-protein interactions? [synapse.patsnap.com]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemithon.com [chemithon.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfation made simple: a strategy for synthesising sulfated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01057B [pubs.rsc.org]
- 9. Biocatalytic sulfation of aromatic and aliphatic alcohols catalyzed by arylsulfate sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves [organic-chemistry.org]
- 11. Synthesis of pyridine-free xylan sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Chemoselectivity of Pyridine Sulfur Trioxide: A Comparative Guide for Researchers
For Immediate Publication
A Comprehensive Analysis of Pyridine Sulfur Trioxide for Selective Sulfonation in Organic Synthesis
This guide offers an in-depth comparison of this compound (Py·SO₃) with other common sulfonating agents, providing researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies. This compound is a versatile and mild reagent for the introduction of sulfonate and sulfate groups into organic molecules. Its chemoselectivity, particularly in complex polyfunctionalized substrates, makes it a valuable tool in modern organic synthesis.[1][2] This document presents a detailed examination of its performance, supported by experimental data and protocols.
Performance Comparison of Sulfonating Agents
The choice of sulfonating agent is critical for achieving the desired outcome in a chemical reaction, influencing both yield and selectivity. This compound, a complex of the Lewis base pyridine and sulfur trioxide, offers a moderated reactivity compared to harsher reagents like neat sulfur trioxide or oleum.[3] This tamed reactivity is key to its chemoselectivity.
Other sulfur trioxide-amine complexes, such as those with trimethylamine (Me₃N·SO₃) and triethylamine (Et₃N·SO₃), are also widely used. The reactivity of these complexes is inversely related to the Lewis basicity of the amine, following the general trend: Me₃N·SO₃ < Et₃N·SO₃ < Py·SO₃ < DMF·SO₃.[3] Harsher reagents like chlorosulfonic acid (ClSO₃H) are also employed but can lead to undesired side reactions, such as cleavage of protecting groups or degradation of sensitive substrates like polysaccharides.[4]
Below is a comparative summary of the performance of this compound against other common sulfonating agents for the sulfation of various functional groups. It is important to note that reaction conditions can significantly impact yields, and the data presented is a synthesis of findings from various sources.
| Substrate | Functional Group | Sulfonating Agent | Typical Yield (%) | Notes |
| Benzyl Alcohol | Primary Alcohol | This compound | High (qualitative) | Generally clean reaction. |
| Benzyl Alcohol | Primary Alcohol | Chlorosulfonic Acid | ~85% | Can generate HCl as a byproduct. |
| Cyclohexanol | Secondary Alcohol | This compound | Moderate to High | |
| Cyclohexanol | Secondary Alcohol | SO₃·NMe₃ | Good | Milder alternative. |
| Aniline | Primary Aromatic Amine | This compound | ~63% (for N-sulfation)[5] | Selective for N-sulfamation. |
| Aniline | Primary Aromatic Amine | Chlorosulfonic Acid | High (for C-sulfonation) | Favors electrophilic aromatic substitution on the ring.[6] |
| Amino Alcohols | Amine and Hydroxyl | This compound | Selective N-sulfation | The amine is more nucleophilic and reacts preferentially.[3] |
| Amino Alcohols | Amine and Hydroxyl | Chlorosulfonic Acid | Selective O-sulfation | The hydroxyl group is preferentially sulfated.[3] |
| Carbohydrates (e.g., Chitosan) | Amine and Hydroxyl | This compound | Selective N-sulfation | Demonstrates high regioselectivity.[4] |
| Carbohydrates (e.g., Chitosan) | Amine and Hydroxyl | Chlorosulfonic Acid | Mixture of N- and O-sulfation | Less selective, can cause degradation.[4] |
Mechanism of Action: A Visual Representation
The sulfonation of a generic alcohol (ROH) with this compound proceeds through a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the complex. The pyridine acts as a leaving group and subsequently as a base to deprotonate the oxonium ion intermediate, yielding the corresponding sulfate ester.
Caption: General mechanism for the sulfation of an alcohol with this compound.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the sulfation of a primary alcohol using this compound and the sulfamation of a primary aromatic amine using chlorosulfonic acid are presented below.
Protocol 1: Sulfation of a Primary Alcohol with this compound
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
This compound complex
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous pyridine (1.2 equivalents) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
This compound complex (1.2 equivalents) is added portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude sulfate product.
-
Purification can be achieved by column chromatography on silica gel.
Protocol 2: Sulfamation of a Primary Aromatic Amine with Chlorosulfonic Acid
This protocol outlines a general procedure for the synthesis of sulfanilic acid from aniline.
Materials:
-
Aniline
-
Chlorosulfonic acid
-
Sodium carbonate
Procedure:
-
In a fume hood, aniline (1.0 equivalent) is placed in a round-bottom flask.
-
The flask is cooled in an ice bath.
-
Chlorosulfonic acid (3.0 equivalents) is added dropwise with vigorous stirring, ensuring the temperature does not rise above 20 °C.
-
After the addition is complete, the reaction mixture is heated to 100-110 °C for 1 hour.
-
The reaction mixture is then cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate (sulfanilic acid) is collected by vacuum filtration and washed with cold water.
-
The crude product is recrystallized from hot water.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the sulfation of an alcohol using this compound, from reaction setup to product purification.
Caption: A typical experimental workflow for alcohol sulfation using Py·SO₃.
Conclusion
This compound stands out as a valuable reagent for chemoselective sulfonation. Its mild nature allows for the selective modification of functional groups in the presence of others, a crucial aspect in the synthesis of complex molecules. While other reagents may offer higher reactivity or lower cost, the selectivity profile of this compound often makes it the superior choice for intricate synthetic challenges. The provided data and protocols aim to assist researchers in making informed decisions for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 4. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to the Quantitative Analysis of Sulfation Reaction Conversion
For researchers, scientists, and drug development professionals, the precise quantification of sulfation reaction conversion is critical for optimizing reaction conditions, ensuring product quality, and understanding metabolic pathways. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and various titration methods. Experimental protocols and performance data are presented to aid in the selection of the most suitable method for specific research needs.
Comparison of Analytical Techniques
The choice of an analytical method for monitoring sulfation reactions depends on several factors, including the required sensitivity, specificity, sample matrix complexity, and available instrumentation. While chromatographic techniques like HPLC and LC-MS offer high resolution and sensitivity for complex mixtures, qNMR provides direct quantification without the need for reference standards of the sulfated product. Titration methods, on the other hand, can be robust and cost-effective for simpler sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for monitoring sulfation reactions due to its robustness and ability to separate the sulfated product from the starting material and other reaction components.[1] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector. The main challenge in analyzing highly polar sulfated compounds is achieving adequate retention on conventional reversed-phase columns, which can lead to poor peak shapes.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for identifying and quantifying sulfated metabolites in complex biological matrices.[2][3] LC-MS can provide structural information and is capable of detecting low-level impurities and byproducts.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of analytes in a sample without the need for a specific reference standard of the analyte itself.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of the molar ratio of reactants and products.[4][5] This makes qNMR a powerful tool for monitoring reaction kinetics and determining conversion rates.
Titration Methods
Various titration methods can be employed for the quantification of sulfate ions, which can be correlated to the conversion of a sulfation reaction, particularly in simpler systems where the starting material does not interfere. These methods are often based on the precipitation of sulfate with barium or lead ions.[6][7]
-
Potentiometric Titration: Involves the use of an ion-selective electrode to detect the endpoint of the titration.[7]
-
Photometric Titration: Uses a photometric sensor to determine the endpoint based on a color change.[7]
-
Thermometric Titration: Monitors the change in temperature of the solution as the titrant is added, with the endpoint indicated by a change in the rate of temperature change.[8]
-
Conductometric Titration: Measures the change in electrical conductivity of the solution during the titration.
-
Indirect EDTA Titration: Involves the precipitation of sulfate with an excess of barium ions, followed by the titration of the unreacted barium with EDTA.[9]
Quantitative Performance Data
The following tables summarize the performance characteristics of the different analytical methods for the quantitative analysis of sulfation. The data is compiled from various sources and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Chromatographic Methods - HPLC and LC-MS
| Parameter | HPLC-UV/PDA | LC-MS/MS |
| Linearity (R²) | > 0.999[10][11] | > 0.99[12][13] |
| Limit of Detection (LOD) | Analyte dependent (ppm range)[11] | Analyte dependent (ppb to ppm range)[12] |
| Limit of Quantification (LOQ) | Analyte dependent (ppm range)[11] | Analyte dependent (ppb to ppm range)[12] |
| Precision (%RSD) | < 2%[10] | < 15%[12][14] |
| Accuracy/Recovery (%) | 98-102%[10] | 85-115%[12][13] |
Table 2: Spectroscopic and Titrimetric Methods - qNMR and Titration
| Parameter | Quantitative NMR (qNMR) | Titration Methods |
| Linearity (R²) | Not applicable (direct ratio) | Method dependent |
| Limit of Detection (LOD) | Analyte dependent (µg/mL range) | Method dependent (ppm range) |
| Limit of Quantification (LOQ) | Analyte dependent (µg/mL range) | 5 ppm (Indirect EDTA)[9] |
| Precision (%RSD) | < 1% | < 2.2% (Indirect EDTA)[9] |
| Accuracy/Recovery (%) | 99-101% | Method dependent |
Experimental Protocols
HPLC Method for Monitoring Sulfation of a Phenolic Compound
This protocol is a general guideline for monitoring the conversion of a phenolic compound to its sulfated derivative.
-
Sample Preparation:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction (e.g., by adding a strong acid or by rapid cooling).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions: [15]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the sulfated product.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where both the reactant and product have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the sulfated product.
-
Calculate the conversion percentage based on the relative peak areas, assuming a 1:1 molar response factor or after determining the relative response factor.
-
Quantitative NMR (qNMR) for Reaction Conversion
This protocol describes the use of qNMR with an internal standard to determine the conversion of a sulfation reaction.
-
-
Accurately weigh a known amount of a stable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Withdraw a precise volume or weight of the reaction mixture and add it to the NMR tube.
-
Add a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition: [16]
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[16]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the starting material, a signal of the product, and a signal of the internal standard.
-
Calculate the molar ratio of the starting material and product relative to the known amount of the internal standard to determine their concentrations and the reaction conversion.
-
Indirect EDTA Titration for Sulfate Quantification
This protocol is suitable for determining the total sulfate concentration in a reaction mixture where the starting material does not interfere with the precipitation of barium sulfate.
-
Sample Preparation: [9]
-
Take a known volume of the reaction mixture.
-
If necessary, remove interfering cations using a cation exchange resin.
-
Acidify the sample with hydrochloric acid to prevent precipitation of other barium salts.
-
-
Precipitation:
-
Add a known excess of a standard barium chloride solution to precipitate the sulfate as barium sulfate.
-
Allow the precipitate to digest to ensure complete precipitation.
-
Filter the solution to remove the barium sulfate precipitate.
-
-
Titration: [9]
-
To the filtrate, add an ammonia buffer to raise the pH.
-
Add an indicator (e.g., Eriochrome Black T).
-
Titrate the excess barium ions with a standard EDTA solution until the endpoint is reached (color change).
-
-
Calculation:
-
Calculate the amount of barium that reacted with the sulfate by subtracting the amount of excess barium (determined by EDTA titration) from the initial amount of barium added.
-
From the stoichiometry of the reaction, determine the amount of sulfate in the original sample.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for HPLC analysis of sulfation reaction conversion.
Caption: Workflow for qNMR analysis of sulfation reaction conversion.
Caption: Workflow for Indirect EDTA Titration of sulfate.
References
- 1. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 3. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. The Different Types of Water Sulfate Testing Methods - Olympian Water Testing, LLC [olympianwatertesting.com]
- 7. metrohm.com [metrohm.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4″-Sulfation Is the Major Metabolic Pathway of Epigallocatechin-3-gallate in Humans: Characterization of Metabolites, Enzymatic Analysis, and Pharmacokinetic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. emerypharma.com [emerypharma.com]
A Comparative Guide to the Characterization of Sulfated Compounds Prepared with Pyridine-SO₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pyridine-sulfur trioxide (Pyridine-SO₃) complex with other common sulfating agents. It includes a detailed overview of the characterization of the resulting sulfated compounds, supported by experimental data and protocols for key analytical techniques.
Executive Summary
The sulfation of small molecules, a critical modification in drug development and various biological processes, is frequently achieved using the pyridine-SO₃ complex. This reagent is favored for its moderate reactivity and its ability to sulfate a wide range of functional groups, including alcohols and amines. However, challenges such as product purification and the toxicity of pyridine necessitate the consideration of alternative sulfating agents. This guide offers a comparative analysis of pyridine-SO₃ with other reagents, namely the triethylamine-sulfur trioxide (Et₃N·SO₃) and dimethylformamide-sulfur trioxide (DMF·SO₃) complexes, to aid researchers in selecting the most appropriate method for their specific application. The characterization of these sulfated products is paramount, and this document provides detailed protocols for their analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Comparison of Common Sulfating Agents
The choice of sulfating agent significantly impacts reaction efficiency, product yield, and purification requirements. Below is a comparative overview of pyridine-SO₃ and its common alternatives.
Key Considerations:
-
Pyridine-SO₃: A versatile and widely used reagent for the sulfation of carbohydrates, steroids, and other small molecules.[1] However, reactions can sometimes result in colored byproducts, and the removal of pyridine can be challenging.[1]
-
Triethylamine-SO₃ (Et₃N·SO₃): A suitable alternative, particularly for the sulfation of alcoholic groups in various scaffolds.[2]
-
Dimethylformamide-SO₃ (DMF·SO₃): Considered a more reactive sulfating agent than pyridine-SO₃ due to the weaker basicity of DMF, which results in a greater partial positive charge on the sulfur atom.[1] This can lead to higher yields in some cases. For instance, the sulfation of Boc-tyrosine-OH with DMF·SO₃ gave 20% better yields than with pyridine-SO₃ under similar conditions.[1]
Performance Data of Sulfating Agents
The following table summarizes the performance of different sulfating agents in various reactions, providing a quantitative basis for comparison.
| Substrate | Sulfating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc-tyrosine-OH | Pyridine-SO₃ | Not specified | 25 | Not specified | ~60 | [1] |
| Boc-tyrosine-OH | DMF-SO₃ | Not specified | 25 | Not specified | ~80 | [1] |
| Steroid | SO₃-NMe₃ | Pyridine | Room Temp | 1 | 76 | [1] |
| α-l-iduronate glycosides | SO₃-NMe₃ | DMF | 55 | 24 | Not specified | [1] |
| Heparin/Heparan Sulfate Saccharides | Pyridine-SO₃ & Et₃N·SO₃ | Et₃N/Pyridine | 55-100 | 0.25-0.75 | Good to Excellent | [2] |
| Phenolic Acids | Pyridine-SO₃ | Acetonitrile | 90 | Several | Not specified | [3] |
Experimental Protocols
Accurate characterization of sulfated compounds is essential to confirm their structure and purity. The following sections provide detailed protocols for the analysis of sulfated compounds using NMR and Mass Spectrometry.
Protocol 1: ¹H-NMR Analysis of a Sulfated Flavonoid
Objective: To confirm the structure and identify the sulfation site of a flavonoid sulfate.
Materials:
-
Sulfated flavonoid sample (~5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve the sulfated flavonoid sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Vortex the sample until it is fully dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H-NMR spectrum. Typical acquisition parameters include:
-
Pulse program: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Analyze the spectrum to identify characteristic signals. The introduction of a sulfate group typically causes a downfield shift of the proton attached to the carbon bearing the sulfate group.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (splitting) to determine the connectivity of protons in the molecule.
Protocol 2: ESI-MS Analysis of a Sulfated Metabolite
Objective: To determine the molecular weight and fragmentation pattern of a sulfated metabolite.
Materials:
-
Sulfated metabolite sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare a stock solution of the sulfated metabolite in methanol or a methanol/water mixture at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Chromatographic Separation (if necessary):
-
Use a suitable C18 or HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Apply a gradient elution to separate the analyte from any impurities.
-
-
Mass Spectrometry Analysis:
-
Operate the ESI source in negative ion mode, as sulfates are readily detected as [M-H]⁻ ions.
-
Set the capillary voltage to approximately -2.5 to -3.5 kV.
-
Set the source temperature to 100-120°C and the desolvation gas temperature to 250-350°C.
-
Acquire full scan mass spectra over a relevant m/z range.
-
Perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to obtain fragmentation data. A characteristic neutral loss of 80 Da (SO₃) is a strong indicator of a sulfated compound.[4]
-
Visualizations
Experimental Workflow: Synthesis to Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a sulfated compound.
Caption: Workflow for the synthesis and characterization of sulfated compounds.
Logical Relationship: Selecting a Sulfating Agent
The choice of a sulfating agent depends on several factors related to the substrate and desired outcome. This diagram outlines the decision-making process.
Caption: Decision tree for selecting an appropriate sulfating agent.
Signaling Pathway: Heparan Sulfate Proteoglycan in FGF Signaling
Sulfated compounds, particularly heparan sulfate proteoglycans (HSPGs), play a crucial role in cell signaling. The following diagram illustrates the involvement of HSPGs in the Fibroblast Growth Factor (FGF) signaling pathway. HSPGs on the cell surface act as co-receptors, facilitating the binding of FGF to its receptor (FGFR) and subsequent signal transduction.[5][6]
Caption: Role of HSPG in FGF signaling pathway.
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 5. Heparan Sulfate Proteoglycans as Regulators of Fibroblast Growth Factor-2 Receptor Binding in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparan Sulphate Proteoglycans - FGF Signalling in Vertebrate Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pyridine Sulfur Trioxide
This document provides comprehensive guidance on the safe handling and disposal of pyridine sulfur trioxide complex, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a moisture-sensitive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Proper handling is essential to minimize risk.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5] Use a closed system whenever possible to prevent the dispersion of dust.[5]
-
Personal Protective Equipment (PPE) : The required PPE for handling this compound is summarized in the table below. Immediately remove and wash any contaminated clothing before reuse.[1][4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or face shield. | Protects against dust, splashes, and severe eye irritation or damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause severe burns.[1][6] |
| Skin/Body Protection | Lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact.[1][6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with particulate filter. | Required if ventilation is inadequate or if dust is generated.[6] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate : Immediately evacuate non-essential personnel from the danger area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spilled material from entering drains or waterways.[1][7] Cover drains if necessary.
-
Clean-up :
Step-by-Step Disposal Procedure
Waste material must be treated as hazardous and disposed of in accordance with all federal, state, and local regulations.[1][8] Do not mix this compound waste with other waste streams.[1][7]
-
Package : Securely place the waste this compound in its original container or a clearly labeled, compatible waste container.[1]
-
Label : Label the container as "Hazardous Waste: this compound, Solid, Corrosive, Acidic, Organic, UN3261".[9]
-
Store : Store the container in a designated hazardous waste accumulation area that is cool, dry, and away from incompatible materials like water and strong oxidizers.[4]
-
Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous material disposal company to arrange for pickup and disposal.[6][9]
This protocol should only be performed by trained personnel in a controlled laboratory setting, utilizing a chemical fume hood. This procedure is based on the known reactivity of the compound, which hydrolyzes in water to form sulfuric acid and pyridine.[1]
Experimental Protocol: Hydrolysis and Neutralization
-
Preparation :
-
Don all required PPE (goggles, face shield, gloves, lab coat).
-
Prepare a large beaker containing ice water. The volume of water should be at least 10 times the mass of the this compound to be neutralized to help dissipate heat.
-
Place the beaker in an ice bath on a magnetic stir plate and begin stirring.
-
-
Hydrolysis :
-
Slowly and carefully add small portions of the this compound waste to the stirring ice water. Caution : This reaction is exothermic and may generate fumes. Maintain a slow addition rate to control the temperature.
-
-
Neutralization :
-
Once the this compound is fully dissolved and hydrolyzed, slowly add a base, such as a 6M sodium hydroxide (NaOH) solution, to neutralize the resulting acidic solution.
-
Monitor the pH of the solution continuously using pH indicator strips.[3][10]
-
Continue adding the base dropwise until the pH is between 6.0 and 8.0.
-
-
Disposal of Neutralized Solution :
-
Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, pending approval from your local EHS and water treatment authority. Consult your institutional guidelines before proceeding.
-
-
Final Steps :
-
Dispose of all contaminated materials (e.g., weigh boats, gloves) as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pyridine - Sulfur Trioxide Complex | 26412-87-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. lgcstandards.com [lgcstandards.com]
- 10. merckmillipore.com [merckmillipore.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Sulfur Trioxide
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of pyridine sulfur trioxide. It is intended for all researchers, scientists, and drug development professionals who may come into contact with this reagent. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.
This compound is a versatile reagent in organic synthesis, but it also presents significant health hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] The compound is also water-reactive and moisture-sensitive.[1][2] This guide will provide the essential information to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is paramount before handling this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[2] | Protects against dust particles and chemical splashes, preventing severe eye irritation.[1][3] |
| Hand Protection | Impervious gloves. Butyl rubber gloves are recommended.[4][5] Nitrile gloves are not recommended.[4] | Prevents skin contact, which can cause irritation and potential burns.[1][6] Although specific data for this compound is limited, data for pyridine shows poor resistance for nitrile and excellent resistance (>480 minutes breakthrough) for certain butyl rubber gloves.[7][8] |
| Body Protection | A fully-buttoned lab coat or chemical-resistant apron.[4] Impervious protective clothing and boots may be required based on the scale of work.[6] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or if working outside of a fume hood.[2] A particulate filter (e.g., P95 or P1) may be sufficient for nuisance exposures. | Prevents inhalation of the powder, which can cause respiratory tract irritation.[3] Since no occupational exposure limits have been established for this compound, the use of respiratory protection should be based on a conservative risk assessment.[6] |
Operational Protocol: From Receipt to Disposal
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[3][6] Store away from incompatible materials such as strong oxidizing agents, acids, and water.[6] The storage area should be clearly labeled.
Handling and Use
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9]
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid, do so in a fume hood to minimize the inhalation of dust.
-
Reaction Setup: Add the reagent slowly and carefully to your reaction mixture. Be aware that it reacts with water.[1]
-
Post-Handling: After use, securely close the container. Wipe down the work area with a suitable decontaminating solution.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Containerization: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][6] Some procedures may allow for dissolving the material in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber.[3]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response Workflow
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
